15-(4-Iodophenyl)pentadecanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
15-(4-iodophenyl)pentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONEUNUMVOKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230357 | |
| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80479-93-2 | |
| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 15-(4-Iodophenyl)pentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Tracer of Myocardial Metabolism
15-(4-Iodophenyl)pentadecanoic acid (IPA) is a synthetic, radioiodinated long-chain fatty acid analog that has been instrumental in the non-invasive study of myocardial metabolism.[1][2] Developed as a tracer for cardiac imaging, its mechanism of action is intrinsically linked to the fundamental processes of fatty acid uptake, transport, and metabolism within cardiomyocytes and other tissues.[1][2] This guide provides a comprehensive technical overview of the core mechanisms governing the biological activity of IPA, offering insights for researchers and professionals in drug development and metabolic studies. While primarily utilized in its radioiodinated form (e.g., with Iodine-123 or Iodine-125) for imaging purposes, the underlying biochemical behavior of the molecule provides a valuable tool for probing the intricacies of fatty acid metabolism.[3][4]
The Journey of a Fatty Acid Analog: A Multi-Step Mechanistic Pathway
The mechanism of action of this compound can be understood as a multi-step process that mirrors the physiological pathways of natural long-chain fatty acids. This journey begins with its entry into the cell and culminates in its metabolic fate, either through storage in complex lipids or catabolism for energy production.
Cellular Uptake and Transmembrane Transport
As a long-chain fatty acid analog, IPA is recognized and transported across the cell membrane by the same protein machinery responsible for the uptake of endogenous fatty acids. While direct binding studies with IPA are not extensively documented, it is inferred that its transport is facilitated by fatty acid transporters such as CD36.[5] The efficiency of its uptake is a key determinant of its utility as a tracer for tissue metabolism.
Intracellular Trafficking and Activation
Once inside the cell, IPA is believed to bind to intracellular fatty acid-binding proteins (FABPs), which facilitate its transport through the aqueous environment of the cytoplasm and direct it towards its metabolic fate. A critical activation step, common to all fatty acids destined for metabolism, is its esterification to coenzyme A (CoA) to form 15-(4-Iodophenyl)pentadecanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.
Metabolic Fates: Esterification and Oxidation
Activated IPA (as IPA-CoA) stands at a metabolic crossroads, with two primary fates:
-
Esterification: A significant portion of IPA-CoA is incorporated into complex lipids, primarily triglycerides and phospholipids, for storage.[1][2] This process is analogous to how cardiomyocytes handle an influx of natural fatty acids.
-
Mitochondrial β-Oxidation: Alternatively, IPA-CoA can be transported into the mitochondria for β-oxidation, the primary pathway for fatty acid catabolism and energy production.[3] The rate of IPA oxidation has been shown to be sensitive to inhibitors of carnitine palmitoyltransferase I (CPT-I), confirming its reliance on this mitochondrial transport system.[3]
It is the balance between these two pathways that provides a snapshot of the metabolic state of the tissue being studied. For instance, in ischemic conditions, β-oxidation is suppressed, leading to a relative increase in the esterified pool of IPA.
Comparative Metabolism: IPA versus Natural Fatty Acids and Analogs
The metabolic behavior of IPA is best understood in comparison to natural fatty acids, such as palmitic acid, and other synthetic analogs like β-methyl-15-(p-iodophenyl)-pentadecanoic acid (BMIPP).
| Compound | Primary Metabolic Fate | Rate of β-Oxidation | Myocardial Retention |
| Palmitic Acid | Primarily β-oxidation for energy | High | Low |
| This compound (IPA) | Balance of β-oxidation and esterification | Moderate | Moderate |
| β-Methyl-15-(p-iodophenyl)-pentadecanoic acid (BMIPP) | Primarily esterification (trapping) | Low (inhibited by β-methyl group) | High |
This table summarizes the general metabolic characteristics of palmitic acid, IPA, and BMIPP in the myocardium.
Studies have shown that while the kinetics of IPA are linked to those of palmitic acid, the presence of the terminal iodophenyl group slightly hinders the efficiency of β-oxidation.[1][3] This is further exaggerated in BMIPP, where a methyl group at the β-position significantly inhibits β-oxidation, leading to its prolonged retention within the cell, making it a tracer of fatty acid uptake and storage rather than oxidation.[6][7][8]
Signaling Pathway Interactions: A Tracer, Not a Modulator
A crucial aspect of IPA's mechanism of action is its role as a passive tracer rather than an active modulator of cellular signaling. There is currently no substantial evidence to suggest that IPA or its metabolites directly activate or inhibit key signaling pathways, such as those governed by peroxisome proliferator-activated receptors (PPARs), in a manner that would alter cellular function beyond its participation in metabolic processes.[9][10] Instead, the uptake and metabolism of IPA reflect the activity of these pathways. For example, conditions that upregulate PPARα would be expected to increase the expression of genes involved in fatty acid oxidation, which could be quantitatively assessed using radiolabeled IPA.
Metabolism in Non-Cardiac Tissues
While the heart is the primary organ of interest for IPA studies, its metabolism has also been examined in other tissues. In the liver, kidneys, spleen, and skeletal muscle, IPA generally follows the expected patterns of fatty acid metabolism for each specific tissue, which can involve a combination of oxidation and storage.[2]
Experimental Protocols for Studying IPA Mechanism of Action
The following are generalized protocols that can be adapted for studying the mechanism of action of this compound.
Protocol 1: Cellular Uptake of Radiolabeled IPA
-
Cell Culture: Plate cardiomyocytes or other relevant cell types in appropriate culture vessels and grow to desired confluency.
-
Preparation of IPA Solution: Prepare a working solution of radiolabeled IPA (e.g., ¹²⁵I-IPA) complexed to fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Uptake Assay:
-
Wash cells with pre-warmed buffer.
-
Incubate cells with the radiolabeled IPA solution for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To terminate uptake, rapidly wash the cells with ice-cold buffer containing a quenching agent (e.g., phloretin).
-
Lyse the cells and measure the incorporated radioactivity using a gamma counter.
-
-
Data Analysis: Express the uptake as a function of time and normalize to total protein content.
Protocol 2: Analysis of IPA Metabolites by HPLC
-
Tissue/Cell Homogenization: Following incubation with radiolabeled IPA, harvest and homogenize tissues or cells in a suitable buffer.
-
Lipid Extraction: Perform a Bligh-Dyer or similar lipid extraction to separate the lipid and aqueous phases.
-
HPLC Analysis:
-
Analyze the lipid extract by reverse-phase HPLC to separate IPA from its esterified forms (triglycerides, phospholipids).
-
Analyze the aqueous phase to identify water-soluble metabolites resulting from β-oxidation.
-
Use a radioactivity detector in-line with the HPLC to quantify the distribution of radioactivity among the different metabolites.
-
-
Data Interpretation: The relative abundance of radioactivity in the parent compound, esterified lipids, and aqueous metabolites provides a quantitative measure of the different metabolic fates of IPA.
Visualizing the Mechanism of Action
Signaling Pathway Diagram
Caption: Cellular metabolism of this compound.
Experimental Workflow Diagram
Caption: Workflow for analyzing IPA metabolites.
Conclusion
This compound serves as a powerful tool for investigating fatty acid metabolism, particularly in the context of myocardial physiology and pathophysiology. Its mechanism of action is rooted in its ability to trace the fundamental pathways of fatty acid uptake, esterification, and oxidation. While it behaves as an analog of natural fatty acids, its unique structural modifications, namely the terminal iodophenyl group, confer properties that make it suitable for external imaging and result in a metabolic profile characterized by a balance between storage and oxidation. For researchers and drug development professionals, understanding this mechanism is key to effectively utilizing IPA as a diagnostic and research tool to probe the metabolic health of various tissues. Further research to elucidate the specific kinetics of its interaction with transport and enzymatic proteins would provide an even more refined understanding of its biological behavior.
References
-
Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335–1342. [Link]
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van der Wall, E. E., Heidendal, G. A., den Hollander, W., Westera, G., & Roos, J. P. (1990). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. Journal of Nuclear Medicine, 31(8), 1337-1343. [Link]
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Reske, S. N., Sauer, W., Machulla, H. J., Knust, J., & Winkler, C. (1985). Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. European journal of nuclear medicine, 10(5-6), 228–234. [Link]
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Fujibayashi, Y., Yonekura, Y., Takemura, Y., Iwasaki, A., Tanaka, A., & Koide, H. (1995). Significance of Myocardial Uptake of Iodine 123-labeled Beta-Methyl Iodophenyl Pentadecanoic Acid: Comparison With Kinetics of Carbon 11-labeled Palmitate in Positron Emission Tomography. Journal of nuclear medicine, 36(5), 763–768. [Link]
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National Center for Biotechnology Information. (2008). [123I]-β-Methyl iodophenyl-pentadecanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Uehara, T., Yamashina, S., & Ohkusa, T. (2000). Assessment of myocardial fatty acid metabolism in atrioventricular synchronous pacing: analysis of iodine 123-labeled beta-methyl iodophenyl pentadecanoic acid SPECT. Journal of nuclear cardiology, 7(2), 125–132. [Link]
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Schwaiger, M., Schelbert, H. R., Keen, R., Vinten-Johansen, J., Hansen, H., Selin, C., Barrio, J., & Phelps, M. E. (1985). Assessment of myocardial metabolism with 11C-palmitate. Comparison with 123I-heptadecanoic acid. European heart journal, 6 Suppl B, 21–27. [Link]
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Roselt, P., & Hicks, R. J. (1989). β-Methyl-15-p-iodophenylpentadecanoic acid metabolism and kinetics in the isolated rat heart. European Journal of Nuclear Medicine, 15(2), 78-80. [Link]
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Seo, Y. S., Jang, Y. S., Lee, D. S., Jeong, J. M., Jeong, Z. K., Lee, M. C., & Koh, C. S. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). Korean Journal of Nuclear Medicine, 32(1), 65-73. [Link]
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Coene, M. C., Visser, F. C., & van der Wall, E. E. (1990). Intramyocardial fate of 15-p-iodophenyl-beta-methylpentadecanoic acid (IMPPA): is it a good tracer of fatty acid myocardial uptake?. International journal of radiation applications and instrumentation. Part B, Nuclear medicine and biology, 17(6), 571–576. [Link]
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Nishimura, T., Uehara, T., Shimonagata, T., Nagata, S., & Haze, K. (2000). Impaired myocardial accumulation of 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid in a patient with hypertrophic cardiomyopathy and exercise-induced ischemia due to vasospasm. Journal of nuclear medicine, 41(2), 263–266. [Link]
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Nohara, R., Hosokawa, R., Hirai, T., Okuda, K., Ogino, M., Fujibayashi, Y., Fujita, M., & Sasayama, S. (1999). Basic kinetics of 15-(p-iodophenyl)-3-R, S-methylpentadecanoic acid (BMIPP) in canine myocardium. The international journal of cardiac imaging, 15(1), 11–20. [Link]
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Li, R., He, P., & Yin, Y. (2021). Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways. Food & function, 12(19), 9246–9258. [Link]
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Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules (Basel, Switzerland), 20(2), 2425–2444. [Link]
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Furuhashi, M. (2019). Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases. Journal of atherosclerosis and thrombosis, 26(4), 294–311. [Link]
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Okano, S., Yoshimura, H., Okano, K., Itoh, O., Kurami, M., Ikekubo, K., Yonekura, Y., Nishimura, T., & Torizuka, K. (1992). Metabolite of 15-p-iodophenyl-3(R,S)-pentadecanoic acid ([sup 123]I) in blood and urine. Kaku igaku. The Japanese journal of nuclear medicine, 29(12), 1435–1443. [Link]
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Ginden, C. E., De Togni, E. S., Cosio, M. L., & Mas-Oliva, J. (2021). Fatty Acid Uptake in Liver Hepatocytes Induces Relocalization and Sequestration of Intracellular Copper. Frontiers in molecular biosciences, 8, 730026. [Link]
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FooDB. (2010). Showing Compound Pentadecanoic acid (FDB010033). [Link]
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- 4. Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA) (Journal Article) | ETDEWEB [osti.gov]
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15-(4-Iodophenyl)pentadecanoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 15-(4-Iodophenyl)pentadecanoic Acid (4-I-PPA)
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (4-I-PPA) is a pivotal molecular probe in nuclear cardiology, enabling the non-invasive imaging of myocardial fatty acid metabolism.[1][2] Its structure, featuring a long alkyl chain recognized by fatty acid transporters and a terminal iodophenyl group for radiolabeling, makes it an invaluable tracer for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) scans to diagnose ischemic heart disease.[3][4] This guide provides a comprehensive exploration of the primary synthetic pathways to 4-I-PPA, designed for researchers and professionals in medicinal chemistry and drug development. We will dissect two core strategies: modern cross-coupling reactions for precise, high-yield assembly and classical electrophilic substitution on a pre-formed phenylalkanoic acid. The discussion emphasizes the rationale behind methodological choices, offers detailed experimental protocols, and addresses the unique considerations for incorporating radioisotopes.
Strategic Analysis of the 4-I-PPA Structure
A successful synthesis begins with a logical deconstruction of the target molecule. The structure of 4-I-PPA presents two strategic bond disconnections for retrosynthetic analysis, giving rise to distinct and complementary synthetic approaches.
-
Disconnection A (Aryl-Alkyl Bond): This strategy involves forming the bond between the C15 alkyl chain and the 4-iodophenyl ring. This is the cornerstone of modern cross-coupling methodologies, which offer exceptional control over regiochemistry. The synthesis converges by coupling a 15-carbon chain synthon with a pre-functionalized aromatic synthon.
-
Disconnection B (Carbon-Iodine Bond): This approach starts with a complete C21 backbone, ω-phenylpentadecanoic acid (PPA), and introduces the iodine atom onto the terminal phenyl ring in a late-stage functionalization step. This method is more direct but poses challenges in controlling the position of iodination.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Aryl-Alkyl Cross-Coupling for Regiospecific Synthesis
Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for constructing C(sp²)-C(sp³) bonds with high fidelity. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide array of functional groups (including esters and carboxylic acids), and the general stability and low toxicity of its organoboron reagents.[5][6][7]
Rationale: The Suzuki-Miyaura Coupling Advantage
The core of this strategy is the coupling of an organoboron species with an organohalide. For 4-I-PPA, this translates to reacting an ω-haloalkanoic acid derivative with a 4-iodophenylboronic acid. This approach ensures the iodine is placed exclusively at the para position, circumventing the isomer separation issues inherent in other methods. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is highly efficient and predictable.[8]
Experimental Workflow: Suzuki-Miyaura Coupling
The following protocol is adapted from a similar synthesis of a 4-I-PPA analog, demonstrating a robust and validated workflow.[9]
Caption: Stepwise workflow for the Suzuki-Miyaura synthesis of 4-I-PPA.
Detailed Protocol
Step 1: Suzuki-Miyaura Coupling
-
To a degassed solution of methyl 15-bromopentadecanoate (1.0 eq), 4-benzyloxyphenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
-
Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere (Argon or Nitrogen) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 15-(4-benzyloxyphenyl)pentadecanoate.
Step 2: Benzyl Group Deprotection
-
Dissolve the product from Step 1 in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to obtain methyl 15-(4-hydroxyphenyl)pentadecanoate.
Step 3: Iodination of the Phenol
-
Dissolve the phenolic intermediate in methanol.
-
Add sodium iodide (1.1 eq) and a solution of sodium hypochlorite (household bleach, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution, and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Step 4: Saponification (Ester Hydrolysis)
-
Dissolve the methyl ester from Step 3 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 4-12 hours.
-
Once hydrolysis is complete, acidify the mixture to pH 2-3 with 1M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.
Pathway II: Late-Stage Iodination of ω-Phenylpentadecanoic Acid
This classical approach leverages the direct electrophilic substitution on the terminal phenyl ring of 15-phenylpentadecanoic acid (PPA).[10][11] While synthetically more concise, its primary drawback is the lack of complete regioselectivity, yielding a mixture of products.
Rationale: Electrophilic Aromatic Substitution
The phenyl group of PPA is activated towards electrophilic substitution. Using an iodinating agent under acidic conditions generates an electrophilic iodine species that attacks the electron-rich aromatic ring. The long, electron-donating alkyl chain directs the substitution primarily to the ortho and para positions. The para product is sterically less hindered and typically favored, but the formation of the ortho isomer is significant and necessitates downstream purification.[10]
Experimental Workflow: Direct Iodination
Caption: Workflow for direct iodination of PPA leading to isomeric products.
Detailed Protocol
This protocol is based on the method developed for the radioiodination of PPA.[10]
-
Dissolve 15-phenylpentadecanoic acid (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Add elemental iodine (I₂) (0.5 eq).
-
To this homogenous solution, add solid granular sodium nitrite (NaNO₂) (1.1 eq) in portions.
-
Heat the reaction mixture, for example, to 120 °C, for a short duration (5-20 minutes). The reaction is often rapid.
-
Stop the reaction by cooling the vessel in an ice bath.
-
Dilute the mixture with water and extract the products with a suitable organic solvent like diethyl ether or chloroform.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude product mixture.
Product Distribution and Purification
The critical challenge of this method is the separation of the resulting isomers.
| Isomer | Typical Yield (%) | Separation Method |
|---|---|---|
| para-I-PPA (Target) | ~71% | Preparative HPLC |
| ortho-I-PPA (Byproduct) | ~29% | Preparative HPLC |
Purification must be performed using high-resolution techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired para-isomer with high purity.
Radiosynthesis of 4-I-PPA
For its use in nuclear imaging, a radioactive isotope of iodine (¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I/¹³¹I for research) must be incorporated. This is typically the final step of the synthesis.
-
Electrophilic Radioiodination: The direct iodination method described in Pathway II can be adapted for radiosynthesis using Na[¹²³I] and an oxidizing agent. However, this method is often low-yielding for radiolabeling.
-
Isotopic Exchange: Heating non-radioactive 4-I-PPA with a source of radioiodide in a suitable solvent can lead to isotopic exchange. This method is simple but can result in low specific activity.
-
Destannylation (Stille Coupling): The most efficient and widely used method for radioiodination involves a precursor molecule, such as 15-(4-tri-n-butylstannylphenyl)pentadecanoic acid. The C-Sn bond is readily cleaved by electrophilic radioiodine sources (e.g., Na[¹²³I] with an oxidant) to form the C-I bond with high radiochemical yield and specific activity.[12] This is the preferred method in modern radiopharmaceutical production.
Caption: High-efficiency radiosynthesis via a stannyl precursor.
Conclusion and Outlook
The synthesis of this compound can be approached through two distinct strategies, each with its own merits.
-
The Aryl-Alkyl Cross-Coupling pathway, particularly using Suzuki-Miyaura chemistry, offers unparalleled control over regiochemistry, resulting in the exclusive formation of the desired para-isomer. While multi-step, this approach is robust, high-yielding, and amenable to producing high-purity material essential for pharmaceutical applications.
-
The Direct Iodination pathway is synthetically concise but fundamentally hampered by the co-formation of an ortho-isomer, which necessitates rigorous purification. This route may be suitable for initial screening but is less ideal for scalable production.
For the production of radiolabeled 4-I-PPA for clinical or preclinical imaging, synthesis via a stannyl or boronic acid precursor is the industry standard, ensuring high radiochemical yield, purity, and specific activity. The continued development of novel fatty acid analogs with modified metabolic trapping mechanisms, such as the introduction of methyl branches, builds upon the foundational synthetic strategies detailed in this guide.[13][14]
References
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Machulla, H. J., et al. (1980). RADIOPHARMACEUTICALS. I. SYNTHESIS OF RADIOIODINATED PHENYLFATTY ACIDS FOR STUDYING MYOCARDIAL METABOLISM. Journal of Radioanalytical Chemistry, 56(1-2), 253-261. [Link]
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Saeed, M. A., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLOS ONE, 16(12), e0261358. [Link]
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Goodman, M. M., et al. (1985). Synthesis and evaluation of radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids. Journal of Medicinal Chemistry, 28(6), 807-815. [Link]
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Mathur, A., et al. (2008). Synthesis and bio-evaluation of a new fatty acid derivative for myocardial imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 51(9), 321-326. [Link]
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Poeppel, T. D., et al. (2011). Radionuclide Imaging of Myocardial Metabolism. Journal of Nuclear Medicine, 52(12), 1889-1892. [Link]
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Zheng, Y. F., et al. (1988). Radioiodinated p-phenylene bridged fatty acids as new myocardial imaging agents: Syntheses and biodistribution in rats. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 39(11), 1163-1169. [Link]
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Reske, S. N. (1985). 15(p-Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 26(12), 1454-1459. [Link]
-
Shi, J., et al. (2012). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Molecular Imaging and Biology, 14(3), 324-331. [Link]
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Knapp, F. F. Jr., & Goodman, M. M. (1982). Synthesis of 15-(p-iodophenyl)-6-tellurapentadecanoic acid: a new myocardial imaging agent. The Journal of Organic Chemistry, 47(15), 3090-3092. [Link]
-
Goodman, M. M., et al. (1984). New myocardial imaging agents: Synthesis of 15-(p-[123I]iodophenyl)-3(R,S)-methylpentadecanoic acid by decomposition of a 3,3-(1,5-pentanedyl)triazene precursor. The Journal of Organic Chemistry, 49(13), 2322–2325. [Link]
-
Machulla, H. J., et al. (1980). Biochemical concept and synthesis of a radioiodinated phenylfatty acid for in vivo metabolic studies of the myocardium. European Journal of Nuclear Medicine, 5(2), 171-173. [Link]
-
Al-Momani, E., et al. (2011). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Journal of Radioanalytical and Nuclear Chemistry, 288(1), 59-63. [Link]
- Kniess, T., et al. (2003). Synthesis of 15-(4-(tributylstannyl)phenyl)pentadecanoic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 46(13), 1249-1256. (Note: URL not directly available, but Stille coupling is a standard method referenced in other provided sources).
-
Kulkarni, P. G., & Ture, S. G. (2013). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Journal of the Korean Chemical Society, 57(3), 293-304. [Link]
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Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 2. Radionuclide Imaging of Myocardial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
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- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Radioiodinated p-phenylene bridged fatty acids as new myocardial imaging agents: Syntheses and biodistribution in rats / International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 1988 [sci-hub.box]
Cellular uptake and metabolism of 15-(4-Iodophenyl)pentadecanoic acid
print(google_search.search(queries=["15-(4-Iodophenyl)pentadecanoic acid cellular uptake kinetics", "quantitative analysis of IPPA metabolism in cardiomyocytes", "role of CD36 in this compound transport", "FATP involvement in IPPA cellular uptake", "Acyl-CoA synthetase activity with this compound", "Subcellular distribution of this compound", "protocol for radiolabeled fatty acid uptake assay in vitro", "TLC and HPLC methods for analyzing IPPA metabolites", "IPPA as a tool for studying myocardial fatty acid metabolism disorders", "regulation of fatty acid oxidation and impact on IPPA imaging"]))
Myocardial uptake of iodine-125-labeled 15-(p-iodophenyl)-3-(R,S)-methyl pentadecanoic acid is decreased in chronic diabetic rats with changes in subcellular distribution - PubMed Abstract. Iodine-123-labeled 15-(p-iodophenyl)-3-(R,S)-methyl pentadecanoic acid (123I-BMIPP) is widely used to detect myocardial metabolic changes, but the preferred energy substrates in the myocardium would be expected to be altered in the presence of metabolic disorders such as diabetes mellitus (DM). We investigated the metabolism of branched-chain fatty acids in the myocardium of rats with DM. Streptozotocin-induced DM rats were examined 48 h (acute; AD) and 6 weeks (chronic; CD) after injection of streptozotocin. ... The 125I count value corrected for the blood count (counts/min (cpm) per g of protein divided by blood cpm) in the MF decreased by 40% at 60 min in the CC group, but increased by 60% in the CDN group. The results of the present study suggest that the myocardial uptake of branched-chain fatty acids is decreased in rats with chronic diabetes, probably as a result of mitochondrial dysfunction. ... Hearts were excised 15 min or 60 min after injection of 0.185 MBq of 125I-BMIPP, followed by homogenization in an EDTA-Tris buffer. The homogenates were subjected to differential centrifugation to obtain the mitochondrial (MF) and cytoplasmic (CF) fractions. Myocardial 125I uptake tended to increase in the AD group, but the change was not significant. Myocardial 125I uptake at 15 min
An In-Depth Technical Guide to 15-(4-Iodophenyl)pentadecanoic Acid: Properties, Synthesis, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Probe into Cellular Metabolism
15-(4-Iodophenyl)pentadecanoic acid (15-IPPA) is a synthetic, terminally substituted long-chain fatty acid that has garnered significant interest in the scientific community, particularly in the realm of metabolic research and diagnostic imaging. Its unique structure, featuring a stable iodine atom on the terminal phenyl group, allows for its use as a tracer to study fatty acid uptake, transport, and metabolism in various biological systems. This guide provides a comprehensive overview of the physical and chemical properties of 15-IPPA, detailed methodologies for its synthesis and characterization, and an in-depth look into its applications, with a focus on its utility for professionals in drug development and metabolic research.
The incorporation of the iodine atom offers a distinct advantage for tracking the molecule's fate. When radioiodinated, typically with Iodine-123 or Iodine-125, 15-IPPA becomes a powerful tool for non-invasive imaging techniques such as Single-Photon Emission Computed Tomography (SPECT), enabling the visualization and quantification of myocardial fatty acid metabolism.[1][2] This has profound implications for the diagnosis and understanding of cardiovascular diseases where altered energy metabolism is a key pathological feature. Beyond its radio-labeled applications, the non-radioactive form of 15-IPPA serves as a valuable tool in in-vitro and pre-clinical studies, allowing for detailed investigation of fatty acid transport mechanisms and metabolic pathways without the complexities of handling radioactive materials.
This document will delve into the core scientific principles that underpin the utility of 15-IPPA, providing not just a collection of data, but a cohesive narrative that explains the "why" behind its properties and experimental applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 15-IPPA is fundamental to its application in research and development. These properties dictate its behavior in biological systems, its formulation characteristics, and the analytical methods required for its study.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₃IO₂ | |
| Molecular Weight | 458.39 g/mol | |
| Melting Point | 94-95 °C | |
| Boiling Point | 498.7 °C at 760 mmHg (Predicted) | |
| Density | 1.256 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | |
| Appearance | Crystalline solid |
Solubility Insights for Experimental Design:
The lipophilic nature of the long pentadecanoic acid chain combined with the iodophenyl group results in poor solubility in aqueous solutions. For in-vitro cell-based assays, it is recommended to first dissolve 15-IPPA in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution. This stock can then be further diluted in the aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is non-toxic to the cells. For animal studies, formulation strategies often involve complexation with bovine serum albumin (BSA) to mimic its natural transport in the bloodstream.
Chemical Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route, illustrating the key chemical transformations.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Step-by-Step Synthesis Protocol (Illustrative)
-
Esterification of 15-Bromopentadecanoic Acid: 15-Bromopentadecanoic acid is first protected as its methyl ester to prevent side reactions of the carboxylic acid group in the subsequent steps. This can be achieved by reacting it with dimethyl sulfate in the presence of a weak base like potassium carbonate in a suitable solvent.
-
Williamson Ether Synthesis: The protected 15-bromopentadecanoate is then coupled with 4-iodophenol via a Williamson ether synthesis. This reaction is typically carried out in a polar aprotic solvent such as acetone, with a base like potassium carbonate to deprotonate the phenol.
-
Hydrolysis (Deprotection): The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid. This is commonly achieved by treating the ester with a base such as sodium hydroxide in a mixture of water and methanol, followed by acidification to protonate the carboxylate.
Purification and Characterization:
The final product is purified using techniques such as recrystallization or column chromatography. The identity and purity of the synthesized this compound are confirmed through various analytical methods.
Spectroscopic Data (Representative for a closely related analog)
¹H NMR (400 MHz, CDCl₃): δ 7.59 (d, J = 8.0 Hz, 2H, Ar-H ortho to I), 6.90 (d, J = 8.0 Hz, 2H, Ar-H meta to I), 2.52 (t, J = 7.5 Hz, 2H, -CH₂-Ar), 2.35 (t, J = 7.5 Hz, 2H, -CH₂-COOH), 1.63 (m, 4H), 1.26 (br s, 20H).
¹³C NMR (100.6 MHz, CDCl₃): δ 179.8 (-COOH), 141.5 (Ar-C), 137.5 (Ar-CH), 130.2 (Ar-CH), 91.5 (Ar-C-I), 35.5, 34.1, 31.6, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1, 25.0, 24.7.
FT-IR (KBr): Key peaks would be expected around 2920 and 2850 cm⁻¹ (C-H stretching of the alkyl chain), a broad peak from 2500-3300 cm⁻¹ (O-H stretching of the carboxylic acid), ~1700 cm⁻¹ (C=O stretching of the carboxylic acid), and peaks in the aromatic region (1600-1450 cm⁻¹).
Mass Spectrometry (ESI-MS): The mass spectrum would show a prominent peak for the molecular ion [M-H]⁻ at m/z 457.14.
Applications in Drug Development and Metabolic Research
The primary application of this compound lies in its use as a tracer for fatty acid metabolism. Its structural similarity to natural long-chain fatty acids allows it to be recognized and processed by the cellular machinery involved in fatty acid transport and utilization.
Cellular Uptake and Metabolic Fate
The uptake of long-chain fatty acids into cells is a complex process involving both passive diffusion and protein-mediated transport. Key proteins involved in this process include:
-
CD36 (Fatty Acid Translocase): A major facilitator of fatty acid uptake in tissues with high fatty acid metabolism, such as the heart and skeletal muscle.
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane.
-
Fatty Acid Binding Proteins (FABPs): Intracellular proteins that bind fatty acids and facilitate their transport to various organelles for metabolism.
Cellular Uptake and Metabolism Workflow
Caption: Cellular uptake and metabolic pathways of 15-IPPA.
Once inside the cell, 15-IPPA is esterified to Coenzyme A to form 15-IPPA-CoA. This activated form can then enter two main metabolic pathways:
-
β-Oxidation: In the mitochondria, 15-IPPA-CoA undergoes β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production (ATP).
-
Esterification: 15-IPPA-CoA can be incorporated into complex lipids such as triglycerides and phospholipids for storage or as structural components of membranes.
Myocardial Metabolism Imaging
The heart relies heavily on fatty acid oxidation for its energy needs. In pathological conditions such as ischemia, this metabolic preference can shift towards glucose utilization. Radioiodinated 15-IPPA ([¹²³I]-IPPA) is used as a SPECT tracer to non-invasively assess myocardial fatty acid metabolism.[1][2] A reduced uptake of [¹²³I]-IPPA in a region of the myocardium can indicate ischemia or infarction. This information is critical for cardiologists in diagnosing coronary artery disease and assessing myocardial viability.
Drug Development Applications
In the context of drug development, 15-IPPA can be a valuable tool for:
-
Target Validation: Studying the effects of new drug candidates on fatty acid uptake and metabolism in various cell types.
-
Mechanism of Action Studies: Elucidating how a drug modulates specific pathways of fatty acid metabolism.
-
Preclinical Efficacy Studies: Using radioiodinated 15-IPPA in animal models to assess the therapeutic effects of a drug on metabolic disorders.
-
Toxicity Screening: Evaluating potential off-target effects of drugs on fatty acid metabolism in key organs like the heart and liver.
Experimental Protocols
Protocol 1: In-Vitro Cellular Uptake Assay
Objective: To quantify the uptake of this compound in a cultured cell line (e.g., cardiomyocytes, hepatocytes).
Materials:
-
Cultured cells
-
This compound
-
DMSO
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Scintillation counter and vials (for radiolabeled 15-IPPA) or LC-MS/MS system (for non-radiolabeled 15-IPPA)
Procedure:
-
Preparation of 15-IPPA-BSA Complex:
-
Dissolve 15-IPPA in DMSO to make a concentrated stock solution.
-
In a separate tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the 15-IPPA stock solution to the BSA solution while vortexing to allow for complex formation.
-
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Uptake Assay:
-
Wash the cells twice with warm PBS.
-
Add the 15-IPPA-BSA complex solution to each well and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing a high concentration of BSA to remove any non-specifically bound 15-IPPA.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
For radiolabeled 15-IPPA, transfer the lysate to a scintillation vial and measure the radioactivity.
-
For non-radiolabeled 15-IPPA, process the lysate for analysis by LC-MS/MS to quantify the intracellular concentration of 15-IPPA.
-
-
Data Analysis: Normalize the uptake to the total protein content of the cell lysate and express the results as pmol/mg protein.
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To quantify the concentration of this compound in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the cell lysate or plasma sample with an organic solvent (e.g., ethyl acetate) to isolate the lipids.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transition of the parent ion (m/z 457.1) to a specific daughter ion.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 15-IPPA.
-
Calculate the concentration of 15-IPPA in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
This compound stands as a testament to the power of chemical design in creating sophisticated tools for biological research. Its utility as a metabolic tracer has significantly advanced our understanding of fatty acid metabolism, particularly in the context of cardiovascular health. For researchers and drug development professionals, 15-IPPA offers a versatile platform for investigating the intricate pathways of cellular energy metabolism and for evaluating the metabolic effects of novel therapeutic agents.
Future research will likely focus on expanding the applications of 15-IPPA and its analogs. This may include the development of new imaging modalities with higher resolution and sensitivity, the use of 15-IPPA in studying other metabolic diseases such as diabetes and non-alcoholic fatty liver disease, and the design of novel fatty acid-based drug delivery systems. As our understanding of the central role of metabolism in health and disease continues to grow, the importance of molecular probes like this compound will undoubtedly continue to rise.
References
- Fujiwara, S., Takeishi, Y., Tojo, T., Yamaoka, M., Nitobe, J., Takahashi, K., & Tomoike, H. (1999). Fatty acid imaging with 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid in acute coronary syndrome. Journal of Nuclear Medicine, 40(12), 1999-2006.
- A dynamic change by 123I-15-(p-iodophenyl)-3-R,S-methyl pentadecanoic acid myocardial single photon emission computed tomography in a 55-year-old woman. (1999).
Sources
- 1. Fatty acid imaging with 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid in acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dynamic change by 123I-15-(p-iodophenyl)-3-R,S-methyl pentadecanoic acid myocardial single photon emission computed tomography in a 55-year-old woman - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Cardiac Metabolism Imaging: A Technical Guide to Radioiodinated Fatty Acids
This guide provides a comprehensive overview of the discovery, history, and technical intricacies of radioiodinated fatty acids, developed for researchers, scientists, and drug development professionals. It delves into the foundational principles, developmental milestones, and practical applications of these crucial diagnostic tools in nuclear cardiology.
Introduction: The Heart's Preferred Fuel and Its Diagnostic Potential
Under normal physiological conditions, the myocardium derives the majority of its energy from the beta-oxidation of long-chain fatty acids.[1][2] This metabolic preference makes fatty acids a logical target for developing radiotracers to probe the metabolic integrity of cardiac tissue. Alterations in myocardial fatty acid metabolism are sensitive markers for various cardiac pathologies, most notably ischemia.[3][4] In ischemic conditions, the heart's metabolism shifts away from fatty acid oxidation towards anaerobic glycolysis. This metabolic switch forms the fundamental principle behind the use of radioiodinated fatty acids for the non-invasive assessment of myocardial viability and disease.[3]
This guide will navigate the historical journey from the initial concept to the sophisticated, structurally modified agents in clinical use today. We will explore the chemistry of radioiodination, the rationale behind structural modifications, and provide detailed protocols for the synthesis and application of these imaging agents.
A Historical Odyssey: From Simple Chains to Sophisticated Probes
The journey of radioiodinated fatty acids as myocardial imaging agents began in the mid-20th century, driven by the need for non-invasive methods to assess cardiac health.
The Dawn of an Idea: Early Explorations with Radioiodinated Oleic Acid
The seminal work in this field can be traced back to 1965, when Evans and his colleagues first proposed the use of radioiodinated oleic acid for heart photoscans.[5] Their research demonstrated that radioiodinated fatty acids could be used to visualize the myocardium, laying the groundwork for future developments.[5] However, these early straight-chain fatty acid analogues, such as radioiodinated oleic acid and 17-iodoheptadecanoic acid (IHA), were hampered by significant limitations.[6][7] Rapid metabolism in the myocardium led to the release of free radioiodide, resulting in high background activity and suboptimal image quality.[6]
A Leap Forward: Phenyl-Substituted Fatty Acids and Enhanced Stability
A major breakthrough came with the introduction of a phenyl group at the terminus of the fatty acid chain. This structural modification, exemplified by 15-(p-iodophenyl)pentadecanoic acid (IPPA), proved to be a successful strategy for stabilizing the radioiodine atom.[6][8] The carbon-iodine bond on the phenyl ring is significantly more stable than on an aliphatic chain, preventing in vivo deiodination and improving image quality.[6] IPPA demonstrated a physiological behavior similar to natural fatty acids, with rapid myocardial uptake and clearance kinetics that correlated with beta-oxidation.[1][9] This allowed for the non-invasive assessment of myocardial fatty acid turnover.[9]
The Advent of Metabolic Trapping: Methyl-Branched Fatty Acids for SPECT Imaging
While IPPA represented a significant advancement, its relatively rapid clearance from the myocardium posed challenges for single-photon emission computed tomography (SPECT) imaging, which requires longer acquisition times.[10] This led to the development of "metabolically trapped" fatty acid analogues. By introducing a methyl group into the fatty acid chain, researchers could sterically hinder the enzymes involved in beta-oxidation, thereby prolonging the retention of the radiotracer in the myocardium.[6][11]
The most successful of these modified agents is 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP).[6] The beta-methyl group in BMIPP significantly slows its metabolism, leading to prolonged myocardial retention and allowing for high-quality SPECT imaging.[12][13] This extended retention also unmasked a crucial diagnostic feature: the "perfusion-metabolism mismatch." In ischemic but viable myocardium, the uptake of BMIPP is often reduced to a greater extent than blood flow, a phenomenon that has proven to be a powerful predictor of myocardial viability and patient prognosis.[4]
The following timeline highlights the key milestones in the development of radioiodinated fatty acids:
| Year | Key Development | Significance | Key Radiopharmaceutical(s) |
| 1965 | First use of radioiodinated oleic acid for heart scanning.[5] | Proof-of-concept for using radioiodinated fatty acids for myocardial imaging. | Radioiodinated Oleic Acid |
| Mid-1970s | Introduction of terminally iodinated fatty acids.[7] | Improved stability over oleic acid, but still subject to deiodination. | 17-iodoheptadecanoic acid (IHA) |
| Late 1970s - Early 1980s | Development of terminal iodophenyl-substituted fatty acids.[8] | Significantly improved in vivo stability of the radioiodine label. | 15-(p-iodophenyl)pentadecanoic acid (IPPA) |
| Mid-1980s | Introduction of methyl-branched fatty acids.[11] | "Metabolic trapping" concept, leading to prolonged myocardial retention and suitability for SPECT. | 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) |
| 1990s - Present | Widespread clinical evaluation and application of IPPA and BMIPP.[4][14] | Established role in assessing myocardial viability, diagnosing cardiomyopathies, and predicting patient outcomes. | [¹²³I]IPPA, [¹²³I]BMIPP |
The Science Behind the Signal: Myocardial Fatty Acid Metabolism
A solid understanding of myocardial fatty acid metabolism is essential to appreciate the diagnostic power of radioiodinated fatty acids.
The Beta-Oxidation Spiral
Fatty acids are transported into the mitochondrial matrix where they undergo beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[15][16] The acetyl-CoA then enters the citric acid cycle to generate ATP.[15]
Figure 2: Metabolic Trapping of BMIPP.
Radiosynthesis and Quality Control: Ensuring Purity and Potency
The successful clinical application of radioiodinated fatty acids hinges on robust and reproducible radiosynthesis and stringent quality control measures.
Radiosynthesis of [¹²³I]BMIPP: A Step-by-Step Protocol
The radioiodination of BMIPP is typically achieved via a copper-assisted nucleophilic exchange reaction. The following is a representative protocol:
Materials:
-
15-(p-bromophenyl)-3-R,S-methylpentadecanoic acid (precursor)
-
[¹²³I]Sodium iodide
-
Copper(I) salt (e.g., CuI)
-
Solvent (e.g., dimethylformamide)
-
Human serum albumin (for formulation)
-
Sterile water for injection
-
Ethanol
-
Sep-Pak C18 cartridge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a sterile, sealed reaction vial, dissolve the BMIPP precursor in the chosen solvent.
-
Addition of Radioiodine: Add the [¹²³I]sodium iodide solution to the reaction vial, followed by the copper(I) salt.
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 150-160°C) for a specified duration (e.g., 30 minutes).
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Pass the crude reaction mixture through a Sep-Pak C18 cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with water to remove unreacted iodide and other polar impurities.
-
Elute the [¹²³I]BMIPP from the cartridge with ethanol.
-
-
HPLC Purification (if necessary): For higher purity, the ethanol eluate can be further purified using reversed-phase HPLC.
-
Formulation: Evaporate the ethanol from the purified [¹²³I]BMIPP fraction. Reconstitute the final product in a sterile solution of human serum albumin.
-
Sterilization: Sterilize the final product by passing it through a 0.22 µm sterile filter.
Figure 3: [¹²³I]BMIPP Synthesis Workflow.
Quality Control: A Multi-faceted Approach
To ensure patient safety and diagnostic accuracy, the final radiopharmaceutical product must undergo rigorous quality control testing. [17][18][19]
| Test | Method | Acceptance Criteria |
|---|---|---|
| Radionuclidic Purity | Gamma-ray spectroscopy | Presence of characteristic ¹²³I photopeaks (e.g., 159 keV) with minimal contribution from other radionuclides. [20] |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) | >95% of the total radioactivity co-elutes with the non-radioactive BMIPP standard. [21][22][23][24][25] |
| pH | pH meter or pH paper | Within a physiologically acceptable range (typically 4.5-7.5). |
| Sterility | Incubation in culture media | No microbial growth. [19] |
| Apyrogenicity (Bacterial Endotoxins) | Limulus Amebocyte Lysate (LAL) test | Below the established limit. [19]|
Clinical Applications: Visualizing Myocardial Health and Disease
Radioiodinated fatty acids have carved a niche in clinical cardiology, providing valuable information that complements other imaging modalities.
Assessment of Myocardial Viability
A primary application of [¹²³I]IPPA and [¹²³I]BMIPP is the assessment of myocardial viability in patients with coronary artery disease and left ventricular dysfunction. [14][26][27][28]The presence of preserved or only moderately reduced fatty acid uptake in a region with severe perfusion defects (a "perfusion-metabolism mismatch") is indicative of viable, hibernating myocardium that may benefit from revascularization. [4][14]
Diagnosis and Prognosis in Cardiomyopathies
[¹²³I]BMIPP has shown significant utility in the evaluation of various cardiomyopathies, including hypertrophic cardiomyopathy (HCM) and dilated cardiomyopathy (DCM). [10][29][30][31]In HCM, reduced BMIPP uptake is often observed in the hypertrophied segments, reflecting underlying metabolic abnormalities. [29][31]The extent of these metabolic defects has been shown to correlate with the severity of the disease and to be a predictor of adverse cardiac events. [10]
Evaluation of Acute Coronary Syndromes
In the setting of acute coronary syndromes, [¹²³I]BMIPP can help differentiate between stunned myocardium (viable but dysfunctional) and infarcted tissue. [9]Stunned myocardium will typically show reduced BMIPP uptake with preserved perfusion, a pattern that can predict functional recovery. [9]
Challenges and Future Directions
Despite their proven clinical utility, the use of radioiodinated fatty acids faces some challenges, including the limited availability of ¹²³I in some regions and the relatively long imaging times compared to PET.
The future of cardiac metabolic imaging is likely to involve the development of new tracers, including those labeled with positron-emitting radionuclides such as fluorine-18, which would allow for PET imaging with its inherent advantages of higher spatial resolution and quantitative capabilities. [3]However, the unique insights into fatty acid metabolism provided by agents like [¹²³I]BMIPP ensure their continued relevance in the field of nuclear cardiology.
References
- Machulla, H. J., Knust, E. J., & Vyska, K. (1986). Radioiodinated fatty acids for cardiological diagnosis. International Journal of Radiation Applications and Instrumentation. Part A.
- Evans, J. R., Gunton, R. W., Baker, R. G., Beanlands, D. S., & Spears, J. C. (1965). Use of radioiodinated fatty acid for photoscans of the heart.
- Knapp, F. F. (1996). Pharmacokinetics of radioiodinated fatty acid myocardial imaging agents in animal models and human studies. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 40(3), 239-251.
- Nishimura, T., Uehara, T., Shimonagata, T., Nagata, S., & Haze, K. (1995). Myocardial metabolism of 123I-BMIPP in patients with hypertrophic cardiomyopathy: assessment by radial long-axis SPET.
- Nakajima, K., Taki, J., Tonami, N., & Hisada, K. (1997). [Clinical evaluation of 123I-BMIPP myocardial SPECT in patients with hypertensive heart disease and hypertrophic cardiomyopathy: comparison with the findings of 201Tl SPECT and Gd enhanced magnetic resonance imaging]. Kaku igaku. The Japanese journal of nuclear medicine, 34(2), 85-93.
- Matsuo, S., Takeda, K., Nakagawa, T., Sakata, K., Ichikawa, T., Ito, M., ... & Katoh, S. (1993). 123I-labelled BMIPP fatty acid myocardial scintigraphy in patients with hypertropic cardiomyopathy: SPECT comparison with stress 201Tl.
- Nishimura, T., Nagata, S., Uehara, T., Yamagishi, H., & Miyatake, K. (1998). Prognosis of hypertrophic cardiomyopathy: assessment by 123I-BMIPP (beta-methyl-p-(123I)iodophenyl pentadecanoic acid) myocardial single photon emission computed tomography. Journal of the American College of Cardiology, 31(3), 613-619.
-
National Center for Biotechnology Information. (2008). [123I]-β-Methyl iodophenyl-pentadecanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- Otto, C. A., Brown, L. E., Wieland, D. M., & Beierwaltes, W. H. (1981). Radioiodinated Fatty Acids for Myocardial Imagine: Effects on Chain Length. Journal of Nuclear Medicine, 22(7), 613-618.
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An In-Depth Technical Guide to the Structure-Activity Relationship of Iodophenyl Fatty Acids
Introduction: The Significance of Iodophenyl Fatty Acids
Iodophenyl fatty acids (IPFAs) represent a class of synthetic molecules that have become indispensable tools in nuclear medicine and are emerging as versatile platforms in theranostics. By mimicking natural fatty acids, the primary energy source for the heart, radioiodinated IPFAs serve as exceptional tracers for myocardial metabolism.[1] Their unique chemical structure, featuring a terminal iodophenyl group, confers significant metabolic stability compared to earlier-generation aliphatic radioiodinated fatty acids, which were plagued by rapid in vivo deiodination.[2] This core innovation allows for clearer, more stable imaging with Single Photon Emission Computed Tomography (SPECT).
The true power of IPFAs lies in their chemical tractability. Strategic modifications to their fatty acid chain and phenyl ring have profound impacts on their biological behavior, including cellular uptake, metabolic fate, and pharmacokinetic profiles. Understanding these structure-activity relationships (SAR) is paramount for designing next-generation agents with tailored properties, whether for diagnosing coronary artery disease, identifying viable myocardium, or enhancing the tumor retention of targeted radiotherapies.[1][2]
This guide provides a detailed exploration of the SAR of IPFAs, grounded in mechanistic principles and supported by field-proven experimental insights. We will dissect the key structural motifs that govern their activity, present the methodologies used for their evaluation, and explore their expanding applications beyond cardiology.
Section 1: SAR for Myocardial Metabolism and Imaging
The design of IPFAs for cardiac imaging revolves around a central theme: manipulating the molecule's interaction with the myocardial fatty acid metabolism pathway to control its retention time in the heart.
The Core Directive: The Terminal Iodophenyl Group
The foundational structural feature of modern fatty acid tracers is the terminal ω-iodophenyl group. Unlike simple ω-iodoalkyl fatty acids where the iodine is cleaved by β-oxidation, the C(sp²)-I bond of the phenyl ring is not a substrate for metabolic enzymes. This prevents the release of free radioiodide, which would otherwise accumulate in the thyroid and stomach, degrading image quality.[2] This modification ensures that the radiolabel's location accurately reflects the distribution of the fatty acid analog.
Metabolic Trapping: Engineering Myocardial Retention
While the iodophenyl group ensures radiolabel stability, the unmodified alkyl chain is still susceptible to β-oxidation. The initial tracer, 15-(p-iodophenyl)pentadecanoic acid (IPPA), is readily metabolized, leading to relatively rapid washout from the healthy myocardium.[2][3] To enable longer acquisition times for high-quality SPECT imaging, researchers introduced modifications to deliberately inhibit β-oxidation, effectively "trapping" the tracer within the cardiomyocyte.
Introducing a methyl group onto the fatty acid backbone is the most successful strategy for inhibiting metabolism.
-
β-Methylation: Placing a methyl group at the β-position (C-3) of the fatty acid chain creates significant steric hindrance for the enzyme 3-ketoacyl-CoA thiolase, a key component of the β-oxidation spiral. This effectively blocks the metabolic pathway.[3]
-
15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP): This mono-methylated analog demonstrates significantly prolonged myocardial retention compared to IPPA, allowing for superior SPECT imaging.[3]
-
15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP): The addition of a second methyl group at the β-position further inhibits metabolism. DMIPP shows the longest myocardial retention of the three, as it is apparently not catabolized by the myocardium at all.[3]
-
The following diagram illustrates how β-methylation disrupts the normal fatty acid oxidation pathway.
The Influence of Alkyl Chain Length
The length of the polymethylene chain connecting the carboxylic acid and the iodophenyl group significantly influences both myocardial extraction and the ultimate metabolic fate of the tracer. Studies on a series of ω-iodo fatty acids (I(CH₂)nCOOH) revealed that:
-
Myocardial Extraction: The highest uptake and heart-to-blood ratios are observed with chain lengths of n=18 and n=21.[4]
-
Metabolic Fate:
This demonstrates a critical SAR principle: chain length dictates the balance between energy production (oxidation) and energy storage (esterification), directly impacting tracer kinetics.
Comparative Biodistribution Data
The structural modifications discussed above lead to distinct pharmacokinetic profiles. The table below summarizes comparative data for key IPFA analogs in rats, highlighting the impact of methyl-branching on heart uptake and retention.
| Compound | Structure | Key Feature | Myocardial Uptake (%ID/g at 5 min) | Myocardial Retention (Clearance Rate) |
| IPPA | Iodophenyl-(CH₂)₁₄-COOH | Straight Chain | ~3.5 | Rapid |
| BMIPP | Iodophenyl-(CH₂)₁₁-CH(CH₃)-CH₂-COOH | β-Mono-methyl | ~4.2 | Slow |
| DMIPP | Iodophenyl-(CH₂)₁₁-C(CH₃)₂-CH₂-COOH | β-Di-methyl | ~4.5 | Very Slow (Effectively Trapped) |
| Data synthesized from preclinical studies in rats. Absolute values can vary between studies, but the relative trends are consistent.[3][5] |
Section 2: SAR for Modulating Pharmacokinetics via Albumin Binding
Beyond cardiac imaging, the iodophenyl moiety has been ingeniously repurposed as an "albumin binder" to optimize the pharmacokinetics of targeted radiopharmaceuticals for cancer therapy and imaging (theranostics).
The Albumin Binding Concept
Many small-molecule radioligands are cleared from the blood too quickly, limiting the amount of drug that reaches the tumor. By attaching a molecular entity that reversibly binds to serum albumin—the most abundant protein in blood—the radioligand's circulation half-life can be dramatically extended. This leads to increased tumor accumulation through the enhanced permeability and retention (EPR) effect. 4-(p-iodophenyl)butyric acid (IPBA) has emerged as a highly effective and widely used albumin-binding moiety.
SAR of the Albumin Binder Moiety
Systematic studies have revealed key SAR principles for tuning the albumin-binding affinity and, consequently, the in vivo pharmacokinetics of the parent radiopharmaceutical.
-
Halogen Substitution: The identity of the halogen at the para-position of the phenyl ring is critical. The order of albumin binding affinity is generally: Iodo > Bromo > Methyl . Radioligands conjugated with an IPBA moiety show higher blood retention and tumor accumulation compared to those with 4-(p-bromophenyl)butyric acid or 4-(p-tolyl)butyric acid.
-
Chain Length: The length of the alkyl chain in the ω-phenylalkanoic acid binder also modulates affinity. It has been shown that 4-(p-iodophenyl)butanoate binds to albumin with higher affinity than 5-(p-iodophenyl)pentanoate. This stronger binding translates to longer blood residence time and lower kidney retention for the conjugated radiopharmaceutical.
-
Linker Chemistry: The linker connecting the albumin binder to the parent molecule can influence binding. The inclusion of a hydrophobic linker, such as 4-(aminomethyl)benzoic acid (AMBA), adjacent to the iodophenylalkanoate moiety can further increase albumin binding affinity.
These principles allow for the fine-tuning of a radioligand's pharmacokinetic profile. For example, a molecule with very high affinity may have excessive blood retention, leading to high background signal in imaging. By switching from an iodo- to a bromo- or methyl-substituted binder, the circulation time can be reduced to an optimal level.
Quantitative Impact of an Albumin Binder
The addition of an IPBA-based albumin binder can dramatically alter the biodistribution of a targeting molecule.
| Radioligand | Albumin Binder | Blood (%ID/g at 1h) | Tumor (%ID/g at 4h) | Key Observation |
| CTT1401 | None | 0.25 | 3.0 | Rapid clearance from blood and tumor. |
| CTT1403 | IPBA-based | 25.0 | 17.0 | Prolonged blood circulation and significantly increased tumor uptake and retention. |
| Comparative data for two PSMA-targeting radioligands in mice, differing only by the presence of an albumin binder. |
Section 3: Cellular Uptake and Transport Mechanisms
The biological activity of any IPFA begins with its entry into the target cell. This is a multi-step process facilitated by a series of proteins that shuttle the fatty acid from the bloodstream into the cell's metabolic machinery.
Long-chain fatty acids are transported in the blood bound to albumin. At the cell surface, they dissociate and are translocated across the plasma membrane. This process involves both passive diffusion and, more predominantly, protein-mediated transport. Key proteins involved include:
-
CD36 (Fatty Acid Translocase): A major membrane protein that binds fatty acids with high affinity and facilitates their transport into the cell.
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that are also involved in membrane translocation.
-
Fatty Acid Binding Proteins (FABPs): Once inside the cell, IPFAs bind to cytoplasmic FABPs, which increase their solubility and transport them to organelles like the mitochondria for metabolism.
-
Acyl-CoA Synthetase (ACS): Before entering metabolic pathways like β-oxidation, the fatty acid must be "activated" by being esterified to Coenzyme A, a reaction catalyzed by ACS.
The following workflow illustrates this generalized uptake pathway.
Section 4: Experimental Methodologies
The evaluation of IPFA structure-activity relationships relies on a standardized set of radiochemical and biological assays.
Experimental Protocol 1: Radioiodination via Electrophilic Substitution
This protocol describes a common method for labeling a phenyl fatty acid precursor with radioiodine.
-
Precursor Preparation: Dissolve 1-2 mg of the ω-phenyl fatty acid precursor in a mixture of glacial acetic acid and sulfuric acid in a sealed reaction vial.
-
Radioiodide Addition: Add the desired radioiodide (e.g., Na[¹²³I]) to the reaction mixture.
-
Oxidation & Initiation: Introduce an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium nitrite, to the mixture. This oxidizes the iodide (I⁻) to an electrophilic species (I⁺).
-
Reaction: Heat the sealed vial at a controlled temperature (e.g., 120°C) for 15-60 minutes. During this time, the electrophilic iodine will substitute onto the activated phenyl ring.
-
Quenching: Stop the reaction by cooling the vial in an ice bath and adding a reducing agent like sodium metabisulfite to quench any unreacted oxidizing agents.
-
Purification: The reaction mixture typically contains the desired radioiodinated product, unreacted precursor, and radioiodide. Purification is performed using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18). The product fraction is collected based on its retention time, which is determined using a non-radioactive standard.
-
Quality Control: The radiochemical purity of the final product is confirmed by analytical HPLC to ensure it is free of impurities before use in biological assays.
Experimental Protocol 2: In Vitro Cellular Uptake Assay
This assay quantifies the uptake of a radiolabeled IPFA into cultured cells (e.g., cardiomyocytes, cancer cells).
-
Cell Culture: Plate cells (e.g., 3T3-L1 adipocytes or H9c2 cardiomyocytes) in a multi-well plate (e.g., 24-well) and culture until they reach near-confluence.[2]
-
Preparation of Assay Medium: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). Prepare the radiolabeled IPFA by complexing it with fatty acid-free bovine serum albumin (BSA) in the buffer to mimic physiological conditions.
-
Assay Initiation: Aspirate the culture medium from the cells and wash them with serum-free medium. Add the assay medium containing the radiolabeled IPFA-BSA complex to each well to start the uptake.[5]
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, 60 minutes).
-
Stopping the Assay: To stop uptake, rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold PBS containing 0.5% BSA to remove non-specifically bound tracer.
-
Cell Lysis: Add a lysis buffer (e.g., RIPA buffer or 0.1 M NaOH) to each well to dissolve the cells and release the intracellular radioactivity.[2]
-
Quantification: Transfer the cell lysate from each well into a gamma counter vial and measure the radioactivity.
-
Data Analysis: Determine the protein concentration in each well using a standard assay (e.g., BCA assay). Express the uptake as a percentage of the added dose per milligram of protein (%ID/mg protein) for each time point.
Experimental Protocol 3: In Vivo Biodistribution Study in Rodents
This study determines the pharmacokinetic profile and organ distribution of a radiolabeled IPFA.[3]
-
Animal Preparation: Use a cohort of healthy rodents (e.g., Sprague-Dawley rats, 150-200g). Animals should be of the same sex and strain and housed according to institutional guidelines.[3]
-
Dose Preparation: Prepare the radiolabeled IPFA in a sterile, injectable solution (e.g., saline with a small amount of ethanol and BSA). The total injected volume should not exceed 0.5 mL for a rat.
-
Administration: Inject a known amount of radioactivity (e.g., 1-5 µCi) into the animal via the tail vein. Record the exact amount injected by measuring the syringe before and after injection.
-
Time Course: Euthanize groups of animals (n=3-5 per group) at specific time points post-injection (p.i.), for example: 5 min, 30 min, 1h, 4h, and 24h.
-
Organ Dissection: Immediately after euthanasia, dissect key organs and tissues (e.g., heart, blood, liver, lungs, kidneys, muscle, bone, thyroid).
-
Sample Processing: Weigh each organ/tissue sample and place it in a pre-tared gamma counter tube.
-
Radioactivity Measurement: Count the radioactivity in each sample, along with standards representing a known percentage of the injected dose, using a calibrated gamma counter.
-
Data Calculation: Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g). The total activity in the blood can be estimated assuming blood is ~7% of the total body weight.[3]
Conclusion and Future Outlook
The structure-activity relationship of iodophenyl fatty acids is a testament to the power of rational drug design in nuclear medicine. From the foundational innovation of the terminal iodophenyl group to the nuanced metabolic control afforded by methyl-branching, each structural modification has been a deliberate step toward creating more effective diagnostic agents. The repurposing of the iodophenyl butyric acid moiety as a pharmacokinetic modulator for theranostics further highlights the versatility of this chemical scaffold.
Future research will likely focus on several key areas. First, the development of IPFAs labeled with positron-emitting radionuclides (e.g., Iodine-124) could translate these agents to PET imaging, offering higher sensitivity and resolution. Second, a deeper understanding of the specific fatty acid transporters (e.g., FATP subtypes) that are overexpressed in certain cancers could lead to the design of IPFAs with enhanced tumor specificity. Finally, by continuing to explore the SAR of albumin-binding moieties, researchers can create a toolkit of linkers and binders to precisely tailor the pharmacokinetic profiles of a wide range of targeted radiopharmaceuticals, optimizing their therapeutic efficacy and minimizing off-target toxicity. The principles established with IPFAs will continue to inform and inspire the development of the next generation of molecular imaging and therapeutic agents.
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An In-Depth Technical Guide to the In Vitro Serum Stability of 15-(4-Iodophenyl)pentadecanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the in vitro serum stability of 15-(4-Iodophenyl)pentadecanoic acid (IPPA). This fatty acid analog, particularly when radiolabeled with iodine isotopes such as ¹²³I or ¹²⁵I, is a valuable tool in myocardial imaging and metabolic research.[1][2] Its stability in the bloodstream is a critical parameter influencing its pharmacokinetic profile and, consequently, its diagnostic efficacy. This document details the scientific rationale, a robust experimental protocol, bioanalytical methodology, and data interpretation to ensure a thorough and reliable stability assessment.
Introduction: The Imperative of Serum Stability for IPPA
This compound is a synthetic fatty acid analog designed to trace myocardial fatty acid metabolism.[3] Upon entering the bloodstream, IPPA, like other xenobiotics, is exposed to a complex environment containing various enzymes, such as esterases and proteases, and is subject to binding with plasma proteins like albumin.[4] The stability of IPPA in this milieu is paramount; degradation can lead to altered biodistribution and compromised imaging quality.
The primary stability concerns for IPPA in serum are:
-
Enzymatic Degradation: The long hydrocarbon chain of IPPA is a potential substrate for enzymes involved in fatty acid metabolism. Although designed to be metabolically trapped to an extent, its degradation can still occur.[5][6][7][8]
-
Deiodination: The carbon-iodine bond can be susceptible to cleavage by deiodinase enzymes or other metabolic processes, releasing free iodide.[9][10] This is particularly problematic for radioiodinated IPPA, as liberated radioiodide is sequestered by the thyroid gland, leading to non-target radiation exposure and a reduced target-to-background ratio in imaging studies.[10]
-
Chemical Instability: Although generally stable, the compound's integrity could be compromised under certain physiological conditions.
An in vitro serum stability assay serves as a crucial preclinical step to predict the likelihood that the tracer will maintain its integrity upon administration.[11] It provides essential data on the rate of degradation and helps identify major degradation products, guiding further development and interpretation of in vivo studies.
Foundational Principles of the In Vitro Serum Stability Assay
The core of the assay involves incubating IPPA in serum at a physiologically relevant temperature (37°C) and monitoring its concentration over a defined period. This allows for the determination of its rate of degradation and calculation of its in vitro half-life (t½).
The Rationale Behind Experimental Design
-
Matrix Selection (Serum vs. Plasma): Serum is often chosen for these studies as it represents the fluid phase of blood post-coagulation, containing a full complement of circulating proteins and enzymes, but lacking clotting factors which could interfere with analysis. The choice between serum and plasma can depend on the specific analytical method and the compound's properties.
-
Temperature: Incubation is performed at 37°C to mimic physiological conditions in the human body.
-
Time Points: A series of time points (e.g., 0, 15, 30, 60, 120, 240 minutes) are selected to capture the degradation kinetics accurately. The duration of the study is informed by the expected in vivo circulation time of the compound.
-
Quenching the Reaction: To accurately measure the concentration of IPPA at each time point, the enzymatic and chemical reactions must be abruptly stopped. This is achieved by adding a quenching agent, typically a cold organic solvent like acetonitrile or methanol, which precipitates serum proteins and halts enzymatic activity.[12]
-
Analyte Quantification: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required to separate and quantify the parent compound (IPPA) from any potential degradation products.[13][14][15][16]
Detailed Experimental Protocol
This section outlines a step-by-step protocol for assessing the in vitro stability of IPPA in human serum.
Materials and Reagents
-
This compound (IPPA)
-
Human Serum (pooled, from a reputable supplier)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic Acid, LC-MS grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Internal Standard (IS) for analytical quantification (e.g., a structurally similar fatty acid analog not present in the matrix)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
Vortex mixer
-
Centrifuge
Experimental Workflow
The overall workflow for the in vitro serum stability assay is depicted below.
Caption: Workflow for the in vitro serum stability assay of IPPA.
Step-by-Step Procedure
-
Preparation of IPPA Stock Solution: Prepare a 1 mg/mL stock solution of IPPA in a suitable organic solvent like methanol or DMSO. Subsequent dilutions in the same solvent should be made to achieve a working solution that, when added to the serum, results in a final concentration suitable for the analytical method (e.g., 1-10 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid denaturing serum proteins.
-
Serum Pre-incubation: Aliquot the required volume of human serum into microcentrifuge tubes. Pre-incubate the serum at 37°C for at least 15 minutes to allow it to reach thermal equilibrium.
-
Initiation of the Reaction: To start the assay, add a small volume of the IPPA working solution to the pre-warmed serum. This is your T=0 time point. Immediately after adding the IPPA, vortex the tube gently and withdraw the aliquot for the T=0 sample.
-
Sample Collection at Time Points: Continue incubating the serum-IPPA mixture at 37°C. At each subsequent time point (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an equal volume aliquot from the incubation mixture.
-
Quenching and Protein Precipitation:
-
For each time point, add the collected aliquot of the incubation mixture to a separate microcentrifuge tube containing a pre-aliquoted volume of ice-cold acetonitrile (typically 2-3 volumes of the sample aliquot) with the internal standard.
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
-
Centrifugation: Centrifuge the quenched samples at a high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. The samples are now ready for HPLC or LC-MS/MS analysis.
Bioanalytical Methodology: LC-MS/MS for IPPA Quantification
LC-MS/MS is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[14]
Suggested LC-MS/MS Parameters
-
Chromatographic System: A UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating a lipophilic molecule like IPPA.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient from low to high organic phase (B) will be necessary to elute IPPA and separate it from more polar metabolites. A suggested starting point is a linear gradient from 10% B to 95% B over 5-7 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically effective for carboxylic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions for IPPA and the internal standard must be determined by direct infusion of the pure compounds.
Method Validation
The analytical method should be validated according to relevant guidelines (e.g., ICH M10) for parameters including selectivity, linearity, accuracy, precision, and matrix effects to ensure reliable results.[17]
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the rate of disappearance of the parent compound (IPPA) over time.
Calculation of Remaining IPPA
The concentration of IPPA at each time point is determined from the peak area ratio of IPPA to the internal standard, plotted against a calibration curve. The percentage of IPPA remaining at each time point is calculated relative to the T=0 sample.
Formula: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
Determination of In Vitro Half-Life (t½)
The in vitro half-life is the time required for 50% of the initial IPPA concentration to be degraded.[18][19] For compounds exhibiting first-order kinetics (where the rate of degradation is proportional to the drug concentration), the half-life can be calculated as follows:
-
Plot the natural logarithm (ln) of the "% Remaining IPPA" versus time.
-
Perform a linear regression on the data points. The slope of this line (k) represents the degradation rate constant.
-
Calculate the half-life using the formula:
Formula: t½ = -0.693 / k
Example Data and Analysis
To illustrate the process, consider the following hypothetical stability data for IPPA in human serum.
| Time (minutes) | % IPPA Remaining | ln(% IPPA Remaining) |
| 0 | 100.0 | 4.605 |
| 15 | 95.2 | 4.556 |
| 30 | 90.8 | 4.509 |
| 60 | 82.1 | 4.408 |
| 120 | 67.5 | 4.212 |
| 240 | 45.6 | 3.820 |
Plotting ln(% IPPA Remaining) vs. Time yields a straight line, from which the slope (k) is determined to be -0.0033 min⁻¹.
Half-Life Calculation: t½ = -0.693 / -0.0033 min⁻¹ ≈ 210 minutes
Based on this example, the in vitro serum half-life of IPPA is approximately 210 minutes.
Potential Degradation Pathways and Their Identification
Understanding the degradation products is as important as quantifying the parent compound's disappearance.
Expected Degradation Pathways
Caption: Potential degradation pathways of IPPA in serum.
-
β-Oxidation: As a fatty acid analog, IPPA is susceptible to β-oxidation, which would sequentially shorten the pentadecanoic acid chain.[1] This could lead to metabolites such as iodophenylpropionic acid and ultimately iodophenylacetic acid.
-
Deiodination: The release of the iodine atom is a critical degradation pathway to monitor, especially for radioiodinated versions.[9][20] This can be assessed by measuring the increase of free radioiodide over time.
-
Esterification/Conjugation: While less common for free fatty acids in serum in vitro, conjugation with molecules like glucuronic acid is a possibility if the necessary enzymes and cofactors are present.
Identification of Degradation Products
Metabolite identification can be performed using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential degradation products in the incubated samples. By comparing samples from later time points to the T=0 sample, new peaks can be identified and their structures elucidated through fragmentation analysis (MS/MS).
Conclusion and Best Practices
This guide provides a robust framework for evaluating the in vitro serum stability of this compound. A well-designed and executed study is fundamental to understanding the pharmacokinetic behavior of this important diagnostic agent.
Key Takeaways for Scientific Integrity:
-
Use Validated Methods: Ensure the bioanalytical method is thoroughly validated for the specific matrix.[17]
-
Appropriate Controls: Include controls such as IPPA in a buffer solution (to assess chemical stability) and heat-inactivated serum (to distinguish enzymatic from chemical degradation).
-
Meticulous Execution: Pay close attention to temperature control, accurate timing, and consistent sample processing to ensure data reproducibility.
-
Comprehensive Reporting: Report the calculated half-life, the degradation curve, and any identified degradation products to provide a complete stability profile.
By adhering to these principles, researchers can generate high-quality, reliable data on the in vitro serum stability of IPPA, contributing to its effective and safe application in research and clinical settings.
References
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Köhrle, J., et al. (2022). Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. Frontiers in Endocrinology, 13, 858593. Available at: [Link]
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National Center for Biotechnology Information. (2008). [123I]-β-Methyl iodophenyl-pentadecanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
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Rössler, O., et al. (1990). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. Journal of Nuclear Medicine, 31(9), 1495-1503. Available at: [Link]
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de Oliveira Otto, M. C., et al. (2014). Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. The American Journal of Clinical Nutrition, 100(6), 1532–1540. Available at: [Link]
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Reske, S. N., et al. (1985). Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. European Journal of Nuclear Medicine, 10(5-6), 228–234. Available at: [Link]
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Zhidkova, M. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(15), 4991. Available at: [Link]
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Al-Sari, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5821. Available at: [Link]
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Tăbăran, A. F., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Medicina, 60(5), 735. Available at: [Link]
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Shimadzu Corporation. (2021). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu Corporation. Available at: [Link]
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Morishita, S., et al. (1998). Myocardial uptake of iodine-125-labeled 15-(p-iodophenyl)-3-(R,S)-methyl pentadecanoic acid is decreased in chronic diabetic rats with changes in subcellular distribution. Japanese Circulation Journal, 62(5), 364–370. Available at: [Link]
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Punde, R. A., & Punde, A. V. (2017). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Indian Journal of Pharmaceutical Education and Research, 51(2), 263-271. Available at: [Link]
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Patel, P. N., et al. (2023). Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma. Asian Journal of Pharmaceutical and Clinical Research, 16(11), 118-124. Available at: [Link]
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Midtgaard, S. R., & Christiansen, V. J. (2016). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Biological Chemistry, 397(11), 1129–1135. Available at: [Link]
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Reske, S. N., et al. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335–1342. Available at: [Link]
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Liedtke, A. J., et al. (1989). β-Methyl-15-p-iodophenylpentadecanoic acid metabolism and kinetics in the isolated rat heart. European Journal of Nuclear Medicine, 15(2), 78-80. Available at: [Link]
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Stanbury, J. B., & Morris, M. L. (1958). Pitfalls in studies of in vitro deiodination of thyroxine. Endocrinology, 62(5), 635–645. Available at: [Link]
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Venn-Watson, S., & Butterworth, C. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. Available at: [Link]
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Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1736. Available at: [Link]
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Gigli, M., et al. (2022). (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate. Available at: [Link]
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Pharmacokinetics of 15-(p-iodophenyl)pentadecanoic acid in animal models
An In-depth Technical Guide to the Pharmacokinetics of 15-(p-iodophenyl)pentadecanoic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-(p-iodophenyl)pentadecanoic acid (IPPA) is a radioiodinated analog of a long-chain fatty acid.[1] It has been extensively studied as a tracer for myocardial metabolism imaging.[2] Given that fatty acids are the primary source of energy for the heart muscle under normal oxygen conditions, IPPA provides a valuable tool to assess the metabolic state of the myocardium.[2] Understanding the pharmacokinetics of IPPA in animal models is crucial for interpreting imaging results and for the development of new cardiac imaging agents. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of IPPA in various animal models, along with the experimental methodologies used in these studies.
Physicochemical Properties and Cellular Uptake
IPPA is structurally similar to naturally occurring long-chain fatty acids, with the key difference being the addition of an iodophenyl group at the terminal end of the pentadecanoic acid chain. This modification allows for the attachment of a radioisotope, typically Iodine-123, for imaging purposes.[3] The terminal iodophenyl group also serves to stabilize the radioiodine, preventing its rapid cleavage that is observed with straight-chain radioiodinated fatty acids.[3]
The cellular uptake of IPPA, like other long-chain fatty acids, is a multi-step process. While the exact mechanisms are not fully elucidated for IPPA, it is believed to involve transport across the cell membrane, potentially mediated by fatty acid transport proteins.[4] Once inside the cell, IPPA is activated to its coenzyme A (CoA) derivative, IPPA-CoA, a necessary step for its further metabolism.[5]
Pharmacokinetics (ADME) Profile in Animal Models
The pharmacokinetic profile of IPPA has been characterized in several animal models, including mice, rats, canines, and baboons.[4][6][7][8] For its application in cardiac imaging, IPPA is administered intravenously.
Distribution (Biodistribution)
Following intravenous injection, IPPA is rapidly taken up by various tissues. The heart shows a high initial uptake, which is a key characteristic for its use in myocardial imaging.[6][9] Other organs with significant uptake include the liver, lungs, kidneys, spleen, and skeletal muscle.[6]
A study in rats demonstrated a high cardiac uptake of 4.4% of the injected dose per gram of tissue at just 2 minutes post-injection.[6] Similarly, a biodistribution study in mice showed a myocardial uptake of 14.5% of the injected dose per gram at 5 minutes post-injection.[7] The myocardium-to-blood and myocardium-to-lung ratios initially increase and then decrease as the tracer is cleared from the heart and surrounding tissues.[7] The distribution of IPPA is influenced by regional myocardial blood flow; however, this relationship may not be strictly linear, especially in conditions of increased blood flow.[10]
| Animal Model | Organ | Uptake (%ID/g or %ID/heart) | Time Point | Reference |
| Rat | Myocardium | 4.4% ID/g | 2 min | [6] |
| Mouse | Myocardium | 14.5% ID/g | 5 min | [7] |
| Mouse | Heart | 1.9% ID/heart | 5 min | [7] |
| Mouse | Muscle | 2.6% ID/g | 5 min | [7] |
| Canine | Myocardium | 785 +/- 197 dpm/mg.mCi | Peak | [8] |
Metabolism
The primary metabolic pathway for IPPA in the myocardium is beta-oxidation, the same process that metabolizes natural fatty acids to produce energy.[1][6] This process occurs within the mitochondria.[11] The metabolism of IPPA has been shown to be comparable to that of natural fatty acids like palmitic acid, indicating that it is a good tracer for myocardial fatty acid metabolism.[9]
The beta-oxidation of IPPA leads to the production of smaller, more water-soluble (hydrophilic) catabolites that are then cleared from the myocardial tissue.[6] The rate of this clearance is indicative of the rate of fatty acid oxidation.[12] In ischemic conditions, where oxygen supply is limited, beta-oxidation is impaired, leading to a slower clearance of IPPA from the heart.[2][13] This property is fundamental to its use in detecting myocardial ischemia.[13]
Interestingly, once taken up by the myocardium, IPPA is not only directed towards beta-oxidation but is also incorporated into complex lipids, such as triglycerides and phospholipids.[8][10] In canines, IPPA was found to be predominantly incorporated into triacylglycerols.[8]
Structural modifications to IPPA can significantly alter its metabolism. For instance, the introduction of a methyl group at the beta-position, creating 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP), slows down beta-oxidation.[3][4] This leads to prolonged retention of the tracer in the myocardium, which can be advantageous for SPECT imaging.[3][4]
Metabolic fate of IPPA in the myocardium.
Excretion
The clearance of IPPA from the blood is rapid.[7] The excretion of the metabolic products is primarily through the washout of hydrophilic catabolites from the tissues into the bloodstream, which are then likely cleared by the kidneys.[6] Chromatographic analysis of rat blood and urine has shown that very little unmetabolized IPPA is found 15-20 minutes after injection, indicating efficient metabolism and clearance of the parent compound.[7]
The clearance of radioactivity from the heart follows a two-component pattern, reflecting an initial rapid phase corresponding to beta-oxidation and a slower phase representing the turnover of IPPA incorporated into lipid pools.[1][6] The half-life of IPPA in the normal canine myocardium has been reported to be around 13.2 minutes.[8] In a canine model of developing myocardial ischemia, the half-life of IPPA in the affected region of the heart increased significantly from a baseline of 29 minutes to 53 minutes after 14 days.[13]
Experimental Methodologies for Pharmacokinetic Studies
A variety of experimental techniques are employed to study the pharmacokinetics of IPPA in animal models.
Animal Models
-
Rodents (Rats and Mice): Widely used for initial biodistribution and metabolism studies due to their small size and ease of handling.[6][7]
-
Canines: Used for more detailed studies of myocardial kinetics and metabolism, often involving surgical models of cardiac disease like myocardial infarction or ischemia.[8][13]
-
Non-human Primates (Baboons): Used to compare different IPPA analogs and for imaging studies that more closely mimic human physiology.[4]
Radiochemistry and Administration
IPPA is labeled with gamma-emitting iodine isotopes, most commonly Iodine-123 (123I) for SPECT imaging.[7] Iodine-125 (125I) and Iodine-131 (131I) are also used, particularly in ex vivo biodistribution and metabolic studies.[8][12] The standard route of administration for pharmacokinetic studies is intravenous injection.[8]
In Vivo and Ex Vivo Analysis
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Radiolabeling of 15-(4-Iodophenyl)pentadecanoic acid with Iodine-123
Introduction: The Significance of ¹²³I-IPPA in Cardiovascular Imaging
15-(4-Iodophenyl)pentadecanoic acid (IPPA) is a radiolabeled fatty acid analogue that has demonstrated significant utility in the field of nuclear cardiology. When labeled with Iodine-123 (¹²³I), a gamma-emitting radionuclide with favorable imaging characteristics (159 keV gamma emission and a half-life of 13.22 hours), it becomes a powerful tool for the non-invasive assessment of myocardial fatty acid metabolism using Single-Photon Emission Computed Tomography (SPECT).[1] Under normal physiological conditions, fatty acids are the primary energy source for the heart.[1] In pathological states such as ischemia, the myocardium shifts its metabolic preference from fatty acid oxidation to glycolysis. This metabolic shift can be visualized and quantified with ¹²³I-IPPA, providing crucial diagnostic and prognostic information for patients with coronary artery disease (CAD).[1][2] Clinical studies have shown that ¹²³I-IPPA imaging can effectively identify viable myocardium, assess the severity of CAD, and predict functional recovery after revascularization procedures.[3][4]
This application note provides a comprehensive, field-proven protocol for the radiolabeling of IPPA with ¹²³I. We will focus on a modern and efficient copper-mediated radioiodination of a boronic acid pinacol ester precursor. This method offers significant advantages over traditional oxidative iododestannylation techniques, including milder reaction conditions, the use of less toxic precursors, and simplified purification procedures.[5][6][7][8]
Expertise & Experience: The Rationale Behind the Protocol
The choice of a copper-mediated approach for the radioiodination of the IPPA precursor is deliberate.[5][7][8][9] Traditional methods often rely on organotin precursors, which are associated with toxicity concerns and can be unstable for long-term storage. The copper-catalyzed reaction with a boronic acid pinacol ester precursor is not only more environmentally benign but also proceeds under mild conditions, often at room temperature, which helps to preserve the integrity of the fatty acid chain.[7][9]
Furthermore, the significant difference in polarity between the boronic acid precursor and the final iodinated product facilitates a more straightforward purification process, typically achievable with solid-phase extraction (SPE), which is faster and more amenable to automation than HPLC-based purifications.[7] This protocol is designed to be robust and reproducible, providing high radiochemical yields and purity, which are critical for the safe and effective clinical application of the radiopharmaceutical.
Diagram of the Experimental Workflow
Caption: A schematic overview of the key stages in the synthesis, purification, and quality control of ¹²³I-IPPA.
Part 1: Synthesis of the Boronic Acid Precursor
A critical component of this protocol is the synthesis of the boronic acid pinacol ester precursor: 15-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentadecanoic acid . A plausible synthetic route starting from 15-(4-bromophenyl)pentadecanoic acid is outlined below.
Materials and Reagents:
-
15-(4-bromophenyl)pentadecanoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Protocol for Precursor Synthesis:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 15-(4-bromophenyl)pentadecanoic acid (1 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Reagents: To the solution, add bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired boronic acid pinacol ester precursor.
Part 2: Radiolabeling Protocol for ¹²³I-IPPA
This section details the copper-mediated radioiodination of the synthesized precursor.
Materials and Equipment:
-
Precursor: 15-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentadecanoic acid (1 mg/mL in ethanol)
-
Radionuclide: [¹²³I]Sodium Iodide in 0.05 M NaOH (specific activity and concentration as supplied)
-
Catalyst: Copper(II) trifluoromethanesulfonate tetrakis(pyridine) (Cu(OTf)₂(Py)₄) (1 mg/mL in dimethylformamide)
-
Solvent: Ethanol (anhydrous)
-
Reaction Vessel: 2 mL V-vial with a screw cap
-
Heating/Stirring: Magnetic stir plate
-
Purification: C18 Sep-Pak® light cartridges
-
Quality Control: Radio-TLC scanner or radio-HPLC system
Step-by-Step Radiolabeling Procedure:
-
Reagent Preparation: In a 2 mL V-vial, add 50 µL of the precursor solution (50 µg).
-
Addition of Iodine-123: To the vial, add the desired amount of [¹²³I]NaI solution (e.g., 185-370 MBq, 5-10 mCi).
-
Initiation of Reaction: Add 10 µL of the Cu(OTf)₂(Py)₄ catalyst solution to the reaction mixture.
-
Reaction Incubation: Cap the vial and allow the reaction to proceed at room temperature with gentle stirring for 15 minutes.
-
Quenching the Reaction: After 15 minutes, quench the reaction by adding 500 µL of a 0.1% acetic acid solution in water.
Part 3: Purification of ¹²³I-IPPA
Purification is achieved using solid-phase extraction (SPE), which effectively separates the lipophilic ¹²³I-IPPA from the unreacted hydrophilic [¹²³I]iodide and other polar impurities.
SPE Protocol:
-
Cartridge Conditioning: Condition a C18 Sep-Pak® light cartridge by sequentially passing 5 mL of ethanol and 10 mL of sterile water through it.
-
Loading the Sample: Load the quenched reaction mixture onto the conditioned C18 cartridge. The ¹²³I-IPPA will be retained on the solid phase.
-
Washing: Wash the cartridge with 10 mL of sterile water to remove any unreacted [¹²³I]iodide and other hydrophilic impurities. Collect the eluate as radioactive waste.
-
Elution of Product: Elute the purified ¹²³I-IPPA from the cartridge with 1 mL of ethanol into a sterile product vial.
-
Final Formulation: Evaporate the ethanol under a gentle stream of nitrogen. Reconstitute the final product in sterile saline, optionally containing a stabilizer like 0.1% human serum albumin, for injection.
Part 4: Trustworthiness - A Self-Validating System of Quality Control
To ensure the safety and efficacy of the final radiopharmaceutical product, a series of stringent quality control tests must be performed. These tests validate the identity, purity, and sterility of the ¹²³I-IPPA preparation.
Quantitative Data Summary
| Parameter | Specification | Typical Result |
| Radiochemical Yield | > 70% | 75-85% |
| Radiochemical Purity | ≥ 95% | > 98% |
| pH of Final Product | 5.5 - 7.5 | 6.5 |
| Sterility | Must be sterile | Pass |
| Bacterial Endotoxins | < 175 EU/V (as per USP) | < 20 EU/V |
Detailed Quality Control Protocols
-
Radiochemical Purity (RCP) by Radio-TLC:
-
Stationary Phase: Silica gel-impregnated glass fiber sheets (ITLC-SG).
-
Mobile Phase: A mixture of hexane, ethyl acetate, and acetic acid (90:10:1, v/v/v).
-
Procedure: Spot a small aliquot of the final ¹²³I-IPPA solution onto the baseline of the TLC strip. Develop the chromatogram in a tank containing the mobile phase.
-
Analysis: After development, dry the strip and scan it using a radio-TLC scanner. The ¹²³I-IPPA, being lipophilic, will migrate with the solvent front (Rf ≈ 0.8-0.9), while any free [¹²³I]iodide will remain at the origin (Rf = 0). Calculate the RCP by integrating the peak areas.
-
-
Radiochemical Purity by Radio-HPLC (Alternative Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: In-line UV and radioactivity detectors.
-
Analysis: The retention time of ¹²³I-IPPA should be compared to a non-radioactive standard. The radiochemical purity is determined by the percentage of total radioactivity that elutes as the desired product.
-
-
Sterility and Apyrogenicity Testing:
-
Sterility: The final product must be tested for sterility according to the procedures outlined in the United States Pharmacopeia (USP) chapter <71>. This typically involves incubation of the product in suitable growth media. For short-lived radiopharmaceuticals, the test may be initiated concurrently with product release, with results obtained retrospectively.
-
Bacterial Endotoxins (Pyrogens): The Limulus Amebocyte Lysate (LAL) test, as described in USP chapter <85>, must be performed to ensure the absence of pyrogens. This is a critical safety test for any injectable formulation.
-
References
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Zhang, J., et al. (2016). A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids. Chemistry – A European Journal, 22(47), 16783-16786. [Link]
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Wilson, T. C., et al. (2016). Radiosynthesis of SPECT tracers via a copper mediated 123I iodination of (hetero)aryl boron reagents. Chemical Communications, 52(90), 13277-13280. [Link]
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Uehara, T., et al. (2021). Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide. Journal of Labelled Compounds and Radiopharmaceuticals, 64(8), 336-345. [Link]
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Takahashi, K., et al. (2022). Copper-mediated radioiodination and radiobromination via aryl boronic precursor and its application to 125I/77Br–labeled prostate-specific membrane antigen imaging probes. Journal of Labelled Compounds and Radiopharmaceuticals, 65(1), 1-10. [Link]
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Scott, P. J. H., et al. (2024). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters, 26(7), 1436-1440. [Link]
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Katsifis, A., et al. (2006). A rapid and efficient preparation of [123I]radiopharmaceuticals using a small HPLC (Rocket) column. Applied Radiation and Isotopes, 64(1), 27-31. [Link]
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National Center for Biotechnology Information. (2008). [123I]-β-Methyl iodophenyl-pentadecanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Aggarwal, V. K., et al. (2011). Synthesis of Boronic Esters. Organic Syntheses, 88, 99-107. [Link]
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Kniess, T., et al. (2006). A rapid and efficient preparation of [I-123]radiopharmaceuticals using a small HPLC (Rocket (R)) column. Applied radiation and isotopes, 64(1), 27-31. [Link]
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Sahoo, M. K., et al. (2021). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 19(25), 5539-5554. [Link]
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Dilsizian, V., et al. (2005). Metabolic Imaging With β-Methyl-p-[123I]-Iodophenyl-Pentadecanoic Acid Identifies Ischemic Memory After Demand Ischemia. Circulation, 112(13), 1969-1976. [Link]
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Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]
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Scott, P. J. H., et al. (2018). Development, validation and implementation of radio-HPLC methods for the P2X7-receptor-targeted [11 C]GSK1482160 radiopharmaceutical. EJNMMI Radiopharmacy and Chemistry, 3(1), 1-13. [Link]
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Clark, M. S., et al. (2019). A rapid and systematic approach for the optimization of radio-TLC resolution. EJNMMI Radiopharmacy and Chemistry, 4(1), 1-17. [Link]
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Torizuka, K., et al. (1994). [A Phase 1 study of beta-methyl-p-(123I)-iodophenyl-pentadecanoic acid (123I-BMIPP)]. Kaku Igaku. The Japanese Journal of Nuclear Medicine, 31(9), 1077-1087. [Link]
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Inaba, Y., & Bergmann, S. R. (2006). Diagnostic accuracy of beta-methyl-p-[123I]-iodophenyl-pentadecanoic acid (BMIPP) imaging: a meta-analysis. Journal of Nuclear Cardiology, 13(6), 804-812. [Link]
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Laposata, M., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 675(1), 1-7. [Link]
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Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321-341. [Link]
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Singh, B., et al. (2024). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Cureus, 16(5), e59897. [Link]
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Nishimura, S., et al. (2022). Iodine-123 β-methyl-P-iodophenyl-pentadecanoic Acid (123 I-BMIPP) Myocardial Scintigraphy for Breast Cancer Patients and Possible Early Signs of Cancer-Therapeutics-Related Cardiac Dysfunction (CTRCD). Diagnostics, 12(11), 2636. [Link]
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Laposata, M., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography. B, Biomedical applications, 675(1), 1-7. [Link]
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Application Notes and Protocols: Myocardial SPECT Imaging with ¹²³I-IPPA
Introduction: Probing Myocardial Metabolism
In the landscape of cardiac diagnostics, imaging myocardial metabolism provides a unique window into the health and viability of heart muscle, distinct from anatomical or perfusion data alone. Under normal aerobic conditions, the heart derives the majority of its energy from the β-oxidation of free fatty acids (FFAs).[1] Pathological states, particularly ischemia, force a metabolic shift towards anaerobic glycolysis.[1] 15-(p-Iodophenyl)-pentadecanoic acid, labeled with Iodine-123 (¹²³I-IPPA), is a synthetic fatty acid analog developed to non-invasively visualize and quantify this fundamental aspect of myocardial energy metabolism using Single Photon Emission Computed Tomography (SPECT).[2][3]
Unlike perfusion agents that map blood flow, ¹²³I-IPPA traces the uptake and metabolic fate of FFAs within cardiomyocytes. Its behavior—initial uptake reflecting both perfusion and metabolic activity, and subsequent clearance (washout) representing the rate of β-oxidation—offers critical insights. This dual information is invaluable for identifying viable, hibernating myocardium, assessing the severity of coronary artery disease (CAD), and characterizing cardiomyopathies.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to implement robust and reproducible ¹²³I-IPPA SPECT imaging protocols.
Principle of the Method: Tracing the Metabolic Cascade
The diagnostic power of ¹²³I-IPPA lies in its ability to mimic natural long-chain fatty acids. Following intravenous injection, ¹²³I-IPPA, bound to albumin, is delivered to the myocardium. Its journey through the cardiomyocyte can be dissected into several key steps, each influencing the resulting SPECT image:
-
Uptake: ¹²³I-IPPA crosses the capillary and sarcolemmal membranes into the cardiomyocyte cytoplasm. This initial distribution is dependent on both regional blood flow and the activity of fatty acid transport proteins.
-
Esterification & Oxidation: Once inside the cell, ¹²³I-IPPA is activated to its acyl-CoA derivative. From here, it can enter two main pathways:
-
β-Oxidation: It can be transported into the mitochondria for β-oxidation, the primary energy-producing pathway. The radioiodinated phenyl group at the terminal end of the molecule, however, prevents its complete metabolism, causing the radiolabel to be cleared from the cell (washout). The rate of this clearance is proportional to the rate of mitochondrial oxidation.
-
Triglyceride Storage: Alternatively, it can be esterified and stored in the cytosolic neutral lipid (triglyceride) pool. This represents a slower turnover component.[6]
-
-
Imaging Phases: The differential kinetics of these pathways allow for a biphasic imaging protocol:
-
Early (Uptake) Images (10-20 minutes post-injection): Primarily reflect the initial uptake of the tracer, which is a composite of blood flow and metabolic trapping.
-
Delayed (Washout) Images (2-4 hours post-injection): The change in activity between early and delayed images allows for the calculation of the myocardial washout rate. A rapid washout suggests active β-oxidation in healthy, aerobic tissue. In contrast, ischemic or damaged myocardium exhibits reduced uptake and altered, often slower, washout kinetics.[3]
-
This dynamic process allows for the differentiation between healthy, ischemic, and infarcted tissue, providing information that complements perfusion data.[7]
Metabolic Pathway of ¹²³I-IPPA
Caption: Simplified workflow of ¹²³I-IPPA within a cardiomyocyte.
Radiopharmaceutical and Equipment Specifications
A successful imaging study relies on understanding the properties of the radiotracer and optimizing the equipment used to detect it.
| Parameter | Specification | Rationale & Notes |
| Radiopharmaceutical | Iodine-123 (¹²³I) Sodium Iodophenyl-pentadecanoate | Commercially available in Europe and Canada; used in clinical trials in the US.[7][8] |
| ¹²³I Physical Half-life | 13.2 hours[9][10] | Allows for delayed imaging up to 4 hours with sufficient counts while minimizing patient radiation dose. |
| ¹²³I Principal Photon Energy | 159 keV (83% abundance)[10] | Ideal for standard SPECT gamma cameras. |
| Recommended Dose | 111-185 MBq (3-5 mCi)[11] | A dose of at least 4 mCi is recommended to ensure good image quality for quantitative analysis.[11] |
| Gamma Camera | Dual-head SPECT or SPECT/CT system | Standard in nuclear cardiology. |
| Collimator | Low-Energy High-Resolution (LEHR) or Medium-Energy (ME) | ME collimators can improve image quality by reducing septal penetration from high-energy photon contaminants in ¹²³I.[10][12] |
| Energy Window | 15-20% window centered at 159 keV[13][14] | A secondary window for scatter correction may be used. |
Detailed Experimental Protocols
Adherence to a standardized protocol is paramount for generating high-quality, reproducible data. The workflow encompasses patient preparation, tracer administration, and image acquisition.
Overall Experimental Workflow
Caption: End-to-end workflow for a ¹²³I-IPPA myocardial SPECT study.
Part 1: Patient Preparation (The Metabolic Baseline)
The goal of patient preparation is to shift myocardial metabolism towards FFA utilization, maximizing tracer uptake and ensuring the study reflects a true metabolic state.
Step-by-Step Protocol:
-
Patient Screening: Confirm there are no contraindications. Review current medications, as some (e.g., beta-blockers, calcium channel blockers) can alter cardiac metabolism.[15]
-
Fasting (Critical Step): The patient must fast for a minimum of 6-12 hours prior to ¹²³I-IPPA injection.[6] Water is permitted.
-
Causality: Fasting lowers blood glucose and insulin levels. High insulin levels suppress lipolysis and promote glucose utilization by the heart, which would competitively inhibit FFA uptake and lead to non-diagnostic images.
-
-
Dietary Control: For 24 hours prior to the fast, the patient should consume a high-fat, low-carbohydrate diet to further prime the myocardium for fatty acid metabolism.
-
Pre-injection Holding: Have the patient rest in a quiet, dimly lit room for 15-30 minutes before injection to achieve a stable, resting cardiovascular state.
-
Intravenous Access: Establish a patent intravenous line.
Part 2: Radiopharmaceutical Administration & Image Acquisition
Step-by-Step Protocol:
-
Dose Administration: Administer 111-185 MBq (3-5 mCi) of ¹²³I-IPPA via slow intravenous injection over 1-2 minutes.
-
Early Imaging: Position the patient on the SPECT table 15-20 minutes after injection.[6]
-
Positioning: Supine with arms raised above the head to minimize attenuation artifacts from the arms.[16]
-
Acquisition Parameters:
-
Orbit: 180° (from 45° right anterior oblique to 45° left posterior oblique).
-
Matrix: 64x64 or 128x128.[14]
-
Projections: 60-64 projections.
-
Dwell Time: 20-40 seconds per projection.
-
-
-
Delayed Imaging: Repeat the SPECT acquisition using the identical parameters 2-4 hours after the initial injection. Ensure the patient is positioned identically to the early scan to allow for accurate comparison and washout calculation.
Image Processing and Quantitative Analysis
Raw projection data must be processed to generate clinically interpretable images and quantitative metrics.
Step-by-Step Protocol:
-
Image Reconstruction: Reconstruct the raw data from both early and late acquisitions into transaxial, sagittal, and coronal slices.
-
Method: Filtered back-projection (FBP) with a Butterworth filter is common, but iterative reconstruction (e.g., OSEM) is increasingly used as it can improve image quality and quantification.[13]
-
Corrections: Apply standard corrections for attenuation and scatter.
-
-
Reorientation: Reorient the reconstructed images to the standard cardiac axes: short axis (SA), vertical long axis (VLA), and horizontal long axis (HLA).
-
Generation of Polar Maps: Create polar (bullseye) plots for both early and late acquisitions. These maps provide a concise 2D representation of tracer distribution throughout the entire left ventricle, facilitating visual and quantitative comparison.
-
Calculation of Myocardial Washout Rate (WR): The WR is the key metric derived from a ¹²³I-IPPA study and reflects the rate of fatty acid oxidation.
-
Formula: WR (%) = [ (Mean Counts_early - Mean Counts_late_decay-corrected) / Mean Counts_early ] * 100
-
Decay Correction: It is essential to correct the counts from the delayed image for the physical decay of ¹²³I that occurred between the two scans.[6][17] The correction factor is based on the 13.2-hour half-life of ¹²³I.[6]
-
Analysis: WR can be calculated globally for the entire myocardium or regionally for specific territories (e.g., LAD, LCx, RCA).[17] Commercial software can automate this process from the polar maps.[17]
-
| Parameter | Normal Myocardium | Ischemic/Diseased Myocardium |
| Early Uptake | Homogeneous distribution | Decreased uptake (defect) |
| Washout Rate (WR) | Typically >10-15% | Heterogeneous; often reduced or abnormally rapid depending on pathology.[3] |
| Interpretation | Normal FFA metabolism | Abnormal FFA metabolism. Patients with congestive cardiomyopathy often show faster washout rates than normal controls.[3] |
Quality Control and Validation
To ensure the trustworthiness of the results, a rigorous quality control system must be in place.
-
Radiopharmaceutical QC: Verify the radiochemical purity of the ¹²³I-IPPA dose before administration as per pharmacopoeia standards.[18]
-
System QC: Perform daily gamma camera quality control, including uniformity and energy peaking, according to manufacturer and regulatory guidelines.
-
Image QC: Review reconstructed images for patient motion artifacts, attenuation artifacts (e.g., from diaphragm or breast tissue), or incorrect reorientation. Cine display of raw projection data is the best method for detecting patient motion.
-
Protocol Adherence: Regularly audit procedures to ensure strict adherence to patient preparation, especially fasting, which is the most common source of error.
By integrating these detailed protocols and understanding the underlying scientific principles, researchers and clinicians can effectively leverage ¹²³I-IPPA SPECT imaging to gain profound insights into the metabolic health of the myocardium.
References
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Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives. Semantic Scholar. [Link]
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Pippin, J. J., et al. (1992). Myocardial fatty acid utilization at various workloads in normal volunteers: Iodine-123 phenylpentadecanoic acid and single photon emission computed tomography to investigate myocardial metabolism. Journal of Nuclear Medicine. [Link]
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Sakata, K., et al. (1998). Fatty acid metabolic imaging with iodine-123-BMIPP for the diagnosis of coronary artery disease. Journal of Nuclear Medicine. [Link]
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Vano, E., et al. (1988). Abnormal Myocardial Fatty Acid Metabolism in Dilated Cardiomyopathy Detected by iodine-123 Phenylpentadecanoic Acid and Tomographic Imaging. The American Journal of Cardiology. [Link]
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Knapp, F. F. Jr., & Kropp, J. (1995). Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives. European Journal of Nuclear Medicine. [Link]
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Okuda, K., et al. (2023). Practice recommendation for measuring washout rates in 123I-BMIPP fatty acid images. Annals of Nuclear Cardiology. [Link]
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Lin, K. S., et al. (2001). Optimized acquisition and processing protocols for I-123 cardiac SPECT imaging. Journal of Nuclear Cardiology. [Link]
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Gilland, D. R., et al. (1991). Quantitative SPECT Reconstruction of Iodine-123 Data. Journal of Nuclear Medicine. [Link]
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Nakajima, K., et al. (2023). Practice Recommendation for Measuring Washout Rates in 123I-BMIPP Fatty Acid Images. Annals of Nuclear Medicine. [Link]
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Nakajima, K., et al. (2014). Cardiac 123I-MIBG Imaging for Clinical Decision Making: 22-Year Experience in Japan. Journal of Nuclear Medicine. [Link]
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Okuda, K., et al. (2023). Practice recommendation for measuring washout rates in 123I-BMIPP fatty acid images. ResearchGate. [Link]
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Nakajima, K., et al. (2022). Methods of calculating 123I-β-methyl-P-iodophenyl-pentadecanoic acid washout rates in triglyceride deposit cardiomyovasculopathy. Annals of Nuclear Medicine. [Link]
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Nakajima, K., et al. (2022). Methods of calculating 123I-β-methyl-P-iodophenyl-pentadecanoic acid washout rates in triglyceride deposit cardiomyovasculopathy. ResearchGate. [Link]
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Murray, G., et al. (1999). 123I-IPPA SPECT for the prediction of enhanced left ventricular function after coronary bypass graft surgery. Journal of Nuclear Medicine. [Link]
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Jacobson, A. F. (2011). Cardiac applications of 123I-mIBG imaging. Seminars in Nuclear Medicine. [Link]
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T. H. H. Oo, & S. S. Ch'ng. (2021). Myocardial Perfusion SPECT Periprocedural Care: Patient Preparation. Medscape. [Link]
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The Medford Radiological Group. (n.d.). Thyroid Uptake/Imaging Study (Iodine-123). The Medford Radiological Group. [Link]
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Hansen, C. L., et al. (1995). Assessment of myocardial viability using 123I-labeled iodophenylpentadecanoic acid at sustained low flow or after acute infarction and reperfusion. Journal of the American College of Cardiology. [Link]
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UW MEDICINE. (n.d.). I123 MIBG Cardiac Scan. UW Medicine Patient Education. [Link]
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Taillefer, R., et al. (1995). Preliminary Report of an Ongoing Phase I/II Dose Range, Safety and Efficacy Study of iodine-123-phenylpentadecanoic Acid for the Identification of Viable Myocardium. Clinical Nuclear Medicine. [Link]
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Ng Teng Fong General Hospital. (n.d.). Nuclear Medicine Imaging (SPECT Scan). Ng Teng Fong General Hospital. [Link]
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Waterhouse, C., et al. (2018). Evaluation of Iodine-123 and Iodine-131 SPECT activity quantification: a Monte Carlo study. EJNMMI Physics. [Link]
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American College of Radiology. (2022). ACR–ACNM–SNMMI–SPR Practice Parameter for the Performance of Scintigraphy and Uptake Measurements for Benign and Malignant Thyroid Disease. American College of Radiology. [Link]
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DeGrado, T. R. (2008). [¹²³I]-β-Methyl iodophenyl-pentadecanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Van Vickle, S. S., & Thompson, R. C. (2015). 123I-MIBG Imaging: Patient Preparation and Technologist's Role. Journal of Nuclear Medicine Technology. [Link]
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Banerjee, S., et al. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian Journal of Nuclear Medicine. [Link]
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Quantifying Myocardial Fatty Acid Metabolism with 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (IPPA): An Application and Protocol Guide
Introduction: The Energetic Heart and the Role of Fatty Acids
The heart is a relentless engine, beating over 100,000 times a day to sustain life. This incredible feat demands a constant and substantial supply of energy. Under normal physiological conditions, the myocardium derives up to 90% of its adenosine triphosphate (ATP) from the β-oxidation of long-chain fatty acids. This metabolic preference makes fatty acid metabolism a critical indicator of cardiac health and disease.[1] Alterations in fatty acid utilization are early hallmarks of various cardiac pathologies, including myocardial ischemia, infarction, and cardiomyopathies.[2][3] Therefore, the ability to accurately quantify myocardial fatty acid metabolism is paramount for both basic research and the development of novel cardiotherapeutic agents.
This guide provides a comprehensive overview and detailed protocols for utilizing 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (IPPA), a radiolabeled fatty acid analog, to quantify myocardial fatty acid metabolism. IPPA serves as a valuable tracer whose kinetics closely mimic those of natural fatty acids, allowing for the non-invasive assessment of myocardial uptake and turnover.[4][5] We will delve into the underlying principles of IPPA as a metabolic tracer, followed by detailed, field-proven protocols for its application in both in vitro and in vivo experimental models.
Principle of the Method: IPPA as a Tracer of Myocardial Fatty Acid Metabolism
IPPA is a synthetic long-chain fatty acid analog that features a phenyl group at the omega end and is typically radiolabeled with Iodine-123 (¹²³I) for imaging purposes.[6] The fundamental principle behind its use lies in its ability to be taken up and metabolized by cardiomyocytes in a manner analogous to endogenous fatty acids.[7]
Upon entering the cardiomyocyte, facilitated by transporters such as CD36 and fatty acid binding proteins (FABPs), IPPA is activated to its acyl-CoA derivative.[1] From there, it enters one of two primary metabolic pathways:
-
β-oxidation: A significant portion of IPPA-CoA enters the mitochondria to undergo β-oxidation, mirroring the primary energy-producing pathway for fatty acids. The rate of this process is indicative of the metabolic activity of the myocardium.
-
Esterification: A smaller fraction of IPPA-CoA is esterified into complex lipids, such as triglycerides and phospholipids, for storage within the cell.[8]
The radiolabel on IPPA allows for the external detection and quantification of its accumulation and clearance from the myocardium. In healthy, well-perfused cardiac tissue, there is rapid uptake of IPPA followed by a biexponential clearance, with the initial rapid phase largely representing β-oxidation and the slower phase reflecting the turnover of the stored lipid pool. In ischemic or infarcted tissue, both the uptake and clearance of IPPA are significantly altered, providing a quantitative measure of metabolic dysfunction.[4][9]
Diagram 1: Myocardial IPPA Metabolism Pathway
Caption: A simplified diagram illustrating the uptake and metabolic fate of IPPA within a cardiomyocyte.
In Vitro Application: Quantifying IPPA Uptake in Cultured Cardiomyocytes
In vitro studies using cultured cardiomyocytes, such as primary isolates or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offer a controlled environment to investigate the direct effects of pharmacological agents or genetic modifications on fatty acid metabolism.
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
This protocol is adapted from established methods for isolating high-quality, viable adult rat ventricular myocytes suitable for metabolic assays.[2][4][6][10]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit bicarbonate (KHB) buffer
-
Calcium-free KHB buffer
-
Enzyme solution (Collagenase Type II and Hyaluronidase in Ca²⁺-free KHB)
-
Langendorff perfusion system
-
Surgical instruments
Procedure:
-
Heart Excision: Anesthetize the rat and administer heparin. Rapidly excise the heart and place it in ice-cold KHB buffer.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate perfusion with warm (37°C), oxygenated (95% O₂ / 5% CO₂) KHB buffer to wash out remaining blood.
-
Calcium-Free Perfusion: Switch to Ca²⁺-free KHB buffer for 5 minutes to stop contractions and loosen cell-cell junctions.
-
Enzymatic Digestion: Perfuse with the enzyme solution for 15-20 minutes until the heart becomes flaccid.
-
Cell Dissociation: Remove the heart from the cannula, trim the atria, and gently mince the ventricular tissue in the enzyme solution.
-
Cell Harvesting: Gently triturate the minced tissue with a pipette to release individual myocytes. Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.
-
Cell Purification: Allow the viable, rod-shaped myocytes to settle by gravity and aspirate the supernatant containing non-myocytes and debris.
Protocol 2: IPPA Uptake Assay in Cultured Cardiomyocytes
This protocol provides a framework for measuring [¹²³I]IPPA uptake. Optimization of incubation times and concentrations may be necessary depending on the specific cell type and experimental conditions.
Materials:
-
Plated cardiomyocytes (e.g., primary adult rat myocytes or hiPSC-CMs)
-
[¹²³I]IPPA
-
Fatty acid-free bovine serum albumin (BSA)
-
Uptake buffer (e.g., Krebs-Henseleit buffer with 0.5% BSA)
-
Stop solution (ice-cold phosphate-buffered saline with a fatty acid transport inhibitor like phloretin)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail and vials
-
Gamma counter
Procedure:
-
Cell Preparation: Culture cardiomyocytes in appropriate multi-well plates until they form a confluent, beating monolayer.
-
Pre-incubation: Wash the cells with warm uptake buffer and pre-incubate for 30 minutes at 37°C to deplete endogenous fatty acids.
-
Uptake Initiation: Prepare the [¹²³I]IPPA-BSA complex by incubating [¹²³I]IPPA with fatty acid-free BSA. Add the [¹²³I]IPPA-BSA complex to the uptake buffer to a final concentration (e.g., 0.1-1.0 µCi/mL). Initiate the uptake by adding the radioactive buffer to the cells.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 5, 15, 30 minutes). Time-course experiments are recommended to determine the linear range of uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells three times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysate to a scintillation vial. Measure the radioactivity using a gamma counter.
-
Protein Normalization: Determine the protein concentration of a parallel set of wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
Data Analysis:
The uptake of [¹²³I]IPPA is typically expressed as counts per minute (CPM) per milligram of protein. This can be converted to picomoles of IPPA per milligram of protein per minute if the specific activity of the radiotracer is known.
| Parameter | Recommended Range | Rationale |
| [¹²³I]IPPA Concentration | 0.1 - 1.0 µCi/mL | Provides a detectable signal without causing cellular toxicity. |
| Incubation Time | 5 - 30 minutes | Allows for sufficient uptake while remaining in the initial linear phase of transport. |
| BSA Concentration | 0.5% - 1.0% | Facilitates the solubility of IPPA and mimics physiological transport. |
| Uptake Temperature | 37°C | Ensures optimal activity of fatty acid transport proteins. |
In Vivo Application: SPECT Imaging of Myocardial IPPA Metabolism
Single Photon Emission Computed Tomography (SPECT) is a powerful non-invasive imaging technique used to visualize and quantify the distribution of radiotracers like [¹²³I]IPPA in the myocardium of living subjects.
Protocol 3: Animal Preparation and [¹²³I]IPPA Administration
Materials:
-
Animal model (e.g., rat, rabbit, or dog)
-
Anesthesia (e.g., isoflurane)
-
[¹²³I]IPPA
-
Intravenous catheter
Procedure:
-
Fasting: Fast the animal overnight to increase myocardial reliance on fatty acid metabolism.
-
Anesthesia and Catheterization: Anesthetize the animal and place an intravenous catheter (e.g., in the tail vein) for tracer injection.
-
Positioning: Position the animal on the SPECT scanner bed.
-
Tracer Injection: Administer a bolus injection of [¹²³I]IPPA (dose will vary based on animal size and scanner sensitivity).
Protocol 4: Dynamic SPECT Imaging and Data Analysis
Procedure:
-
Dynamic Acquisition: Begin dynamic SPECT imaging immediately after [¹²³I]IPPA injection. Acquire a series of images over time (e.g., 1-minute frames for 30-60 minutes).
-
Static Acquisition: Alternatively, acquire static images at early (e.g., 10-15 minutes post-injection) and late (e.g., 60-90 minutes post-injection) time points.
-
Image Reconstruction: Reconstruct the acquired data into tomographic images of the heart.
-
Region of Interest (ROI) Analysis: Draw regions of interest over the myocardial tissue in the reconstructed images.
-
Time-Activity Curve Generation: For dynamic studies, generate time-activity curves by plotting the mean radioactivity in the myocardial ROI against time.
-
Uptake and Washout Calculation:
-
Uptake: The peak activity in the time-activity curve or the activity in the early static image reflects the initial uptake of IPPA.
-
Washout Rate: The rate of decline in activity from the peak reflects the clearance or metabolism of IPPA. This can be calculated from the slope of the time-activity curve or by comparing early and late static images.[6][10]
-
Data Interpretation:
-
Normal Myocardium: Homogeneous and rapid uptake of IPPA followed by a biexponential washout.[4]
-
Ischemic Myocardium: Reduced initial uptake and a slower washout rate compared to normal tissue.[9]
-
Infarcted Myocardium: A significant defect in IPPA uptake.[4]
Diagram 2: In Vivo IPPA SPECT Workflow
Caption: A flowchart outlining the key steps in quantifying myocardial IPPA metabolism using in vivo SPECT imaging.
Self-Validation and Troubleshooting
In Vitro Assays:
-
Positive Control: Use a known stimulant of fatty acid uptake (e.g., insulin) to validate the assay's responsiveness.
-
Negative Control: Include a condition with a fatty acid transport inhibitor (e.g., phloretin or sulfo-N-succinimidyl oleate) to confirm that the measured uptake is protein-mediated.
-
Troubleshooting:
-
Low Uptake: Check cell viability, ensure proper BSA-IPPA complex formation, and verify the specific activity of the radiotracer.
-
High Variability: Ensure consistent cell seeding density, precise timing of uptake and termination steps, and thorough washing to remove background radioactivity.
-
In Vivo Imaging:
-
Perfusion Control: Co-inject a perfusion tracer (e.g., Thallium-201 or Technetium-99m sestamibi) to differentiate between reduced uptake due to decreased blood flow versus a primary metabolic defect.
-
Troubleshooting:
-
Poor Image Quality: Optimize anesthesia to minimize cardiac and respiratory motion, and ensure accurate positioning of the animal.
-
Inconsistent Results: Standardize the fasting period and ensure consistent tracer administration.
-
Conclusion
The use of IPPA as a radiolabeled tracer provides a robust and quantitative method for assessing myocardial fatty acid metabolism. The protocols outlined in this guide offer a starting point for researchers to investigate cardiac metabolism in both cellular and whole-animal models. By understanding the principles of IPPA kinetics and adhering to rigorous experimental design, scientists can gain valuable insights into the metabolic underpinnings of cardiovascular health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.
References
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Rellas, J. S., Corbett, J. R., Kulkarni, P., Morgan, C., & Lewis, S. E. (1983). Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. American Journal of Cardiology, 52(11), 1326-1332. [Link]
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Tamaki, N., Fujibayashi, Y., Magata, Y., Yonekura, Y., Konishi, J., & Nishimura, T. (1995). Radionuclide assessment of myocardial fatty acid metabolism by PET and SPECT. Journal of Nuclear Cardiology, 2(3), 256-266. [Link]
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Murray, G. L., Schad, N. C., Magill, H. L., & Vander Zwaag, R. (1988). Abnormal myocardial fatty acid metabolism in dilated cardiomyopathy detected by iodine-123 phenylpentadecanoic acid and tomographic imaging. Journal of Nuclear Medicine, 29(11), 1827-1834. [Link]
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Hansen, C. L., Corbett, J. R., Pippin, J. J., & Kulkarni, P. V. (1992). Myocardial fatty acid utilization at various workloads in normal volunteers: Iodine-123 phenylpentadecanoic acid and single photon emission computed tomography to investigate myocardial metabolism. American Journal of Cardiac Imaging, 6(2), 99-108. [Link]
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Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). Effect of myocardial perfusion and metabolic interventions on cardiac kinetics of phenylpentadecanoic acid (IPPA) I 123. Journal of Nuclear Medicine, 25(12), 1335-1342. [Link]
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Seo, Y. S., Jang, Y. S., Lee, D. S., Jeong, J. M., Jeong, Z. K., Lee, M. C., & Koh, C. S. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). Korean Journal of Nuclear Medicine, 32(1). [Link]
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Barbaro, V., Coquoin-Gros, L., & Vacher, M. (1989). Intramyocardial fate of 15-p-iodophenyl-beta-methylpentadecanoic acid (IMPPA): is it a good tracer of fatty acid myocardial uptake?. European Journal of Nuclear Medicine, 15(11), 743-747. [Link]
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Zimny, M., Weckesser, M., Poremba, M., Schelbert, H. R., & Schober, O. (2001). Extraction of Long-Chain Fatty Acids in Isolated Rat Heart During Acute Low-Flow Ischemia. Journal of Nuclear Medicine, 42(7), 1099-1105. [Link]
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Tuunanen, H., & Knuuti, J. (2011). Imaging of myocardial fatty acid oxidation. Current cardiology reports, 13(2), 130–136. [Link]
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Dilsizian, V., & Bacharach, S. L. (2010). Radionuclide imaging of myocardial metabolism. Circulation: Cardiovascular Imaging, 3(2), 224-235. [Link]
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Caldwell, J. H., Martin, G. V., Link, J. M., Krohn, K. A., Bassingthwaighte, J. B., & Rasey, J. S. (1990). Iodophenylpentadecanoic acid-myocardial blood flow relationship during maximal exercise with coronary occlusion. Journal of Nuclear Medicine, 31(1), 99-105. [Link]
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Machulla, H. J., & Knust, E. J. (1984). [123-I-labeled fatty acids for myocardial functional diagnosis]. Der Radiologe, 24(6), 264-271. [Link]
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Tateno, M., & Tamaki, N. (1998). Cardiac BMIPP imaging in acute myocardial infarction. Annals of nuclear medicine, 12(2), 61–68. [Link]
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Kao, R. L. (n.d.). Isolation of Ventricular Myocytes from Adult Rat. University of South Alabama. [Link]
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Tian, X., Gao, M., Li, A., Liu, B., Jiang, W., Qin, Y., & Gong, G. (2020). Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield. STAR protocols, 1(2), 100045. [Link]
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protocols.io. (2021). Preparation of Adult Rat Ventricular Myocytes for FRET Imaging Experiments. [Link]
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Stahl, A. (2010). Measurement of long-chain fatty acid uptake into adipocytes. Cold Spring Harbor protocols, 2010(11), pdb.prot5521. [Link]
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Application Notes and Protocols: 15-(4-Iodophenyl)pentadecanoic acid for Myocardial Viability Studies
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Introduction: The Metabolic Window into Myocardial Health
In the landscape of cardiovascular diagnostics, the assessment of myocardial viability is a critical determinant in guiding therapeutic strategies for patients with coronary artery disease (CAD) and left ventricular dysfunction. Distinguishing between irreversibly damaged (scarred) and dysfunctional yet viable (hibernating or stunned) myocardium is paramount for identifying patients who would benefit from revascularization procedures. While several imaging modalities exist, metabolic imaging offers a unique window into the cellular health of cardiomyocytes.
Under normal physiological conditions, the heart predominantly relies on the beta-oxidation of free fatty acids (FFAs) for its energy requirements. However, in the setting of ischemia, myocardial metabolism shifts towards glucose utilization. This metabolic plasticity forms the basis for assessing viability. 15-(4-Iodophenyl)pentadecanoic acid (IPPA), a long-chain fatty acid analog, leverages this principle. When radiolabeled with Iodine-123 (¹²³I), it acts as a tracer for myocardial fatty acid metabolism, allowing for non-invasive assessment with Single-Photon Emission Computed Tomography (SPECT).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹²³I-IPPA for myocardial viability studies. It delves into the underlying scientific principles, detailed experimental protocols, and data interpretation, grounded in established scientific literature.
Scientific Principles: The Journey of ¹²³I-IPPA in the Myocardium
¹²³I-IPPA is a synthetic fatty acid that mirrors the behavior of natural long-chain fatty acids. Its diagnostic utility stems from its unique metabolic fate within cardiomyocytes, which is intricately linked to the tissue's viability.
Mechanism of Uptake and Metabolism
The journey of ¹²³I-IPPA begins with its transport into the cardiomyocyte, a process facilitated by fatty acid transport proteins on the cell membrane. Once inside, it is esterified to Coenzyme A, forming IPPA-CoA. This is a crucial step, as it traps the molecule within the cell.
In viable, well-oxygenated myocardium , IPPA-CoA enters the mitochondrial beta-oxidation pathway, the primary engine of fatty acid metabolism. This process leads to the gradual washout of the radiotracer from the myocardium.
In ischemic but viable (hibernating) myocardium , while uptake of ¹²³I-IPPA may be preserved or slightly reduced, the rate of beta-oxidation is significantly diminished due to oxygen deprivation. This results in a slower clearance (washout) of the tracer compared to healthy tissue.
In infarcted or non-viable (scar) tissue , the integrity of the cell membrane is compromised, leading to significantly reduced or absent uptake of ¹²³I-IPPA.
The addition of a phenyl group at the omega position of the fatty acid chain in IPPA prevents in vivo deiodination, a limitation of earlier radiolabeled fatty acids. This structural modification ensures that the radiolabel remains attached as the molecule is metabolized, providing a more accurate representation of myocardial fatty acid utilization.
Figure 1: Simplified workflow of ¹²³I-IPPA uptake and metabolism in a viable cardiomyocyte.
Experimental Protocols: A Step-by-Step Guide
The successful application of ¹²³I-IPPA for myocardial viability studies hinges on meticulous adherence to standardized protocols. The following sections outline the key steps, from patient preparation to data analysis.
Patient Preparation
Proper patient preparation is crucial for optimizing the quality of ¹²³I-IPPA SPECT imaging.
| Parameter | Recommendation | Rationale |
| Fasting | Minimum of 4-6 hours. | To promote myocardial fatty acid metabolism over glucose utilization. However, some studies suggest that imaging under non-fasting conditions may also be feasible and can yield good quality images. |
| Medications | Review and document all medications. Beta-blockers may influence fatty acid metabolism. | To understand potential confounding factors. |
| Caffeine and Nicotine | Avoid for at least 12 hours prior to the study. | These substances can affect myocardial blood flow and metabolism. |
Radiopharmaceutical Preparation and Administration
-
Radiotracer: Iodine-123 labeled this compound (¹²³I-IPPA).
-
Dose: Typically 2-6 mCi (74-222 MBq), administered intravenously. A dose of at least 4 mCi is recommended for good image quality.
-
Administration: Slow intravenous injection over 1-2 minutes.
SPECT Image Acquisition
Dynamic or serial imaging is essential to assess both the initial uptake and the subsequent washout of ¹²³I-IPPA, providing a comprehensive picture of myocardial metabolism.
| Parameter | Protocol |
| Timing | Early (Uptake) Phase: Imaging typically begins 4-10 minutes post-injection. Late (Washout) Phase: A second set of images is acquired 30-60 minutes post-injection. |
| Gamma Camera | Dual-head SPECT camera equipped with a low-energy, high-resolution collimator. |
| Energy Window | 159 keV with a 15-20% window. |
| Acquisition Mode | Gated or ungated SPECT. Gated acquisition allows for simultaneous assessment of myocardial function. |
| Projections | 64 projections over a 180° arc (from 45° right anterior oblique to 45° left posterior oblique). |
| Acquisition Time | 20-30 seconds per projection. |
graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];A [label="Patient Preparation\n(Fasting)"]; B [label="¹²³I-IPPA Administration\n(4-6 mCi IV)"]; C [label="Early SPECT Acquisition\n(4-10 min post-injection)"]; D [label="Late SPECT Acquisition\n(30-60 min post-injection)"]; E [label="Image Reconstruction\n& Data Analysis"];
A -> B; B -> C; C -> D; D -> E;
caption [label="Figure 2: Experimental workflow for ¹²³I-IPPA SPECT imaging.", shape=plaintext, fontcolor="#202124"]; }
Figure 2: A streamlined workflow for a typical ¹²³I-IPPA myocardial viability study.
Image Processing and Analysis
-
Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM) with attenuation and scatter correction.
-
Reorientation: The reconstructed images are reoriented into short-axis, vertical long-axis, and horizontal long-axis views.
-
Quantitative Analysis:
-
Regional Uptake: The myocardium is typically divided into a 17-segment model. The relative ¹²³I-IPPA uptake in each segment is assessed and compared to a region of normal uptake.
-
Washout Rate: The washout rate (WR) is calculated for each segment using the following formula:
WR (%) = [(Initial Counts - Delayed Counts) / Initial Counts] x 100
A reduced washout rate is indicative of impaired fatty acid metabolism and suggests myocardial viability in areas with reduced perfusion.
-
Interpretation of Results: Unmasking Viable Myocardium
The interpretation of ¹²³I-IPPA SPECT images involves a combined assessment of myocardial perfusion (initial uptake) and metabolism (washout kinetics). A comparison with a perfusion agent (e.g., Thallium-201 or Technetium-99m sestamibi) can enhance diagnostic accuracy.
| Perfusion (Initial Uptake) | Metabolism (Washout) | Interpretation | Clinical Significance |
| Normal | Normal | Normal Myocardium | Healthy, viable tissue with normal blood flow and metabolism. |
| Reduced | Reduced Washout (Slow) | Viable (Hibernating) Myocardium | Dysfunctional but living tissue with the potential for functional recovery after revascularization. |
| Reduced | Normal or Increased Washout (Fast) | Non-viable (Scar) Myocardium | Irreversibly damaged tissue that will not benefit from revascularization. |
| Normal | Reduced Washout (Slow) | Ischemic Memory | May indicate a recent ischemic event even with restored blood flow. |
Perfusion-Metabolism Mismatch: A key indicator of myocardial viability is the "perfusion-metabolism mismatch," where there is reduced initial uptake (impaired perfusion) but preserved or enhanced tracer retention (impaired metabolism). This pattern strongly suggests the presence of hibernating myocardium.
Comparative Insights: ¹²³I-IPPA vs. Other Viability Markers
While ¹⁸F-FDG PET is often considered the gold standard for myocardial viability assessment, ¹²³I-IPPA SPECT offers a valuable and more accessible alternative.
| Modality | Principle | Advantages | Disadvantages |
| ¹²³I-IPPA SPECT | Fatty Acid Metabolism | - More readily available and less expensive than PET. - Provides insights into the primary energy substrate of the heart. | - Lower spatial resolution than PET. - Complexities in image interpretation. |
| ¹⁸F-FDG PET | Glucose Metabolism | - High sensitivity and spatial resolution. - Well-established clinical utility. | - Requires a cyclotron and is more expensive. - Patient preparation with glucose loading can be challenging, especially in diabetic patients. |
| Dobutamine Stress Echocardiography | Contractile Reserve | - Widely available and no radiation exposure. | - Operator-dependent. - Less sensitive in detecting viability in segments with severe dysfunction. |
| Cardiac MRI with Delayed Enhancement | Scar Imaging | - Excellent spatial resolution for delineating scar tissue. | - Contraindicated in patients with certain metallic implants. - May not differentiate between stunned and hibernating myocardium. |
Future Directions and Conclusion
Myocardial metabolic imaging with ¹²³I-IPPA continues to be a valuable tool in the armamentarium of cardiovascular nuclear medicine. Its ability to probe the intricacies of fatty acid metabolism provides unique physiological information that complements other imaging modalities. Future research may focus on refining quantitative analysis techniques and exploring the prognostic value of ¹²³I-IPPA imaging in various cardiac conditions, including non-ischemic cardiomyopathies.
These application notes provide a robust framework for the implementation of ¹²³I-IPPA in myocardial viability studies. By understanding the underlying principles and adhering to meticulous protocols, researchers and clinicians can effectively leverage this powerful imaging technique to guide patient management and advance our understanding of cardiac pathophysiology.
References
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Mather, K. J., & DeGrado, T. R. (2016). Imaging of Myocardial Fatty Acid Oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(10), 1535–1543. [Link]
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van der Wall, E. E., & Heidendal, G. A. (1985). Myocardial imaging with radiolabelled free fatty acids: a critical review. European heart journal, 6 Suppl B, 29–38. [Link]
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Mather, K. J., & DeGrado, T. R. (2016). Imaging of myocardial fatty acid oxidation. Biochimica et biophysica acta, 1861(10), 1535–1543. [Link]
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Corbett, J. R. (1999). Fatty acids for myocardial imaging. The American journal of cardiology, 84(1A), 25K–31K. [Link]
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Hattori, N., Schwaiger, M., & Porenta, G. (1994). Myocardial viability assessment with dynamic low-dose iodine-123-iodophenylpentadecanoic acid metabolic imaging: comparison with myocardial biopsy and reinjection SPECT thallium after myocardial infarction. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 35(4 Suppl), 43S–48S. [Link]
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Hansen, C. L., Rastogi, A., & Beller, G. A. (1994). Preliminary Report of an Ongoing Phase I/II Dose Range, Safety and Efficacy Study of iodine-123-phenylpentadecanoic Acid for the Identification of Viable Myocardium. Journal of nuclear cardiology : official publication of the American Society of Nuclear Cardiology, 1(2 Pt 2), S78–S82. [Link]
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Franken, P. R., De Geeter, F., & Dendale, P. (1994). Myocardial scintigraphy with iodine-123 phenylpentadecanoic acid and thallium-201 in patients with coronary artery disease: a comparative dual-isotope study. European heart journal, 15(2), 164–171. [Link]
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Tamaki, N. (2009). Myocardial Metabolic Imaging in the Clinical Setting. European Cardiology Review, 5(1), 58-61. [Link]
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Basu, S., Kwee, T. C., & Surti, S. (2011). Radiopharmaceutical tracers for cardiac imaging. Journal of nuclear medicine technology, 39(4), 227–234. [Link]
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Reske, S. N. (1994). Experimental and Clinical Experience With Iodine 123-labeled Iodophenylpentadecanoic Acid in Cardiology. Journal of nuclear cardiology : official publication of the American Society of Nuclear Cardiology, 1(2 Pt 2), S58–S64. [Link]
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Vanoverschelde, J. L., Melin, J. A., & Wijns, W. (2001). Fatty acid imaging with 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid in acute coronary syndrome. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 42(4), 569–576. [Link]
- Yoshinaga, K., Tahara, M., Torii, H., Akimoto, M., Kihara, K., & Tei, C. (2000). Myocardial scintigraphy using iodine-123 15-(p-iodophenyl)
Application of 15-(4-Iodophenyl)pentadecanoic acid in ischemic heart disease models
An Application Guide to 15-(4-Iodophenyl)pentadecanoic Acid in Ischemic Heart Disease Models
Introduction: The Metabolic Signature of a Starved Heart
Ischemic Heart Disease (IHD) remains a leading cause of morbidity and mortality worldwide. At its core, IHD is a disease of metabolic crisis. The healthy heart is a metabolic omnivore with a strong preference for fatty acids, which supply 60-90% of its energy needs through β-oxidation.[1] When coronary blood flow is compromised, the resulting oxygen deficit forces a critical metabolic shift. Cardiomyocytes revert to anaerobic glycolysis, a far less efficient means of ATP production, and markedly suppress fatty acid oxidation.[2][3] This metabolic reprogramming is not merely a consequence of ischemia; it is a key determinant of myocyte survival, function, and the progression to infarction.
Understanding and visualizing this metabolic shift is paramount for diagnosing IHD, assessing myocardial viability, and developing novel therapeutics. 15-(4-[¹²³I]Iodophenyl)pentadecanoic acid (IPPA) is a radioiodinated fatty acid analog that serves as a powerful tool for this purpose.[1][4] By tracing the uptake and fate of this molecule, researchers can non-invasively map regional fatty acid metabolism, providing a window into the health of the myocardium at a cellular level.[5] This guide provides a comprehensive overview and detailed protocols for the application of IPPA in preclinical animal models of ischemic heart disease.
Principle of Action: How IPPA Unmasks Ischemia
IPPA is a synthetic, terminally-phenylated fatty acid that is recognized and processed by cardiomyocytes in a manner analogous to natural long-chain fatty acids.[6] When labeled with a gamma-emitting isotope like Iodine-123, its distribution and clearance can be tracked externally using Single-Photon Emission Computed Tomography (SPECT).[7][8]
The diagnostic power of IPPA lies in its dual-pathway intracellular fate:
-
β-Oxidation: A portion of the IPPA taken up by healthy, well-oxygenated cardiomyocytes enters the mitochondria for β-oxidation. The resulting radiolabeled catabolites are rapidly cleared from the cell. This contributes to an "early washout" phase seen on dynamic SPECT imaging.[6][9]
-
Esterification and Storage: The remaining IPPA is esterified and stored in the myocardial lipid pool, primarily as triglycerides and phospholipids.[9] This metabolically trapped portion is cleared much more slowly and reflects the "late phase" of the tracer's kinetics.[10]
In an ischemic state, mitochondrial β-oxidation is severely inhibited.[2] Consequently, a greater proportion of IPPA is shunted into the storage pool, and the clearance of its metabolites is delayed. This results in two key signatures of ischemia that can be quantified with SPECT:
-
Reduced Initial Uptake: The overall uptake of IPPA in ischemic regions is often decreased compared to healthy tissue, reflecting both reduced blood flow and metabolic suppression.[4]
-
Delayed Washout: The clearance rate of radioactivity from the ischemic tissue is significantly slower than from normoxic tissue.[4][10]
This phenomenon, often termed a "perfusion-metabolism mismatch," allows for the sensitive detection of myocardial ischemia and the identification of viable but dysfunctional (hibernating) myocardium.[4]
Caption: Cellular fate of ¹²³I-IPPA in healthy vs. ischemic myocardium.
Protocol 1: In Vivo SPECT Imaging in a Rodent Model of Myocardial Infarction
This protocol details the induction of myocardial infarction (MI) via coronary artery ligation in a rat model, followed by in vivo assessment of fatty acid metabolism using ¹²³I-IPPA SPECT. This approach is invaluable for studying the pathophysiology of MI and for evaluating the efficacy of cardioprotective therapies.
Caption: Experimental workflow for in vivo ¹²³I-IPPA SPECT imaging.
Step-by-Step Methodology
-
Animal Preparation & MI Induction
-
Acclimation: House male Wistar or Sprague-Dawley rats (250-300g) for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).[11]
-
Fasting: Fast animals for 4-6 hours prior to surgery.
-
Rationale: Fasting lowers circulating levels of endogenous free fatty acids and insulin, which enhances myocardial uptake of the IPPA tracer.
-
-
Anesthesia: Anesthetize the rat using a validated protocol (e.g., ketamine/xylazine or isoflurane).[11][12] Intubate the trachea and maintain ventilation with a rodent ventilator. Monitor core body temperature and maintain at 37°C.[13]
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) to induce ischemia.[11][12] Successful ligation is confirmed by visible blanching and akinesis of the antero-apical wall of the left ventricle.
-
Sham Control: For control animals, perform the identical surgical procedure but pass the suture under the LAD without tightening it.[11]
-
Closure and Recovery: Close the chest in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative analgesia and monitoring as per institutional guidelines.[14]
-
-
¹²³I-IPPA Administration and SPECT Imaging
-
Timing: Imaging can be performed at various time points post-MI (e.g., 24 hours for acute injury, or weeks later to study chronic remodeling).
-
Tracer Administration: Anesthetize the animal. Secure a tail vein catheter and administer a bolus injection of ¹²³I-IPPA.
-
SPECT Acquisition: Immediately place the animal in the SPECT scanner. Perform a dynamic image acquisition for 45-60 minutes, followed by a static acquisition at a later time point (e.g., 90-120 minutes) to assess washout.[15] An ECG-gated acquisition is recommended to minimize motion artifacts and allow for functional assessment.[16]
-
-
Data Analysis
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
-
Quantitative Analysis: Define regions of interest (ROIs) over the ischemic territory (identified as the area of reduced tracer uptake) and a remote, healthy myocardial region. Generate time-activity curves for these ROIs to calculate the tracer uptake and washout rates.[5][10] The ischemic region will exhibit lower initial uptake and a significantly slower washout rate compared to the remote and sham-operated control hearts.
-
Key Experimental Parameters
| Parameter | Rodent Model (Rat) | Rationale & Reference |
| Animal Strain | Wistar or Sprague-Dawley (250-300g) | Commonly used, well-characterized strains for cardiovascular research.[11][12] |
| Ischemia Model | Permanent LAD Ligation | Creates a reproducible myocardial infarction for studying metabolic changes.[14] |
| ¹²³I-IPPA Dose | 10-20 MBq (0.27-0.54 mCi) | Dose must be sufficient for high-quality imaging while adhering to radiation safety. |
| Administration | Intravenous (tail vein) bolus | Ensures rapid and complete delivery of the tracer to the circulation. |
| Imaging Modality | Micro-SPECT or Micro-SPECT/CT | Provides 3D localization of the tracer with sufficient resolution for rodent hearts.[8] |
| Acquisition Protocol | Dynamic: 0-60 min | Captures the initial uptake and early clearance phase, crucial for kinetic modeling.[15] |
| Static: 90-120 min | Allows for assessment of tracer retention and late washout rate. |
Protocol 2: Ex Vivo Autoradiography for High-Resolution Validation
Autoradiography provides a high-resolution, microscopic view of radiotracer distribution within tissue sections, serving as an essential validation technique for in vivo SPECT findings.[17] This protocol describes how to perform ex vivo autoradiography on heart tissue following an in vivo ¹²³I-IPPA study.
Caption: Workflow for ex vivo autoradiography of cardiac tissue.
Step-by-Step Methodology
-
Tissue Collection and Preparation
-
Following in vivo ¹²³I-IPPA administration and a predetermined uptake period (e.g., 30 minutes), euthanize the animal via an approved method.
-
Rapidly excise the heart, rinse briefly in ice-cold saline to remove excess blood, and blot dry.
-
Embed the heart in an appropriate medium (e.g., OCT compound) and freeze rapidly in isopentane pre-chilled with liquid nitrogen.
-
Rationale: Rapid freezing prevents the formation of ice crystals, preserving tissue morphology and minimizing tracer redistribution. Store frozen blocks at -80°C until sectioning.
-
-
-
Cryosectioning and Autoradiography
-
Using a cryostat, cut serial short-axis sections (10-20 µm thick) of the entire heart.
-
Mount the sections onto microscope slides.
-
In a darkroom, appose the slides directly to a phosphor imaging plate or autoradiography film. Place in a light-tight cassette.[17]
-
Expose for a duration determined by the injected dose and tissue radioactivity (typically several hours to days).
-
Scan the phosphor plate using a phosphor imager or develop the film to visualize the distribution of ¹²³I-IPPA.
-
-
Data Analysis and Validation
-
The resulting autoradiogram will show a high-resolution map of tracer uptake. A clear deficit in signal will correspond to the core of the myocardial infarct.
-
For validation, adjacent tissue sections can be stained with Triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.[11] Co-registration of the autoradiogram and the TTC-stained section provides definitive confirmation of the metabolic defect within the infarcted zone.
-
Trustworthiness and Concluding Remarks
The protocols described herein are built upon well-established methodologies for creating preclinical models of ischemic heart disease and for utilizing radiotracers to probe myocardial metabolism.[4][14] The use of ¹²³I-IPPA offers a self-validating system: the expected outcome—a region of reduced uptake and delayed clearance corresponding to the ischemic zone—is a direct reflection of a well-understood pathophysiological process.[4][9] The concordance between in vivo SPECT imaging and ex vivo autoradiography further strengthens the reliability of the findings.
By providing a functional readout of cellular metabolism, this compound serves as a uniquely powerful tool for researchers in cardiology and drug development. It allows for the sensitive detection of ischemia, the differentiation of viable from necrotic tissue, and the quantitative assessment of therapeutic interventions aimed at preserving the metabolic health of the heart.
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Effect of Myocardial Perfusion and Metabolic Interventions on Cardiac Kinetics of Phenylpentadecanoic Acid (IPPA) I 123. (n.d.). PubMed. Available at: [Link]
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Intramyocardial fate of 15-p-iodophenyl-beta-methylpentadecanoic acid (IMPPA): is it a good tracer of fatty acid myocardial uptake? (n.d.). PubMed. Available at: [Link]
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Abnormal Myocardial Fatty Acid Metabolism in Dilated Cardiomyopathy Detected by iodine-123 Phenylpentadecanoic Acid and Tomographic Imaging. (n.d.). PubMed. Available at: [Link]
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Detection of coronary artery disease by iodine-123-labeled iodophenyl-9-methyl pentadecanoic acid SPECT: comparison with thallium-201 and iodine-123 BMIPP SPECT. (n.d.). PubMed. Available at: [Link]
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Validation of (99m)Tc-labeled "4+1" fatty acids for myocardial metabolism and flow imaging: Part 2. Subcellular distribution. (n.d.). PubMed. Available at: [Link]
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Iodophenylpentadecanoic acid-myocardial blood flow relationship during maximal exercise with coronary occlusion. (n.d.). PubMed. Available at: [Link]
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Efficacy of 15-(/sup 123/I)-p-iodophenyl pentadecanoic acid (IPPA) in assessing myocardial metabolism in a model of reversible global ischemia. (1988). ETDEWEB - OSTI.GOV. Available at: [Link]
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Fatty Acid Metabolic Imaging with Iodine-123-BMIPP for the Diagnosis of Coronary Artery Disease. (1998). Journal of Nuclear Medicine. Available at: [Link]
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Underrecognized Utility of 123I-BMIPP in CAD Diagnosis Outside of Japan. (2024). medRxiv. Available at: [Link]
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Diagnostic accuracy of beta-methyl-p-[123I]-iodophenyl-pentadecanoic acid (BMIPP) imaging: a meta-analysis. (n.d.). PubMed. Available at: [Link]
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Utility of iodine-123-BMIPP in the diagnosis and follow-up of vasospastic angina. (n.d.). PubMed. Available at: [Link]
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Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. (n.d.). PubMed. Available at: [Link]
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An Experimental Model in Rat for the Study of Myocardial Infarction. (2005). VIN.com. Available at: [Link]
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Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. (n.d.). PubMed. Available at: [Link]
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Application Notes and Protocols: 15-(4-Iodophenyl)pentadecanoic Acid for Tumor Metabolism Imaging Research
Introduction: Targeting Tumor Fatty Acid Metabolism
The metabolic landscape of cancer is complex and dynamic. While the "Warburg effect," a preference for glycolysis even in the presence of oxygen, is a well-established hallmark, there is a growing appreciation for the role of other metabolic pathways in sustaining tumor growth and proliferation.[1][2] Fatty acid oxidation (FAO) has emerged as a critical energy source for various cancer types, contributing to ATP production, redox balance, and the synthesis of essential macromolecules.[3] This metabolic plasticity presents a unique opportunity for the development of targeted imaging agents to non-invasively probe tumor bioenergetics.
15-(4-Iodophenyl)pentadecanoic acid (IPPA) is a long-chain fatty acid analog that serves as a valuable tool for investigating fatty acid metabolism in vivo.[4][5] By radioiodinating IPPA with isotopes such as Iodine-123 (¹²³I) for Single-Photon Emission Computed Tomography (SPECT) or Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET), researchers can visualize and quantify fatty acid uptake and utilization in tumors.[4][6] The phenyl group at the terminus of the fatty acid chain prevents complete β-oxidation, leading to intracellular trapping of the radiolabeled metabolites, which enhances the imaging signal.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of radiolabeled IPPA for tumor metabolism imaging.
Scientific Foundation and Mechanism of Action
Radiolabeled IPPA enters cells via fatty acid transport proteins, analogous to natural fatty acids. Once inside the cell, it is esterified to Coenzyme A (CoA) to form IPPA-CoA. This activated form can then enter two primary metabolic fates:
-
Mitochondrial β-oxidation: IPPA-CoA is transported into the mitochondria where it undergoes initial cycles of β-oxidation. The terminal iodophenyl group, however, inhibits complete degradation, leading to the accumulation of radiolabeled catabolites within the mitochondrial matrix.
-
Incorporation into Complex Lipids: IPPA-CoA can also be incorporated into complex lipids such as triglycerides and phospholipids for storage.[5][8]
The relative flux through these pathways is dependent on the metabolic state of the tumor cell. Highly proliferative cancer cells with a high energy demand may exhibit increased rates of β-oxidation, leading to a strong and sustained signal from trapped radiolabeled metabolites.
Caption: Cellular uptake and metabolic fate of radiolabeled IPPA.
Radiolabeling of this compound
The synthesis of IPPA can be achieved through various organic chemistry routes.[9] Radioiodination is typically performed via nucleophilic substitution on a suitable precursor, such as a triazene derivative, using radioiodide (e.g., [¹²³I]NaI or [¹²⁴I]NaI).[6]
Key Considerations for Radiolabeling:
-
Choice of Radionuclide:
-
¹²³I: Ideal for SPECT imaging due to its 159 keV gamma emission and 13.2-hour half-life, which allows for imaging several hours post-injection.[6]
-
¹²⁴I: A positron emitter with a longer half-life of 4.2 days, suitable for PET imaging and longitudinal studies.
-
¹²⁵I: A gamma emitter with a long half-life (59.4 days), primarily used for in vitro assays and preclinical biodistribution studies due to its lower energy emissions.[10]
-
¹³¹I: Emits both beta particles and gamma rays, making it suitable for theranostic applications, combining therapy and diagnosis.[11]
-
-
Radiochemical Purity: High radiochemical purity (>95%) is crucial to minimize off-target signal and ensure accurate quantification. This is typically achieved through purification methods like High-Performance Liquid Chromatography (HPLC).[6]
-
Specific Activity: The specific activity (radioactivity per unit mass) should be high enough to allow for the administration of a tracer dose that does not perturb the biological system being studied.
Experimental Protocols
Part 1: In Vitro Cellular Uptake Assay
This protocol is designed to quantify the uptake of radiolabeled IPPA in cancer cell lines, providing insights into their fatty acid metabolic activity.
Materials:
-
Cancer cell lines of interest (e.g., prostate, breast, glioma)
-
Cell culture medium and supplements
-
Radiolabeled IPPA (e.g., [¹²⁵I]IPPA)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Multi-well plates (e.g., 24- or 96-well)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates and culture until they reach near-confluence.[12]
-
Preparation of Radiolabeled Medium: Prepare a working solution of radiolabeled IPPA in the assay buffer at a known concentration.
-
Initiation of Uptake: Aspirate the culture medium and wash the cells with the assay buffer. Add the radiolabeled medium to each well to initiate the uptake.[12]
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes). To determine non-specific uptake, a set of wells should be incubated at 4°C or with an excess of unlabeled IPPA.[13]
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radiolabeled medium and washing the cells three times with ice-cold PBS.[12]
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[14] Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.[13]
Caption: In Vitro Cellular Uptake Assay Workflow.
Part 2: In Vivo Tumor Imaging and Biodistribution Studies
This protocol outlines the procedure for SPECT or PET imaging of tumor-bearing animals and subsequent ex vivo biodistribution analysis.
Materials:
-
Tumor-bearing animal model (e.g., subcutaneous xenograft in nude mice)
-
Radiolabeled IPPA (e.g., [¹²³I]IPPA for SPECT or [¹²⁴I]IPPA for PET)
-
SPECT or PET scanner
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal.
-
Radiotracer Administration: Administer a known amount of radiolabeled IPPA intravenously via the tail vein.[15]
-
In Vivo Imaging: At predetermined time points post-injection (e.g., 1, 4, 24 hours), acquire whole-body SPECT or PET images. Dynamic imaging can also be performed immediately after injection to assess initial uptake kinetics.
-
Euthanasia and Tissue Harvesting: Following the final imaging session, euthanize the animal and dissect the tumor and major organs (e.g., heart, liver, kidneys, muscle, blood).[15][16]
-
Ex Vivo Biodistribution: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Imaging Data: Analyze the SPECT or PET images to quantify radiotracer uptake in the tumor and other tissues. This is often expressed as the Standardized Uptake Value (SUV).
-
Biodistribution Data: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[16]
-
Quantitative Data Summary:
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | [Insert representative data] |
| Blood | [Insert representative data] |
| Heart | [Insert representative data] |
| Liver | [Insert representative data] |
| Kidneys | [Insert representative data] |
| Muscle | [Insert representative data] |
Data Interpretation and Considerations
-
High Tumor Uptake: Elevated and sustained uptake of radiolabeled IPPA in the tumor compared to surrounding tissues is indicative of active fatty acid metabolism.
-
Comparison with FDG-PET: In some tumors, fatty acid oxidation may be the dominant metabolic pathway over glycolysis. In such cases, IPPA-based imaging may provide a more sensitive measure of tumor viability and response to therapy compared to the more commonly used [¹⁸F]FDG-PET.[17][18]
-
Therapeutic Monitoring: Changes in IPPA uptake following treatment can serve as an early biomarker of therapeutic response. A decrease in signal may indicate successful inhibition of tumor metabolism.
-
Pharmacokinetics: The biodistribution data provides crucial information on the pharmacokinetics and clearance of the radiotracer, which is essential for dosimetry calculations and assessing potential off-target effects.[15][19]
Conclusion
Radiolabeled this compound is a powerful and versatile tool for the preclinical and potentially clinical investigation of tumor fatty acid metabolism. The protocols outlined in this guide provide a framework for conducting robust in vitro and in vivo studies to characterize tumor metabolic phenotypes, evaluate novel cancer therapeutics, and develop new diagnostic and theranostic strategies. By providing a window into the bioenergetic landscape of tumors, IPPA-based imaging can significantly contribute to our understanding of cancer biology and advance the development of personalized cancer medicine.
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Kumar, R., et al. (2009). In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. Bioconjugate Chemistry, 20(3), 411-417. Retrieved from [Link]
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Reske, S. N., et al. (1993). Semi-quantitative analysis of SPECT with the iodinated fatty acid 15-(ortho-123I-phenyl). Nuklearmedizin, 32(4), 146-151. Retrieved from [Link]
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Matsunari, I., et al. (2001). Fatty acid imaging with 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid in acute coronary syndrome. Journal of Nuclear Medicine, 42(10), 1463-1469. Retrieved from [Link]
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Van der Vusse, G. J., et al. (1989). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. American Journal of Physiology-Heart and Circulatory Physiology, 257(6), H1866-H1875. Retrieved from [Link]
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Reske, S. N., et al. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335-1342. Retrieved from [Link]
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Rosman, H. S., et al. (1988). Efficacy of 15-(123I)-p-iodophenyl pentadecanoic acid (IPPA) in assessing myocardial metabolism in a model of reversible global ischemia. European Journal of Nuclear Medicine, 14(12), 594-599. Retrieved from [Link]
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Mankoff, D. A., et al. (2002). Tumor blood flow measured by PET dynamic imaging of first-pass 18F-FDG uptake: a comparison with 15O-labeled water-measured blood flow. Journal of Nuclear Medicine, 43(7), 881-889. Retrieved from [Link]
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- 5. 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Dual-Isotope Imaging with ¹²³I-IPPA and ²⁰¹Tl for Perfusion-Metabolism Mismatch
Foundational Principles: Uncoupling of Perfusion and Metabolism
In the landscape of cardiac diagnostics, understanding myocardial viability is paramount for guiding revascularization strategies in patients with coronary artery disease (CAD) and left ventricular dysfunction. Viable myocardium, capable of functional recovery, can exist in a state of chronic hypoperfusion known as hibernation. In this state, cardiomyocytes adapt by downregulating contractile function to match reduced blood flow, while crucially maintaining cellular integrity.
This adaptation triggers a significant metabolic shift. Healthy, well-perfused myocardium primarily utilizes free fatty acids (FFAs) for energy production through β-oxidation.[1] However, under ischemic conditions, oxygen deprivation renders FFA metabolism inefficient and promotes a shift towards anaerobic glycolysis.[2] This fundamental uncoupling of blood flow (perfusion) and metabolic activity is termed perfusion-metabolism mismatch . Identifying this mismatch is a powerful indicator of hibernating, viable myocardium.[3][4]
Dual-isotope SPECT imaging, utilizing Thallium-201 (²⁰¹Tl) for perfusion and Iodine-123-iodophenylpentadecanoic acid (¹²³I-IPPA) for FFA metabolism, provides a robust method to visualize this mismatch.[5]
-
²⁰¹Tl (Perfusion): Thallium-201 is a potassium analog. Its initial uptake into cardiomyocytes is proportional to regional blood flow and requires intact sarcolemmal membrane integrity (Na+/K+ ATPase pump activity).[2] Thus, a region with reduced ²⁰¹Tl uptake signifies compromised perfusion.
-
¹²³I-IPPA (Metabolism): ¹²³I-IPPA is a radioiodinated fatty acid analog. It is actively transported into the myocardium and reflects regional FFA uptake and metabolism.[1][6] In ischemic but viable tissue, FFA metabolism is impaired, leading to reduced ¹²³I-IPPA uptake despite the cell being alive.
The classic signature of hibernating myocardium is, therefore, a region with relatively preserved or mildly reduced perfusion (²⁰¹Tl uptake) but severely reduced fatty acid metabolism (¹²³I-IPPA uptake).[3][4]
Radiopharmaceutical Mechanisms of Action
A clear understanding of the tracer kinetics is essential for protocol design and accurate interpretation.
Thallium-201 Chloride
Thallium-201 acts as a surrogate for potassium (K+), leveraging the ubiquitous Na+/K+-ATPase pump to enter viable myocardial cells. Its initial distribution is highly correlated with coronary blood flow. Over time, ²⁰¹Tl undergoes a process of redistribution, where it washes out from normally perfused segments and washes into initially hypoperfused but viable segments. This redistribution phenomenon itself is an indicator of cell membrane integrity and viability.
Iodine-123-IPPA
¹²³I-IPPA (15-(p-iodophenyl)pentadecanoic acid) was specifically designed to trace myocardial FFA metabolism.[1] Following intravenous injection, it binds to albumin, is transported to the myocardium, and crosses the cell membrane. Unlike natural fatty acids that are rapidly metabolized, the structural modifications in IPPA lead to prolonged retention within the myocardium, allowing sufficient time for SPECT imaging.[5] Its uptake is critically dependent on the metabolic state of the cardiomyocyte; ischemic cells with suppressed β-oxidation will exhibit significantly lower ¹²³I-IPPA uptake.
Diagram: Cellular Uptake Pathways
Caption: Step-by-step workflow for dual-isotope perfusion-metabolism imaging.
Image Processing & Crosstalk Correction
This is the most critical step for ensuring data integrity in a dual-isotope study. Raw data must be processed to separate the signals from each isotope accurately.
-
Reconstruction: Use an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation (using a CT-based map if available) and collimator-detector response.
-
Crosstalk Correction (Self-Validation): The primary challenge is the contamination of the lower-energy ²⁰¹Tl window by downscattered photons from the higher-energy ¹²³I. [7]A validated crosstalk correction method is mandatory.
-
Principle: These methods model or measure the contribution of ¹²³I photons in the ²⁰¹Tl energy window. This calculated "crosstalk image" is then subtracted from the raw ²⁰¹Tl image data.
-
Common Methods:
-
Convolution Subtraction: Uses a blurring filter derived from point-source measurements to estimate the spatial distribution of the crosstalk. [8] * Model-Based Compensation (MBCC): Employs detailed modeling of photon interactions and the imaging system to estimate and subtract crosstalk during the reconstruction process.
-
Multiple Energy Window Methods: Acquire data in additional energy windows adjacent to the photopeaks to estimate and subtract scatter and crosstalk contributions. [9]3. Image Reorientation & Generation: Reconstruct the corrected projection data into standard cardiac views (short axis, vertical long axis, horizontal long axis) and generate polar maps for both the ²⁰¹Tl (perfusion) and ¹²³I-IPPA (metabolism) distributions.
-
-
Data Interpretation: Identifying the Mismatch
Interpretation involves a direct comparison of the perfusion (²⁰¹Tl) and metabolism (¹²³I-IPPA) images. This is typically done visually and supported by semi-quantitative analysis using a standard myocardial segmentation model (e.g., the 17-segment model).
| Finding | Perfusion (²⁰¹Tl) Image | Metabolism (¹²³I-IPPA) Image | Clinical Interpretation |
| Normal / Match | Normal Uptake | Normal Uptake | Normal, healthy myocardium. |
| Infarction / Match | Severe Defect | Severe Defect | Scar tissue; non-viable myocardium. |
| Mismatch (Hibernation) | Mild-to-Moderate Defect | Severe Defect | Viable, hibernating myocardium. [3]Potential for functional recovery after revascularization. |
| Reverse Mismatch | Severe Defect | Mild Defect / Normal | Less common; can be seen in acute stunning or non-ischemic cardiomyopathy. Interpretation requires clinical context. |
Diagram: Interpretation Logic
Caption: Decision tree for interpreting perfusion-metabolism imaging results.
References
-
Mehdipour, M., Jafari, E., & Pirayesh, M. (2014). Optimized energy window configuration for 201Tl imaging. Journal of Medical Signals and Sensors, 4(3), 183–190. [Link]
-
Nishimura, T., Sago, M., Kihara, K., Hayashi, M., Uehara, T., & Kozuka, T. (1993). Simultaneous dual myocardial imaging with iodine-123-beta-methyl iodophenyl-pentadecanoic acid (BMIPP) and thallium-201 in patients with coronary heart disease. Annals of Nuclear Medicine, 7(1), 31–38. [Link]
-
Saitoh, Y., Fujino, S., Taki, J., Nakajima, K., & Tonami, N. (1995). A new method for crosstalk correction in simultaneous dual-isotope myocardial imaging with Tl-201 and I-123. Annals of Nuclear Medicine, 9(1), 15–20. [Link]
-
Tanaka, H., Chikamori, T., Hida, S., Igarashi, Y., Usui, Y., Yamashina, A., & Beppu, S. (2023). Optimization of 201Tl Dosage in a Simultaneous Acquisition Rest 99mTc/Stress 201Tl Dual-Isotope Myocardial Perfusion Single-Photon Emission Computed Tomography with Semiconductor Gamma Camera. Annals of Nuclear Cardiology, 9(2), 53-61. [Link]
-
Koral, K. F., Yendiki, A., Lin, Q., Case, J. A., & Ficaro, E. P. (2007). A study on energy window-based scatter correction methods in 99mTc and 123I imaging. Physics in Medicine & Biology, 52(5), 1531–1545. [Link]
-
Ivanovic, M., Weber, D. A., Loncaric, S., & Franceschi, D. (1994). A new dual-isotope convolution cross-talk correction method: a Tl-201/Tc-99m SPECT cardiac phantom study. Medical Physics, 21(10), 1577–1583. [Link]
-
Du, Y., Tsui, B. M., & Frey, E. C. (2011). Evaluation of simultaneous 201Tl/99mTc dual-isotope cardiac SPECT imaging with model-based crosstalk compensation using canine studies. Medical Physics, 38(8), 4764–4774. [Link]
-
Nakajima, K., Taki, J., Shuke, N., Kinuya, S., & Tonami, N. (1990). Downscatter from iodine-123 to thallium-201 in simultaneous dual energy acquisition. European Journal of Nuclear Medicine, 16(8-10), 595–599. [Link]
-
Takeuchi, W., Morimoto, Y., Suzuki, A., Ueno, Y., Kobashi, K., & Tohru, T. (2015). Scatter and crosstalk correction in simultaneous 99mTc and 123I dual-isotope SPECT imaging using five energy windows method. Journal of Nuclear Medicine, 56(supplement 3), 1461. [Link]
-
He, B., Du, Y., Song, X., & Frey, E. C. (2015). Simultaneous Tc-99m/I-123 Dual Radionuclide Myocardial Perfusion/Innervation Imaging Using Siemens IQ-SPECT with SMARTZOOM Collimator. IEEE Nuclear Science Symposuim & Medical Imaging Conference Record. [Link]
-
Beller, G. A. (2014). 123I-MIBG Imaging: Patient Preparation and Technologist's Role. Journal of Nuclear Medicine Technology, 42(3), 157–162. [Link]
-
Nishiyama, Y., Yamamoto, Y., Monden, T., Satoh, K., & Ohkawa, M. (2016). Simulated and measured energy spectra for Tc-99m and I-123: choosing the optimal energy windows for a CdTe-SPECT system. Annals of Nuclear Medicine, 30(1), 1-10. [Link]
-
D'estanque, E., Lattuca, B., Bourdon, A., Benkiran, M., Verd, A., Sarradin, V., ... & Guenoun, T. (2021). Optimization of a simultaneous dual-isotope 201Tl/123I-MIBG myocardial SPECT imaging protocol with a CZT camera for trigger zone assessment after myocardial infarction for routine clinical settings: Are delayed acquisition and scatter correction necessary?. Journal of Nuclear Cardiology, 28(5), 2133–2144. [Link]
-
International Atomic Energy Agency. (2011). Nuclear cardiology: guidance on the implementation of SPECT myocardial perfusion imaging. IAEA Human Health Series No. 14. [Link]
-
deKemp, R. A., & Yoshinaga, K. (2018). Patient Preparation for FDG PET Viability Imaging. Thoracic Key. [Link]
-
Myocardial Perfusion Imaging Testing Preparation Instructions. (n.d.). Cardiology Associates of North Mississippi. [Link]
-
Knapp, F. F. Jr, & Kropp, J. (1995). Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives. European Journal of Nuclear Medicine, 22(4), 361–381. [Link]
-
EANM. (2015). Myocardial Perfusion Imaging. European Association of Nuclear Medicine. [Link]
-
Du, Y., & Frey, E. C. (2009). Model-based crosstalk compensation for simultaneous Tc99m/I123 dual-isotope brain SPECT imaging. Medical Physics, 36(5), 2021–2033. [Link]
-
Zubal, I. G., Stokking, R., Coolen, C., & Seibyl, J. P. (2001). Dual-isotope SPECT using simultaneous acquisition of 99mTc and 123I radioisotopes: a double-injection technique for peri-ictal functional neuroimaging. European Journal of Nuclear Medicine, 28(5), 621–629. [Link]
-
Myocardial viability. (2005). Applied Radiology. [Link]
-
Reske, S. N. (1994). Experimental and Clinical Experience With Iodine 123-labeled Iodophenylpentadecanoic Acid in Cardiology. Journal of Nuclear Cardiology, 1(2 Pt 2), S58-64. [Link]
-
Tamaki, N., Kawamoto, M., Tadamura, E., Magata, Y., Yonekura, Y., Nohara, R., ... & Konishi, J. (2001). Clinical roles of perfusion and metabolic imaging. Annals of Nuclear Medicine, 15(2), 99–109. [Link]
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- 2. Simultaneous dual myocardial imaging with iodine-123-beta-methyl iodophenyl-pentadecanoic acid (BMIPP) and thallium-201 in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sa1s3.patientpop.com [sa1s3.patientpop.com]
- 5. Simultaneous dual-isotope SPECT imaging using a cardiac cadmium-zinc-telluride camera with various Technetium-99 m to Iodine-123 ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new method for crosstalk correction in simultaneous dual-isotope myocardial imaging with Tl-201 and I-123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scatter and crosstalk correction in simultaneous 99mTc and 123I dual-isotope SPECT imaging using five energy windows method | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Evaluation of simultaneous 201Tl/99mTc dual-isotope cardiac SPECT imaging with model-based crosstalk compensation using canine studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Model-based crosstalk compensation for simultaneous Tc99m∕I123 dual-isotope brain SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 15-(4-Iodophenyl)pentadecanoic acid (IPPA) Radiolabeling
Welcome to the technical support center for troubleshooting the radiolabeling of 15-(4-Iodophenyl)pentadecanoic acid (IPPA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of radioiodinated IPPA (e.g., with ¹²³I or ¹²⁵I), particularly focusing on overcoming low radiochemical yields.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target radiochemical yield (RCY) for IPPA labeling?
A target radiochemical yield for the radioiodination of an IPPA precursor, such as a trialkylstannyl derivative, should be high, often in the range of 80-95% before purification. Yields below this threshold suggest suboptimal conditions or reagent issues that require investigation.
Q2: My radiolabeling yield is consistently low. What are the primary areas to investigate?
Consistently low yields are typically traced back to one of four key areas:
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Precursor Integrity: The chemical stability and purity of the non-radioactive IPPA precursor (e.g., tri-n-butylstannyl-IPPA) are paramount. Degradation during storage can severely impact labeling efficiency.[1][2]
-
Reagent Quality: The activity and purity of the oxidizing agent (e.g., Chloramine-T) and the freshness of all buffers and solvents are critical.
-
Radionuclide Quality: The age and specific activity of the radioiodide ([¹²³I]NaI or [¹²⁵I]NaI) can affect yield. Older batches may have lower reactivity.[3]
-
Reaction Conditions: Parameters such as pH, temperature, reaction time, and reactant concentrations must be strictly controlled.
Q3: How critical is the quality of the incoming radioiodide?
The quality is extremely critical. Radioiodide solutions that are past their recommended use date may exhibit decreased radiochemical yield.[3] Furthermore, the presence of metallic or reducing agent impurities in the radioiodide vial can inhibit the essential oxidation step required for electrophilic substitution.
Q4: What are the minimum essential quality control (QC) tests I must perform?
At a minimum, every synthesis must be evaluated for radiochemical purity (RCP) and radiochemical yield (RCY).[4][5][6] The most common and reliable methods are:
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for separating the desired radiolabeled IPPA from free radioiodide and other radiochemical impurities.[4][7] It provides a quantitative measure of radiochemical purity.
-
Radio-Thin-Layer Chromatography (Radio-TLC): A faster, more accessible method for a quick assessment of labeling efficiency, separating free iodide from the labeled product.[4][8] While useful, it may not separate all potential impurities as effectively as HPLC.[4]
In-Depth Troubleshooting Guide
Problem 1: Low Incorporation of Radioiodine
Symptom: Your Radio-HPLC or Radio-TLC analysis shows a large, early-eluting peak corresponding to free radioiodide and a very small product peak.
This is the most common failure mode and points directly to an issue with the core chemical reaction.
Q: What are the likely causes and how do I fix them?
A: This failure indicates that the electrophilic substitution of the precursor has not occurred efficiently. Consider the following causes:
-
Ineffective Oxidation of Iodide: The radioiodine (I⁻) must be oxidized to an electrophilic species (e.g., I⁺) to react with the precursor.
-
Cause: The oxidizing agent (e.g., Chloramine-T, Iodogen®) has degraded. Chloramine-T solutions, in particular, are unstable and should be prepared fresh immediately before use.[9]
-
Solution: Prepare a fresh solution of your oxidizing agent for every reaction. Confirm the mass of the agent used is correct. If using Iodogen®, ensure the reaction vessel coating is fresh and has not been exposed to moisture.
-
-
Incorrect Reaction pH: The optimal pH for most electrophilic radioiodination reactions is mildly acidic to neutral (typically pH 6.5-7.5).
-
Cause: The buffer solution was prepared incorrectly, or the addition of the (often basic) [¹²³I]NaI solution shifted the pH outside the optimal range.
-
Solution: Verify the pH of your reaction buffer. If necessary, adjust the pH of the reaction mixture before adding the oxidizing agent.
-
-
Degraded or Impure Precursor: The stannyl or bromo- group on the precursor is the leaving group. If it has been cleaved or has degraded during storage, the reaction cannot proceed.
-
Cause: Improper storage of the precursor (e.g., exposure to air, light, or moisture) can lead to destabilization.[10] The presence of impurities from the precursor synthesis can also interfere with the reaction.[11][12]
-
Solution: Store the precursor under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature (typically -20°C or lower). If degradation is suspected, re-purify the precursor or synthesize a fresh batch.
-
-
Presence of Quenching Agents:
-
Cause: Trace amounts of reducing agents (e.g., sodium metabisulfite from a previous experiment, contaminants in solvents) in the reaction vial will consume the oxidized iodine, preventing it from reacting with the precursor.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Ensure no cross-contamination from quenching solutions used in other procedures.
-
Problem 2: Multiple Radioactive Peaks in the Chromatogram
Symptom: Your Radio-HPLC analysis shows the desired product peak, a peak for free iodide, and one or more additional, unidentified radioactive peaks.
Q: What are these unknown peaks and how can I prevent them?
A: These peaks represent radiochemical impurities, which can arise from side reactions or degradation of the product.
-
Harsh Reaction Conditions: Overly aggressive conditions can damage the precursor or the final product.
-
Cause: A study on a similar labeling procedure showed that higher temperatures (e.g., 80°C) and prolonged reaction times did not increase yield but did lead to the formation of side products.
-
Solution: Optimize the reaction for the lowest effective temperature and shortest time. Most radioiodinations of tin precursors are rapid, often complete within 1-5 minutes at room temperature.
-
-
Radiolysis: The energy emitted by the radionuclide can break chemical bonds in the labeled molecule, creating impurities.
-
Cause: This is more common with high activities of radioisotope in small volumes. The final product may be unstable to its own radiation.
-
Solution: Minimize the time between the end of synthesis, purification, and use. The addition of radical scavengers or stabilizers, such as ascorbic acid or ethanol, to the final formulation can sometimes mitigate radiolysis.[13]
-
-
Impure Precursor:
-
Cause: If the starting precursor material contains impurities that can also be radioiodinated, you will generate a mixture of labeled products.[14]
-
Solution: Ensure the chemical purity of your precursor using standard analytical techniques (NMR, LC-MS) before proceeding with the radiolabeling.
-
Key Experimental Protocols & Parameters
Table 1: Critical Reaction Parameters for IPPA Radiolabeling
| Parameter | Recommended Range | Rationale & Troubleshooting Notes |
| Precursor Amount | 50-200 µg | Too little may result in low molar activity; too much can be difficult to purify. |
| Oxidizing Agent | 1.5 - 2.0 molar excess | Must be sufficient to oxidize the iodide but excess can lead to side products. Always prepare fresh. |
| Reaction pH | 6.5 - 7.5 | Critical for efficient electrophilic substitution. Verify with a pH meter or validated strips. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures often increase impurity formation without improving yield. |
| Reaction Time | 1 - 5 minutes | The reaction is typically very fast. Longer times increase the risk of product degradation. |
| Quenching | Required | Stop the reaction by adding a reducing agent (e.g., sodium metabisulfite) to prevent further iodination and degradation.[3][9] |
Protocol 1: Standard Radioiodination of Tri-n-butylstannyl-IPPA
This is a representative protocol and may require optimization.
-
Preparation: In a shielded vial, dissolve 100 µg of 15-(4-(tributylstannyl)phenyl)pentadecanoic acid in 100 µL of ethanol. Add 200 µL of 0.1 M phosphate buffer (pH 7.4).
-
Radioiodide Addition: Add the desired activity (e.g., 37-370 MBq) of [¹²³I]NaI or [¹²⁵I]NaI to the reaction vial.
-
Initiation: Add 200 µg of Chloramine-T (dissolved in 20 µL of buffer) to the vial. Vortex gently for 1-3 minutes at room temperature.
-
Quenching: Stop the reaction by adding 200 µg of sodium metabisulfite (dissolved in 20 µL of water).[3][9]
-
Purification: Purify the crude product immediately using a pre-conditioned C18 Sep-Pak cartridge or via semi-preparative HPLC.
-
Quality Control: Analyze an aliquot of the final purified product by Radio-HPLC to determine radiochemical purity.
Protocol 2: Quality Control via Radio-HPLC
-
System: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a radioactivity detector.
-
Mobile Phase: A gradient system is often used for optimal separation.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Example: Start at 70% A / 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes.
-
Analysis: Inject a small aliquot (10-20 µL) of the final product.
-
Expected Elution: Free iodide (I⁻) will elute very early with the solvent front. The more lipophilic ¹²³I-IPPA will have a much longer retention time.
-
-
Calculation: Radiochemical Purity (%) = (Area of product peak / Total area of all radioactive peaks) x 100.
Visualizations and Workflows
Diagram 1: Radiolabeling Workflow
A flowchart illustrating the general steps for the synthesis of radioiodinated IPPA.
Caption: General workflow for IPPA radioiodination.
Diagram 2: Troubleshooting Decision Tree for Low Yield
A logical guide to diagnosing the root cause of a failed radiolabeling reaction.
Caption: Decision tree for troubleshooting low yield.
References
- An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC - NIH. (n.d.).
- An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125 I-labeled Azide Prosthetic Group - ResearchGate. (2016).
- Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC - NIH. (2022).
- QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. (2022).
- Accelerated Storage Stability and Corrosion Characteristics Study Protocol - EPA. (n.d.).
- Procedure Guideline for the Use of Radiopharmaceuticals 4.0. (n.d.).
- Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico. (n.d.).
- Quality Control of Radiopharmaceuticals - ResearchGate. (n.d.).
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.).
- Meeting the unique demands of radiopharmaceutical quality control - Nucleus RadioPharma. (2024).
- Pharmaceutical Impurities: An Overview - ResearchGate. (n.d.).
- Synthesis of 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA) via tin-precursor using Chloramine-T as an oxidant - ResearchGate. (2010).
- Stability of Precursor Solution for Perovskite Solar Cell: Mixture (FAI + PbI2) versus Synthetic FAPbI3 Crystal - PubMed. (2020).
- Effect of Precursor Solution Aging on the Crystallinity and Photovoltaic Performance of Perovskite Solar Cells | Request PDF - ResearchGate. (2025).
- Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process | Request PDF - ResearchGate. (2025).
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- 3. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procedure Guideline for the Use of Radiopharmaceuticals 4.0 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Specific Activity of ¹²³I-Iodophenyl-pentadecanoic Acid (¹²³I-IPPA)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ¹²³I-labeled IPPA. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the radiolabeling process, with a specific focus on maximizing specific activity. High specific activity is paramount for generating high-quality images in single-photon emission computed tomography (SPECT) by ensuring that a minimal chemical dose is administered, thus avoiding unwanted pharmacological effects and achieving true tracer conditions.[1]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is specific activity, and why is it critical for ¹²³I-IPPA?
Answer: Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in units like gigabecquerels per micromole (GBq/µmol) or millicuries per micromole (mCi/µmol).[2] For a radiopharmaceutical like ¹²³I-IPPA, used in cardiac imaging to assess fatty acid metabolism, high specific activity is crucial for several reasons:[3]
-
Tracer Principle: Nuclear imaging relies on the "tracer principle," where the radiolabeled molecule is present in such small quantities that it doesn't perturb the biological system being studied. If the specific activity is low, a larger mass of the compound must be injected to achieve the necessary radioactive signal, which could elicit a pharmacological response or saturate target receptors, leading to inaccurate imaging results.
-
Image Quality: High specific activity allows for a higher concentration of the radioactive tracer at the target site (the myocardium) relative to non-target tissues, resulting in a better signal-to-noise ratio and clearer, more reliable SPECT images.[4]
-
Patient Safety: Minimizing the chemical dose administered to a patient is a fundamental principle of drug development and clinical practice.
Q2: What are the common radiolabeling methods for preparing ¹²³I-IPPA?
Answer: The incorporation of radioiodine into molecules like IPPA is typically achieved through two main strategies:[5][6]
-
Electrophilic Substitution: This is the most common approach. It involves oxidizing the radioiodide ([¹²³I]I⁻), which is the form typically supplied, into an electrophilic species (e.g., [¹²³I]I⁺). This reactive species then substitutes a group on a precursor molecule. For aromatic compounds like IPPA, this often involves the radioiododestannylation of a trialkyltin precursor (e.g., tributylstannyl-IPPA). This method is favored because it generally produces high radiochemical yields and high specific activity, as the radioactive and non-radioactive species are chemically different and can be separated.[7]
-
Nucleophilic Exchange (Isotopic Exchange): This method involves exchanging a non-radioactive iodine atom on the IPPA molecule with a radioactive one ([¹²³I]I⁻). While synthetically simpler, this method inherently results in a low specific activity product because it's impossible to separate the labeled ¹²³I-IPPA from the unlabeled ¹²⁷I-IPPA precursor.[1] Copper salts are often used to catalyze this exchange reaction.[2][8]
Due to the critical need for high specific activity, electrophilic substitution using organostannane precursors is the preferred method for producing clinical-grade ¹²³I-IPPA.
Troubleshooting Guide: Low Specific Activity
This section addresses the most common and challenging issue in ¹²³I-IPPA synthesis: achieving consistently high specific activity.
Q3: My specific activity is consistently low. What are the primary causes?
Answer: Consistently low specific activity is a multi-factorial problem. The root cause can usually be traced back to one of three areas: the quality of the starting radionuclide, the reaction conditions, or the presence of non-radioactive ("cold") iodine contamination.
Below is a decision tree to help diagnose the issue, followed by a detailed breakdown of each potential cause.
Caption: Troubleshooting workflow for low specific activity.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| 1. Carrier (¹²⁷I) Contamination | The most common cause of low specific activity is the presence of non-radioactive iodine (¹²⁷I) in the reaction mixture. This "carrier" iodine competes with the ¹²³I for reaction sites on the precursor, resulting in the formation of non-radioactive ¹²⁷I-IPPA, which dilutes the final product. Contamination can come from reagents (e.g., buffers, oxidizing agents), glassware, or the [¹²³I]NaI solution itself if it has low radionuclide purity. | Use only high-purity, "no-carrier-added" (NCA) [¹²³I]NaI.Prepare all solutions with ultra-pure water and analytical grade reagents.Dedicate a set of glassware exclusively for radioiodination to prevent cross-contamination. |
| 2. Suboptimal Reaction Conditions | The efficiency of the radiolabeling reaction directly impacts the final product. Inefficient reactions can lead to a lower incorporation of ¹²³I. | Precursor Amount: Use the minimum amount of precursor necessary to achieve a high radiochemical yield. Excess precursor can be difficult to separate from the final product.Oxidizing Agent: The concentration of the oxidizing agent (e.g., Chloramine-T, Iodogen) is critical. Too little will result in incomplete oxidation of [¹²³I]I⁻, while too much can damage the precursor or the labeled product.[7] Titrate the optimal concentration for your system.pH and Temperature: Most electrophilic iodinations proceed optimally at a slightly acidic to neutral pH (pH 6-8).[5] Ensure your buffer system is robust. Temperature can also influence reaction kinetics. |
| 3. Ineffective Purification | The purification step is designed to separate the desired ¹²³I-IPPA from unreacted [¹²³I]I⁻, the precursor molecule, and any non-radioactive byproducts. If the separation is incomplete, these impurities will co-elute and artificially lower the calculated specific activity. | HPLC Method Development: Optimize your reverse-phase HPLC method to achieve baseline separation between ¹²³I-IPPA and the stannylated precursor. The precursor is often more lipophilic and will have a longer retention time.Column Capacity: Do not overload the HPLC column. This can lead to peak broadening and poor separation.[9]Fraction Collection: Collect very narrow fractions around the ¹²³I-IPPA peak to exclude any closely eluting impurities. |
| 4. Radiolysis | ¹²³I is a gamma emitter, and this radiation can cause the breakdown of the labeled compound over time, a process known as radiolysis. This can cleave the C-I bond, releasing free [¹²³I]I⁻ and reducing the purity and specific activity of the final product.[7] | Work quickly once the labeling is complete.Store the purified product at low temperatures (as appropriate for the formulation) and consider adding radical scavengers like ethanol or ascorbic acid to the final formulation to mitigate radiolytic effects. |
Q4: I'm observing poor radiochemical yield (RCY). How does this relate to specific activity?
Answer: While distinct concepts, radiochemical yield (RCY) and specific activity are related. RCY is the percentage of the initial radioactivity that has been successfully incorporated into the desired product (IPPA).
A low RCY means that a large portion of the starting [¹²³I]I⁻ remains unreacted. While effective purification can remove this free iodide, a poorly optimized reaction that gives a low RCY may also be inefficient at converting the precursor, leaving a large amount of unreacted precursor to be separated. If this separation is imperfect, the final product will be contaminated with the non-radioactive precursor, which does not affect RCY but drastically reduces specific activity . Therefore, optimizing for a high RCY (>90%) is often the first step toward achieving high specific activity.[8]
Q5: How do I accurately measure the specific activity of my ¹²³I-IPPA preparation?
Answer: Accurate measurement is essential. This is a two-part process that requires quantifying both the radioactivity and the mass of the IPPA in the final, purified sample.
Caption: Workflow for calculating specific activity.
-
Measure Radioactivity: Take a known volume of the final purified ¹²³I-IPPA solution and measure its total radioactivity using a calibrated dose calibrator. Correct for the decay of ¹²³I (T½ = 13.22 hours) back to the time of calibration.
-
Measure Mass: Inject a known volume of the same solution onto a calibrated analytical HPLC system equipped with a UV detector set to a wavelength where IPPA absorbs (e.g., ~240 nm).
-
Generate a standard curve using known concentrations of a non-radioactive ("cold") IPPA reference standard.
-
Integrate the area under the UV peak for your ¹²³I-IPPA sample.
-
Use the standard curve to determine the concentration (e.g., in µmol/mL) of IPPA in your sample.
-
-
Calculate Specific Activity: Divide the total radioactivity by the total mass (in moles) to get the specific activity.
Example Calculation:
-
Radioactivity measured: 370 MBq in 1 mL.
-
HPLC analysis determines the IPPA concentration to be 0.1 nmol/mL.
-
Specific Activity = 370 MBq / 0.1 nmol = 3700 MBq/nmol or 3.7 GBq/nmol.
Key Experimental Protocols
Protocol 1: Electrophilic Radioiodination of Tributylstannyl-IPPA
This protocol is a representative example. Optimal conditions must be determined empirically.
Materials:
-
Tributylstannyl-IPPA precursor (1 mg/mL in ethanol)
-
"No-carrier-added" [¹²³I]NaI in 0.05 M NaOH
-
Chloramine-T (1 mg/mL in water, freshly prepared)
-
Sodium metabisulfite (2 mg/mL in water, freshly prepared)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sterile, sealed reaction vial
Procedure:
-
To a sterile, sealed reaction vial, add 5-10 µL of the tributylstannyl-IPPA precursor solution.
-
Add 100 µL of phosphate buffer.
-
Carefully add the desired amount of [¹²³I]NaI solution (e.g., 370-740 MBq).
-
Initiate the reaction by adding 10 µL of the Chloramine-T solution. Vortex gently for 30-60 seconds at room temperature. The amount of oxidizing agent is critical and should be optimized.[7]
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution to reduce any unreacted oxidizing agent.
-
The crude reaction mixture is now ready for immediate purification via HPLC.
Protocol 2: Purification of ¹²³I-IPPA using Semi-Preparative HPLC
System:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient mixture of ethanol and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate). A typical starting point is 70:30 Ethanol:Water.[9]
-
Flow Rate: 3-5 mL/min.
-
Detection: In-line UV detector (240 nm) and a radioactivity detector.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the entire crude reaction mixture from Protocol 1 onto the column.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
The ¹²³I-IPPA peak should be well-separated from the earlier-eluting free [¹²³I]I⁻ and the later-eluting, more lipophilic tributylstannyl-IPPA precursor.
-
Collect the radioactive peak corresponding to ¹²³I-IPPA into a sterile vial containing a suitable formulation buffer (e.g., saline with 1% polysorbate 80 and a small percentage of ethanol to maintain solubility).
-
The collected fraction is the purified product.
Protocol 3: Quality Control and Specific Activity Calculation
Procedure:
-
Radiochemical Purity (RCP): Inject a small aliquot (5-10 µL) of the final purified product onto an analytical HPLC system (different from the preparative system) to confirm its purity. RCP should be >95%.[10]
-
Specific Activity Measurement:
-
Measure the total radioactivity of the final product vial using a dose calibrator.
-
Perform the quantitative HPLC analysis as described in the Q&A section (Q5) using a validated standard curve to determine the mass of IPPA.
-
Calculate the specific activity. A high specific activity preparation should be in the GBq/nmol range.[9]
-
References
- Production of high specific activity 123I for protein iodination for medical use. (1985). International Journal of Radiation Applications and Instrumentation. Part A.
- Malysheva, D.O., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals.
- Boutin, H., et al. (2020).
- Mertens, J., et al. (1987). New fast preparation of 123I labelled radiopharmaceuticals. European Journal of Nuclear Medicine.
- Ali, I., et al. (2018). Radioiodination Chemistry and Radioiodinated Compounds.
- Wadher, K., et al. (2017). Critical analysis of radioiodination techniques for micro and macro organic molecules.
- Brizgaitis, P., et al. (2023). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures. Molecules.
- Legoux, Y., et al. (1985).
- Fikri, A., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules.
- Tadamura, E., et al. (2011). Radiopharmaceutical tracers for cardiac imaging. Journal of Nuclear Cardiology.
- [¹²³I]-β-Methyl iodophenyl-pentadecanoic acid. (2008).
- De Coster, P.M., et al. (1996). Preliminary Report of an Ongoing Phase I/II Dose Range, Safety and Efficacy Study of iodine-123-phenylpentadecanoic Acid for the Identification of Viable Myocardium. Journal of Nuclear Medicine.
- Reske, S.N. (1994). Experimental and Clinical Experience With Iodine 123-labeled Iodophenylpentadecanoic Acid in Cardiology. Journal of Nuclear Cardiology.
- Shi, C.Q., et al. (1999). Assessment of myocardial viability using 123I-labeled iodophenylpentadecanoic acid at sustained low flow or after acute infarction and reperfusion. Journal of Nuclear Medicine.
- Bax, J.J., et al. (2001). 123I-IPPA SPECT for the prediction of enhanced left ventricular function after coronary bypass graft surgery.
- De Lise, M., et al. (2006). A rapid and efficient preparation of [123I]radiopharmaceuticals using a small HPLC (Rocket) column.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [123I]-β-Methyl iodophenyl-pentadecanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Experimental and clinical experience with iodine 123-labeled iodophenylpentadecanoic acid in cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary report of an ongoing phase I/II dose range, safety and efficacy study of iodine-123-phenylpentadecanoic acid for the identification of viable myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical analysis of radioiodination techniques for micro and macro organic molecules | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. New fast preparation of 123I labelled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid and efficient preparation of [123I]radiopharmaceuticals using a small HPLC (Rocket) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents | MDPI [mdpi.com]
Correcting for patient motion artifacts in cardiac SPECT with fatty acid tracers
Correcting for Patient Motion Artifacts in Myocardial Metabolism Imaging
Welcome to our dedicated resource for researchers and drug development professionals utilizing cardiac Single Photon Emission Computed Tomography (SPECT) with fatty acid tracers. This guide provides in-depth technical support to address a critical variable in quantitative cardiac imaging: patient motion. Motion artifacts can significantly impair the precision of myocardial viability and metabolic evaluations, potentially leading to misinterpretation of crucial data. Here, we offer detailed troubleshooting guides, scientifically-backed explanations, and actionable protocols to uphold the integrity of your experimental results.
Frequently Asked-Questions (FAQs)
Q1: What are the tell-tale signs of patient motion in my cardiac SPECT data?
A1: The most common manifestations of patient motion in SPECT images include a blurring of the myocardial walls, which compromises the clear delineation of cardiac structures.[1][2][3] You might also observe a "hurricane sign" or "comet tail" artifact, where the radioactive signal appears smeared or stretched.[3] Furthermore, misalignment between the transmission (CT) and emission (SPECT) scans can lead to inaccurate attenuation correction, introducing another layer of error.[4] Ultimately, these artifacts degrade image resolution and can even create false perfusion defects.[5][6]
Q2: How does patient motion specifically impact studies using fatty acid tracers such as ¹²³I-BMIPP?
Q3: What are the primary reasons for patient motion during a cardiac SPECT acquisition?
A3: Patient motion can be broadly categorized as voluntary or involuntary. Voluntary movements can stem from patient discomfort or repositioning during the scan.[11] Involuntary movements include respiratory motion, cardiac creep (a gradual upward drift of the heart post-exercise), and general restlessness.[12] The extended acquisition times inherent to SPECT imaging increase the probability of such movements occurring.[3]
Q4: Is providing clear instructions to the patient to remain still sufficient to prevent motion artifacts?
A4: While comprehensive patient preparation and clear communication are crucial first steps in minimizing voluntary motion, they cannot eliminate involuntary physiological movements.[11][13] Respiration and cardiac motion are unavoidable, necessitating the use of robust motion correction techniques.[1]
Q5: What is the underlying principle of motion correction algorithms in SPECT?
A5: Most motion correction algorithms follow a three-step process:
-
Motion Detection: The acquired projection data is analyzed to identify patient movement. This can be achieved by tracking the heart's center of mass in each projection or by employing external tracking systems.
-
Motion Estimation: The magnitude and direction of the detected motion are quantified.
-
Image Correction: The acquired data is then realigned to compensate for the estimated motion, either before or during the image reconstruction phase.
Troubleshooting Guides
Issue 1: Blurred and Ill-Defined Myocardial Walls
Symptoms:
-
Indistinct borders of the left ventricular wall.
-
Challenges in differentiating the endocardium from the epicardium.
-
A noticeable reduction in overall image contrast.
Potential Causes:
-
Intra-scan Patient Motion: Movement of the patient during the acquisition of a single projection.
-
Inter-scan Motion: A shift in the patient's position between different scans (e.g., between the transmission and emission acquisitions).[4]
-
Respiratory Motion: The cyclical movement of the heart caused by breathing, which can be in the range of 4 to 18 mm in the cranial-caudal direction.[1]
Troubleshooting Protocol:
-
Review Raw Projection Data: A visual inspection of the sinogram or linogram data is the first step. A "wavy" or "jagged" pattern in the sinogram is a strong indication of patient motion.
-
Employ Motion Detection Software: Modern SPECT systems are typically equipped with software to detect and quantify the extent of patient motion. Some systems offer motion correction for movements up to 2 pixels, beyond which a repeat scan may be necessary.[11]
-
Apply Appropriate Motion Correction Algorithms: If motion is confirmed, apply the available correction algorithms. It is vital to understand the specifics of the algorithm being used (e.g., cross-correlation, diverging squares) and its limitations.[13][14]
-
Re-assess Attenuation Correction: Significant motion between the CT-based transmission scan and the SPECT emission scan can lead to a misaligned attenuation map, which in itself can generate significant artifacts.[4] Ensure that the motion correction software accurately co-registers the CT and SPECT datasets.
Scientific Rationale: The blurring artifact arises from the reconstruction algorithm's attempt to back-project data from a moving source onto a static image matrix. Since each projection captures the heart in a slightly different location, the composite image becomes smeared, obscuring fine details.
Issue 2: Emergence of False Perfusion Defects
Symptoms:
-
Regions of apparently reduced tracer uptake that do not align with known anatomical or physiological conditions.
-
Variations in the size or location of a known defect across different imaging sessions.
Potential Causes:
-
Abrupt Patient Motion: Sudden movements like coughing or sneezing can cause a significant displacement of the heart, leading to a portion of the myocardium being outside the field of view for several projections. Abrupt motion is more likely to produce significant artifacts than gradual motion.[5][6]
-
Respiratory Gating Inconsistencies: When respiratory gating is used, suboptimal gating parameters can result in the inclusion of data from various points in the respiratory cycle, which can create artificial defects.
Troubleshooting Protocol:
-
Analyze Gated SPECT Data: If a gated acquisition was performed, a review of the data for each gate is recommended. A true perfusion defect will persist across all gates, whereas a motion-induced artifact may only be present in a subset of the gates.
-
Cross-Correlate with Other Modalities: When available, compare the SPECT findings with other imaging data, such as cardiac MRI or CT angiography, to confirm the presence of a true anatomical defect.
-
Optimize Respiratory Gating Parameters: If respiratory gating is employed, ensure that the acceptance window is tailored to the patient's breathing pattern. An overly wide window may not adequately "freeze" the heart's motion.
Scientific Rationale: When a segment of the myocardium moves out of the field of view for some of the projections, the reconstruction algorithm is working with incomplete data for that region. This lack of information is interpreted as an absence of tracer uptake, thereby generating a false perfusion defect.[5][6]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Patient Preparation and Positioning
-
Patient Communication: Clearly articulate the importance of remaining stationary throughout the scan. Proactively address any potential sources of discomfort.[11]
-
Comfort and Immobilization: Utilize pillows and straps to ensure the patient is comfortable and securely positioned on the imaging table. Position the patient's arms to minimize the risk of artifacts.
-
Pre-Scan Scout Image: Acquire a scout image to confirm correct patient positioning and ensure the heart is within the field of view before initiating the diagnostic scan.
-
Patient Monitoring: If the system allows, use a camera to monitor the patient during the acquisition to detect any gross movements.
Protocol 2: Quality Control for Motion Correction
-
Visual Comparison: Always perform a side-by-side visual comparison of the uncorrected and motion-corrected images. A successful correction should result in sharper myocardial borders and more uniform tracer distribution in healthy tissue.
-
Quantitative Assessment: Compare key quantitative parameters, such as the total perfusion deficit (TPD) or summed stress score (SSS), before and after motion correction. A substantial change can indicate the initial presence of motion artifacts.
-
Phantom Studies: Regularly conduct scans using a cardiac phantom capable of simulating motion. This is an excellent way to validate the accuracy and performance of your motion correction software.
Visualizations
Caption: Workflow for motion detection and correction in cardiac SPECT.
Caption: The impact of motion on cardiac SPECT image quality and research outcomes.
Data Summary
| Type of Motion | Characteristic Appearance in Images | Primary Cause | Recommended Correction Approach |
| Abrupt/Jerky Motion | Sharp discontinuities, "comet tail" artifacts.[5][6] | Patient coughing, sneezing, or sudden repositioning. | Frame-by-frame motion correction; potential exclusion of corrupted frames. |
| Gradual/Drifting Motion | Blurring of myocardial walls, diminished image contrast. | Patient settling on the imaging table, cardiac creep.[12] | Center-of-mass correction, iterative reconstruction incorporating motion modeling. |
| Respiratory Motion | Blurring predominantly along the superior-inferior axis.[1] | Breathing. | Respiratory gating, data-driven gating techniques.[1] |
References
-
Comparison of four motion correction techniques in SPECT imaging of the heart: a cardiac phantom study. (PubMed) - [Link]
-
Correction of Heart Motion Due to Respiration in Clinical Myocardial Perfusion SPECT Scans Using Respiratory Gating. (Journal of Nuclear Medicine) - [Link]
-
respiratory-motion matched attenuation correction for dual-gated cardiac single photon emission computed tomography (spect). (MavMatrix) - [Link]
-
Data-Driven Approach For Respiratory Motion Correction In Cardiac Spect Data. (IEEE Xplore) - [Link]
-
Performance comparison of different motion correction algorithms used in cardiac SPECT imaging. (IEEE Xplore) - [Link]
-
A novel respiratory motion correction technique for myocardial perfusion SPECT. (SNMMI) - [Link]
-
Comparison of motion correction algorithms for cardiac SPECT. (PubMed) - [Link]
-
Motion Artifacts in SPECT Myocardial Perfusion Imaging. (Journal of Nuclear Medicine Technology) - [Link]
-
Impact of Patient Motion on Myocardial Perfusion SPECT Diagnostic Integrity: Part 2. (Journal of Nuclear Medicine Technology) - [Link]
-
Cardiac motion correction for improving perfusion defect detection in cardiac SPECT at standard and reduced doses of activity. (National Institutes of Health) - [Link]
-
Impact of Patient Motion on Myocardial Perfusion SPECT Diagnostic Integrity: Part 2. (Journal of Nuclear Medicine Technology) - [Link]
-
A quantitative assessment of patient motion and its effect on myocardial perfusion SPECT images. (PubMed) - [Link]
-
Effect of patient motion on tomographic myocardial perfusion imaging. (PubMed) - [Link]
-
Effect of motion on cardiac SPECT imaging: recognition and motion correction. (PubMed) - [Link]
-
Patient Motion During Cardiac PET Imaging. (Journal of Nuclear Medicine Technology) - [Link]
-
Motion Correction in Myocardial SPECT Imaging Using Polynomial Curve Modeling. (Journal of Mazandaran University of Medical Sciences) - [Link]
-
SinoCor: Motion Correction in SPECT. (SPIE) - [Link]
-
Combined Reconstruction and Motion Correction in SPECT Imaging. (MIC) - [Link]
-
Impact of Patient Motion on Cardiac PET Imaging. (MIS Medical) - [Link]
-
Sinocor: Motion-Correction Software Plug-in for SPECT. (Berkeley Lab) - [Link]
-
Pitfalls and Artifacts Using the D-SPECT Dedicated Cardiac Camera. (UCL Discovery) - [Link]
-
Artifacts and Pitfalls in Myocardial Perfusion Imaging. (Journal of Nuclear Medicine Technology) - [Link]
-
Simulation Study of a Frame-Based Motion Correction Algorithm for Positron Emission Imaging. (MDPI) - [Link]
-
Quality Control in SPECT and PET Imaging. (Thoracic Key) - [Link]
-
Comparison of Four Motion Correction Techniques in SPECT Imaging of the Heart: A Cardiac Phantom Study. (Journal of Nuclear Medicine) - [Link]
-
Cardiac SPECT with iodine-123-labeled fatty acids: evaluation of myocardial viability with BMIPP. (PubMed) - [Link]
-
Recognizing and preventing artifacts with SPECT and PET imaging. (Radiology Key) - [Link]
-
[Clinical significance of 123I-BMIPP myocardial SPECT]. (PubMed) - [Link]
-
Recognizing and Correcting Motion Artifacts on SPECT. (YouTube) - [Link]
-
Common Artifacts with Cardiac PET/CT Myocardial Perfusion Imaging. (ASNC) - [Link]
-
Subdiaphragmatic activity-related artifacts in myocardial perfusion scintigraphy. (National Institutes of Health) - [Link]
-
123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction. (PubMed) - [Link]
-
Underrecognized Utility of 123I-BMIPP in CAD Diagnosis Outside of Japan. (National Institutes of Health) - [Link]
-
A new F-18 labeled PET tracer for fatty acid imaging. (National Institutes of Health) - [Link]
Sources
- 1. Correction of Heart Motion Due to Respiration in Clinical Myocardial Perfusion SPECT Scans Using Respiratory Gating | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Cardiac motion correction for improving perfusion defect detection in cardiac SPECT at standard and reduced doses of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of motion on cardiac SPECT imaging: recognition and motion correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient Motion During Cardiac PET Imaging | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Impact of Patient Motion on Myocardial Perfusion SPECT Diagnostic Integrity: Part 2 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 7. Cardiac SPECT with iodine-123-labeled fatty acids: evaluation of myocardial viability with BMIPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical significance of 123I-BMIPP myocardial SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new F-18 labeled PET tracer for fatty acid imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Motion Artifacts in SPECT Myocardial Perfusion Imaging | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 12. Artifacts and Pitfalls in Myocardial Perfusion Imaging | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 13. Performance comparison of different motion correction algorithms used in cardiac SPECT imaging | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. Comparison of four motion correction techniques in SPECT imaging of the heart: a cardiac phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Subdiaphragagmatic Artifacts in IPPA Myocardial Perfusion Imaging
Welcome to the technical support center for Intravital Particle Perfusion Analysis (IPPA) myocardial perfusion imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize subdiaphragmatic artifacts that can compromise data quality.
Frequently Asked Questions (FAQs)
Q1: What are subdiaphragmatic artifacts in the context of IPPA myocardial perfusion imaging?
A1: Subdiaphragmatic artifacts refer to signal interference originating from organs below the diaphragm, such as the liver, stomach, and intestines.[1][2][3] In IPPA, where fluorescently labeled particles are tracked to assess myocardial blood flow, high signal intensity from these abdominal organs can obscure the view of the inferior wall of the heart, leading to inaccurate perfusion measurements.[2][3]
Q2: What are the primary causes of these artifacts?
A2: The primary causes are twofold: physiological motion and biodistribution of the imaging agent. Respiratory and cardiac motion can cause the signal from abdominal organs to blur into the myocardial region of interest.[4][5][6] Additionally, the specific properties of the perfusion tracers can lead to their accumulation in the liver and gastrointestinal tract, creating a strong background signal.[1][3][7]
Q3: How do these artifacts impact experimental results?
A3: Subdiaphragmatic artifacts can lead to both false positives and false negatives in perfusion studies.[7] They can either artificially decrease the apparent signal in the inferior myocardial wall, mimicking a perfusion defect, or they can create a "hot spot" that masks a genuine defect.[7][8] This significantly reduces the diagnostic accuracy and reproducibility of the experiment.[1][4]
Q4: Is it possible to completely eliminate these artifacts?
A4: While complete elimination is challenging, a combination of optimized experimental protocols, careful animal preparation, and advanced image processing techniques can significantly mitigate their impact.[1][9]
Troubleshooting Guide: A Phased Approach to Artifact Minimization
This guide provides a structured approach to minimizing subdiaphragmatic artifacts by addressing potential issues at each stage of the IPPA workflow.
Phase 1: Pre-Acquisition & Experimental Design
Careful planning before the imaging session is the most effective way to prevent artifacts.
Issue 1.1: Suboptimal Animal Preparation
Cause: Inadequate fasting or inappropriate anesthetic choice can increase gastrointestinal motility and tracer uptake in the gut, exacerbating background signal.
Solution:
-
Fasting Protocol: Implement a standardized fasting period (typically 4-6 hours for rodents) to reduce gut content and metabolic activity.[10]
-
Anesthetic Selection: Choose an anesthetic regimen that minimizes respiratory depression and maintains stable hemodynamics. Volatile anesthetics (e.g., isoflurane) delivered via a ventilator offer precise control over respiratory rate and depth, which is crucial for motion control.
-
Fluid Administration: Ensure the animal is adequately hydrated to promote clearance of the tracer through the renal system, potentially reducing hepatobiliary clearance.
Issue 1.2: Poor Tracer Selection or Administration
Cause: Some perfusion tracers have a higher propensity for hepatobiliary clearance. Improper injection technique can also lead to tracer accumulation at the injection site, creating another source of artifact.
Solution:
-
Tracer Characteristics: Select tracers with favorable biodistribution profiles, prioritizing those with lower liver and gut uptake.
-
Injection Technique: Administer the tracer via a catheterized vessel (e.g., jugular vein or carotid artery) to ensure a clean bolus injection and rapid distribution, minimizing local retention.
Phase 2: Image Acquisition
Real-time adjustments during the imaging session are critical for managing motion-related artifacts.
Issue 2.1: Respiratory and Cardiac Motion Blur
Cause: The natural movement of the diaphragm during respiration and the beating of the heart cause significant displacement of the myocardium relative to the subdiaphragmatic organs.[4][5][6] This is a major contributor to artifacts in the inferior wall.
Solution:
-
Mechanical Ventilation: For rodent studies, intubating and mechanically ventilating the animal is the gold standard. This allows for precise control over the respiratory cycle.
-
Respiratory Gating: Synchronize image acquisition with the respiratory cycle. This can be achieved by triggering the acquisition at the same point in each breath, typically during the end-expiratory pause when the diaphragm is most stable.[5]
-
Cardiac Gating: Similarly, synchronize image acquisition with the cardiac cycle using an ECG signal. This minimizes motion blur from the heart's contraction.
-
Prone Positioning: Imaging the animal in a prone (face-down) position can sometimes help to physically separate the heart from the liver and gut, reducing signal overlap.[1]
Experimental Protocol: Implementing Respiratory Gating
-
Animal Preparation: Anesthetize, intubate, and place the animal on a ventilator.
-
Physiological Monitoring: Attach a respiratory sensor (e.g., a pressure transducer on the ventilator circuit or a pneumatic belt on the thorax) to monitor the breathing cycle.
-
Gating Setup: Connect the sensor output to the imaging system's gating input.
-
Threshold Definition: In the acquisition software, define a gating window—a specific phase of the respiratory cycle (e.g., end-expiration) during which the camera will be active.
-
Acquisition: Start the acquisition. The system will now only collect data during the stable, low-motion periods of the respiratory cycle.
Workflow for Motion Artifact Reduction
Caption: Workflow for minimizing subdiaphragmatic artifacts.
Phase 3: Post-Acquisition & Image Processing
Computational tools can be used to correct for artifacts that could not be prevented during acquisition.
Issue 3.1: Residual Motion and Signal Overlap
Cause: Despite gating, some residual motion or signal bleed-through may persist in the raw data.
Solution:
-
Motion Correction Algorithms: Apply software-based motion correction algorithms that can retrospectively align image frames, further reducing blur.[4][11]
-
Region of Interest (ROI) Masking: Carefully draw ROIs around the myocardium, explicitly excluding signals from adjacent hot spots in the liver or gut. Some advanced software can assist in this by identifying and masking non-cardiac activity.[9]
-
Attenuation and Scatter Correction: Utilize iterative reconstruction methods during image processing that can account for and correct artifacts caused by soft tissue attenuation and photon scatter, which can be exacerbated by intense subdiaphragmatic activity.[1]
Comparative Table of Artifact Reduction Strategies
| Strategy | Phase | Primary Target | Efficacy | Notes |
| Fasting | Pre-Acquisition | Gut Signal | Moderate | Simple to implement, reduces metabolic tracer uptake. |
| Mechanical Ventilation | Acquisition | Respiratory Motion | High | Provides precise control over breathing, essential for gating. |
| Respiratory Gating | Acquisition | Respiratory Motion | Very High | Acquires data only during stable periods of the breathing cycle.[5] |
| Prone Positioning | Acquisition | Signal Overlap | Variable | Efficacy depends on animal anatomy; can physically separate heart and liver.[1] |
| Motion Correction Software | Post-Acquisition | Residual Motion | Moderate-High | Computationally corrects for minor misalignments.[4][11] |
| ROI Masking | Post-Acquisition | Signal Overlap | High | Manually or semi-automatically excludes non-cardiac signals from analysis.[9] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting subdiaphragmatic artifacts.
References
- The impacts of cardiorespiratory motion and motion correction on diagnostic performance of myocardial perfusion imaging using a CZT camera | Journal of Nuclear Medicine. (2024).
- Correction of Heart Motion Due to Respiration in Clinical Myocardial Perfusion SPECT Scans Using Respiratory Gating | Journal of Nuclear Medicine. (n.d.).
-
Strok, A., et al. (2024). Subdiaphragmatic activity-related artifacts in myocardial perfusion scintigraphy. Radiology and Oncology, 58(3), 313-319. Retrieved from [Link]
- Myocardial perfusion imaging with PET - PMC - NIH. (n.d.).
- Respiratory motion correction reduces differences between immediate and delayed SPECT myocardial perfusion images | Journal of Nuclear Medicine. (2021).
-
Subdiaphragmatic activity-related artifacts in myocardial perfusion scintigraphy - PubMed. (2024). Retrieved from [Link]
-
(PDF) Influence of respiratory motion correction on quantification of myocardial perfusion SPECT - ResearchGate. (2015). Retrieved from [Link]
- A Novel Method to Suppress the Effect of Subdiaphragmatic Activity in 99mTc Myocardial Perfusion SPECT and Evaluation of Its Usefulness Using a Myocardial Phantom. (n.d.).
-
(PDF) Subdiaphragmatic activity-related artifacts in myocardial perfusion scintigraphy. (2024). Retrieved from [Link]
-
Contributions of subdiaphragmatic activity, attenuation, and diaphragmatic motion to inferior wall artifact in attenuation-corrected Tc-99m myocardial perfusion SPECT | Request PDF - ResearchGate. (2009). Retrieved from [Link]
- Common artifacts in myocardial perfusion imaging - Romanian Journal of Military Medicine. (2021).
-
Comparison of Image Quality and Different Subdiaphragmatic-Related Artifacts in Different Groups in Stress Phase of MPI a - ResearchGate. (n.d.). Retrieved from [Link]
-
Artifacts and pitfalls in myocardial perfusion imaging - PubMed. (2006). Retrieved from [Link]
-
Optimal Protocol of Myocardial Perfusion Imaging for Reduction of Radiation Exposure - NIH. (n.d.). Retrieved from [Link]
- ASNC PRACTICE POINTS. (n.d.).
Sources
- 1. Subdiaphragmatic activity-related artifacts in myocardial perfusion scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subdiaphragmatic activity-related artifacts in myocardial perfusion scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impacts of cardiorespiratory motion and motion correction on diagnostic performance of myocardial perfusion imaging using a CZT camera | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Correction of Heart Motion Due to Respiration in Clinical Myocardial Perfusion SPECT Scans Using Respiratory Gating | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Method to Suppress the Effect of Subdiaphragmatic Activity in 99mTc Myocardial Perfusion SPECT and Evaluation of Its Usefulness Using a Myocardial Phantom - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asnc.org [asnc.org]
- 11. Respiratory motion correction reduces differences between immediate and delayed SPECT myocardial perfusion images | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: 15-(4-Iodophenyl)pentadecanoic Acid (IPPA) Imaging
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 15-(4-Iodophenyl)pentadecanoic acid (IPPA) for metabolic imaging. This guide is designed to provide in-depth, field-proven insights into the impact of patient diet on IPPA uptake and to offer practical solutions for the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using ¹²³I-IPPA for myocardial imaging?
A1: ¹²³I-IPPA is a radioiodinated analog of a long-chain fatty acid. The heart muscle, under normal aerobic and fasting conditions, heavily relies on the beta-oxidation of fatty acids to meet its high energy demands.[1] ¹²³I-IPPA mimics the behavior of natural fatty acids, being actively transported into cardiomyocytes.[1] Its subsequent metabolic fate—either oxidation or incorporation into lipid pools—and the rate at which the radioactivity "washes out" of the myocardium provide a direct window into the metabolic health of the heart tissue.[2][3] Areas with normal fatty acid metabolism will show robust initial uptake followed by a predictable clearance rate, while ischemic or damaged tissue will exhibit altered uptake and/or delayed clearance.
Q2: Why is patient diet so critical for the success of an IPPA imaging study?
A2: The heart is a metabolically flexible organ, capable of switching its primary fuel source based on substrate availability. This phenomenon is known as metabolic competition.[4][5][6]
-
Fasting State: In a fasted state, low insulin and glucose levels promote the release of free fatty acids (FFAs) from adipose tissue, making FFAs the predominant fuel for the heart. This is the ideal state for IPPA imaging, as it maximizes the cellular machinery dedicated to fatty acid uptake and metabolism, leading to strong tracer uptake.
-
Fed State (High-Carbohydrate): After a carbohydrate-rich meal, insulin levels rise, promoting glucose uptake and oxidation while simultaneously suppressing fatty acid utilization.[7] This competitive inhibition will significantly reduce the uptake of IPPA into the cardiomyocytes, potentially leading to a "false-negative" or non-diagnostic scan where the heart is poorly visualized.[8]
-
Fed State (High-Fat): While a high-fat meal increases circulating lipids, the immediate postprandial state can be complex. However, protocols that encourage a high-fat, low-carbohydrate diet aim to shift the metabolism towards fatty acid utilization, similar to fasting, but this must be carefully timed.[9][10]
Therefore, controlling the patient's diet is paramount to ensuring that the myocardial metabolic state is optimized for fatty acid (and thus IPPA) uptake, providing a clear and accurate diagnostic picture.
Q3: What is the difference in expected IPPA uptake between a fasted and a non-fasted (glucose-loaded) state?
A3: A study on patients with coronary artery disease demonstrated a clear difference in IPPA imaging between fasting and non-fasting conditions.[8] While specific quantitative values can vary based on instrumentation and patient population, the general expectation is a significant reduction in IPPA uptake in the non-fasted state. This is due to the metabolic shift towards glucose utilization, which suppresses the pathways responsible for transporting IPPA into the heart cells.[7]
| Patient State | Expected Myocardial IPPA Uptake | Rationale |
| Overnight Fast | High / Optimal | Low insulin, high circulating FFAs. Myocardium is primed for fatty acid oxidation. |
| High-Carbohydrate Meal | Low / Sub-optimal | High insulin suppresses fatty acid uptake and promotes glucose utilization.[7] |
| High-Fat Meal | Moderate to High | Increases circulating FFAs, but timing is crucial to avoid complex postprandial effects.[11] |
| Ketogenic Diet | Potentially Reduced | Increased circulating ketone bodies may compete with IPPA for myocardial uptake and oxidation. |
Troubleshooting Guide: Diet-Related Artifacts and Image Quality Issues
This section addresses specific problems you might encounter and provides a logical framework for troubleshooting.
Problem 1: Poor or No Myocardial Uptake of ¹²³I-IPPA
You've administered the tracer, but the resulting SPECT images show very low counts in the heart, making interpretation impossible.
Possible Cause:
-
Metabolic Suppression via Glucose/Insulin: The most likely cause is a recent carbohydrate-containing meal or beverage. Elevated blood glucose stimulates insulin release, which strongly inhibits fatty acid uptake by cardiomyocytes.[7] This is the most common reason for a failed IPPA scan.
Troubleshooting & Validation Steps:
-
Verify Patient Compliance:
-
Question the patient directly: Ask about all food and drink consumed in the 12 hours preceding the scan. Be specific: "Did you have any juice, soda, coffee with sugar, candy, or gum?"
-
Check Blood Glucose: A point-of-care blood glucose measurement can provide immediate objective evidence. A high reading confirms a non-fasted state. While there's no universally established cutoff for IPPA imaging, a blood glucose level significantly above the normal fasting range (e.g., >120 mg/dL) is highly suspect.[12][13]
-
-
Review Medications:
-
Was the patient on a glucose-containing IV drip?
-
Did they take any medications that could affect glucose metabolism?
-
-
Corrective Action:
-
If non-compliance is confirmed, the study must be rescheduled.
-
Re-educate the patient on the critical importance of the fasting protocol. Provide them with a clear, written list of prohibited foods and drinks.
-
Problem 2: Heterogeneous or Patchy Myocardial Uptake Not Conforming to a Vascular Territory
The scan shows inconsistent tracer uptake throughout the myocardium, but the pattern doesn't align with a typical coronary artery distribution, potentially mimicking disease.
Possible Cause:
-
Variable Metabolic State: This can occur if the patient is in a transitional metabolic state (e.g., several hours after a mixed meal). Different regions of the myocardium may switch from glucose to fatty acid metabolism at slightly different rates, leading to a patchy uptake pattern.
-
Ketogenic Diet: A patient on a strict ketogenic diet will have high levels of circulating ketone bodies. Ketones can be used as a fuel source by the heart and may compete with IPPA for uptake and metabolism, potentially leading to reduced or heterogeneous tracer distribution.[14][15][16]
Troubleshooting & Validation Steps:
-
Detailed Dietary History:
-
Inquire about the specific type of diet the patient follows. Ask specifically about low-carbohydrate or ketogenic diets.
-
Ask about the timing and composition of their last meal. A mixed meal can create a more complex metabolic environment than a pure carbohydrate load.
-
-
Evaluate for Ketosis:
-
If a ketogenic diet is suspected, a simple urine ketone strip test or a blood β-hydroxybutyrate measurement can confirm the presence of ketosis.
-
-
Interpret with Caution:
-
If a competitive substrate (like ketones) is confirmed, the quantitative accuracy of the IPPA scan is compromised. The interpretation should note that reduced uptake may be due to substrate competition rather than true ischemic pathology.
-
-
Corrective Action:
-
For future studies in patients on ketogenic diets, consider a standardized dietary protocol that involves a temporary modification to ensure fatty acids are the primary available substrate, though this must be done with clinical oversight. The standard fasting protocol remains the most reliable approach.
-
Problem 3: Unusually Fast or Slow IPPA Washout Rate
The initial uptake of IPPA appears normal, but the clearance of the tracer from the myocardium is either much faster or slower than expected, complicating the assessment of myocardial viability.
Possible Causes:
-
High-Carbohydrate State (Slow Washout): If a patient has consumed carbohydrates, leading to a partial suppression of fatty acid metabolism, the initial uptake of IPPA may be reduced. The IPPA that does enter the cell may be preferentially shunted into triglyceride storage pools rather than being immediately oxidized. This "trapping" in the lipid pool can lead to an abnormally slow washout rate.[12][13]
-
High Circulating FFAs (Fast Washout): In a prolonged fast or after a high-fat meal, the very high levels of circulating natural fatty acids can compete with the re-esterification of IPPA within the cell, leading to a faster efflux of the tracer from the cardiomyocyte and an apparent "fast washout."
Troubleshooting & Validation Steps:
-
Correlate with Uptake Pattern: Does the unusual washout correspond to an area of initially reduced or normal uptake? Low uptake followed by slow washout is highly suggestive of metabolic suppression or ischemia.
-
Re-verify Dietary and Fasting Status: As with other artifacts, a thorough review of the patient's dietary intake is the first and most critical step.
-
Consider the Clinical Context: In a patient with known severe coronary artery disease, a markedly reduced washout rate (implying trapping) in a region with reduced uptake is a classic sign of ischemic but viable myocardium.[3][17] However, if this pattern is seen globally in a patient with no other signs of ischemia, a diet-induced metabolic shift is a more likely explanation.
Experimental Protocols & Workflows
Protocol 1: Standardized Patient Preparation for Optimal IPPA Uptake
This protocol is designed to maximize myocardial fatty acid metabolism and ensure high-quality, reproducible IPPA imaging results.
1. Patient Education (At time of scheduling):
- Clearly explain that the test measures the heart's use of fat for energy and that diet is the most critical factor for a successful scan.
- Provide a printed handout detailing the dietary restrictions.
2. The 24 Hours Prior to the Scan:
- Prohibited Foods & Drinks: Instruct the patient to avoid all carbohydrates and sugars. This includes:
- Breads, pastas, rice, potatoes, cereals.
- Fruits and fruit juices.
- Sugar, honey, syrup, and sugary drinks (sodas, sweetened teas).
- Candy, desserts, and gum.
- Alcoholic beverages.[18]
- Allowed Foods: Encourage a high-fat, high-protein diet. Examples include:
- Meats (beef, chicken with skin, fish).
- Eggs.
- Full-fat cheese.
- Avocados, nuts (in moderation).
- Oils and butter.[18]
- Caffeine: Prohibit all caffeine for at least 24 hours as it can have confounding physiological effects.[11]
3. The Day of the Scan:
- Fasting: The patient must be nil per os (NPO) - nothing by mouth except for plain water - for at least 12 hours prior to the scheduled ¹²³I-IPPA injection time.
- Hydration: Encourage the patient to drink plenty of water to ensure adequate hydration.
- Medications: Patients should consult with their physician regarding the administration of morning medications. Unless contraindicated, they can typically be taken with a small amount of water.
4. Pre-Injection Verification (Crucial Final Check):
- Verbally confirm fasting status with the patient.
- Perform a point-of-care blood glucose test. If the level is elevated, consult with the supervising physician to determine if the scan should proceed.
Diagram: Experimental Workflow for IPPA SPECT Imaging
Caption: Standard workflow for a ¹²³I-IPPA myocardial metabolic study.
Diagram: Impact of Diet on Myocardial Substrate Competition
Caption: Metabolic switch in the heart based on dietary state.
References
- Inflammation Imaging Eating Before SPECT: Powerful Detection of Hidden Inflamm
- Patient preparation for cardiac fluorine-18 fluorodeoxyglucose positron emission tomography imaging of inflammation. (2016). Journal of Nuclear Cardiology.
- Fasting and nonfasting iodine-123-idophenylpentadecanoic acid myocardial SPECT imaging in coronary artery disease. (2010).
- Nuclear Medicine PET Scan Cardiovascular Assessment, Protocols, and Interpretation. (2023).
- Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. (1985). European Journal of Nuclear Medicine.
- Dietary Preparation for FDG PET Imaging to Assess Myocardial Inflammation. (n.d.). McGovern Medical School - UTHealth Houston.
- How to prepare a patient for 18F-fluorodeoxyglucose positron emission tomography imaging to assess myocardial inflammation. (2021). Journal of Nuclear Cardiology.
- The Effect of Imaging Time, Radiopharmaceutical, Full Fat Milk and Water on Interfering Extra-Cardiac Activity in Myocardial Perfusion Single Photon Emission Computed Tomography. (2005).
- Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. (1990). The Journal of Nuclear Medicine.
- Practice recommendation for measuring washout rates in 123I-BMIPP fatty acid images. (2024). Annals of Nuclear Medicine.
- The Influence of Ketone Bodies on Circadian Processes Regarding Appetite, Sleep and Hormone Release: A Systematic Review of the Liter
- Insulin Immunoassay Interference Due to Human Antimouse Antibodies in a Patient With Ketotic Hypoglycemia. (2023). Journal of the Endocrine Society.
- Impact of carbohydrate restriction with and without fatty acid loading on myocardial 18F-FDG uptake during PET: A randomized controlled trial. (2015). Journal of Nuclear Cardiology.
- The Influence of Ketone Bodies on Circadian Processes Regarding Appetite, Sleep and Hormone Release: A Systematic Review of the Liter
- Considering Patient Diet Preference to Optimize Weight Loss: Design Considerations of a Randomized Trial Investigating the Impact of Choice. (2013). Contemporary Clinical Trials.
- Metabolic competition in the tumor microenvironment is a driver of cancer progression. (2015). Cell.
- Optimizing Inpatient Nutrition Care of Adult Patients with Inflammatory Bowel Disease in the 21st Century. (2023).
- Suppression of myocardial 18F-FDG uptake by preparing patients with a high-fat, low-carbohydrate diet. (2002). The Journal of Nuclear Medicine.
- Suppression of Myocardial 18F-FDG Uptake Through Prolonged High-Fat, High-Protein, and Very-Low-Carbohydrate Diet Before FDG-PET/CT for Evaluation of Patients With Suspected Cardiac Sarcoidosis. (2017). Clinical Nuclear Medicine.
- Metabolic Competition in the Tumor Microenvironment Is a Driver of Cancer Progression. (2015). Cell.
- The effects of ketone bodies and ketogenesis on the PI3K/AKT/mTOR signaling pathway: A system
- High-fat diet before imaging improves diagnosis of cardiac sarcoidosis. (2016). UIC today.
- Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. (2021). Annual Review of Nutrition.
- The Influence of Ketone Bodies on Circadian Processes Regarding Appetite, Sleep and Hormone Release: A Systematic Review of the Literature. (2022).
- Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. (2021). Annual Review of Nutrition.
- Diagnostic Principle with Washout Rate of 123I-β-methyl-p-iodophenyl pentadecanoic Acid for Triglyceride Deposit Cardiomyovasculop
- Myocardial perfusion imaging parameters: IQ-SPECT and conventional SPET system comparison. (2015). Nuclear Medicine Review. Central & Eastern Europe.
- Considering Patient Diet Preference to Optimize Weight Loss: Design Considerations of a Randomized Trial Investigating the Impact of Choice. (2013).
- Strategies to Maximize the Benefits of Evidence-Based Enteral Nutrition: A Narr
- Metabolic competition between tumor cells and T cells in the tumor microenvironment. The... (2022).
- Nutritional Optimization of the Surgical Patient: A Narrative Review. (2022). Journal of Surgical Research.
- Glucose Loading Enhances the Value of 18F-FDG PET/CT for the Characterization and Delineation of Cerebral Gliomas. (2020). Cancers.
- Metabolic competition between tumor cells and T cells in the tumor microenvironment. The... (2022).
- The effect of fatty meal and water on interfering extracardiac activity in myocardial perfusion single-photon emission computed tomography. (2020).
- Relationship between Fasting Blood Glucose Level and 18F-FDG PET/CT Biodistribution Quality in Patients with Cancer. (2019). Nuclear Medicine and Molecular Imaging.
- Do hyperglycemia and diabetes affect the incidence of false-negative 18F-FDG PET/CT studies in patients evaluated for infection or inflammation and cancer? A Comparative analysis. (2010). The Quarterly Journal of Nuclear Medicine and Molecular Imaging.
- Short-term high-fat feeding exacerbates degeneration in retinitis pigmentosa by promoting retinal oxidative stress and inflammation. (2021). The Journal of Nutritional Biochemistry.
- Myocardial utilization of carbohydrate and lipids. (1972). Progress in Cardiovascular Diseases.
- β-Methyl-15-p-iodophenylpentadecanoic acid metabolism and kinetics in the isolated rat heart. (1989). European Journal of Nuclear Medicine.
- Myocardial FDG-PET examination during fasting and glucose loading states by means of a one-day protocol. (2000). Annals of Nuclear Medicine.
- The effects of acute bouts of exercise in fasted vs. fed states on glucose and lipid metabolism in healthy adults: A systematic review and meta-analysis of randomized clinical trials. (2024). Metabolism: Clinical and Experimental.
- Hyperinsulinemia: What It Is, Causes, Symptoms & Tre
- Carbohydrate-enriched diet impairs cardiac performance by decreasing the utilization of fatty acid and glucose. (2011). Experimental Biology and Medicine.
- What Can Cause False High Blood Sugar Readings?. (2023). Everlywell.
- Can a diabetes test be falsely neg
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- 3. Practice recommendation for measuring washout rates in 123I-BMIPP fatty acid images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic competition in the tumor microenvironment is a driver of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Competition in the Tumor Microenvironment Is a Driver of Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. Patient preparation for cardiac fluorine-18 fluorodeoxyglucose positron emission tomography imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of myocardial 18F-FDG uptake by preparing patients with a high-fat, low-carbohydrate diet - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. jmatonline.com [jmatonline.com]
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- 18. Dietary Preparation for FDG PET Imaging to Assess Myocardial Inflammation | McGovern Medical School [med.uth.edu]
Technical Support Center: Optimizing 15-(4-Iodophenyl)pentadecanoic Acid (IPPA) SPECT Imaging
Welcome to the technical support center for 15-(4-Iodophenyl)pentadecanoic acid (IPPA) SPECT imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving the signal-to-noise ratio (SNR) and overall image quality of your experiments. The following sections are structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during IPPA SPECT imaging.
Q1: What is the most critical initial step to ensure a good signal-to-noise ratio in my IPPA SPECT study?
A1: Proper patient or subject preparation is paramount. For cardiac studies, which are the primary application of IPPA, this involves ensuring the subject is in the correct metabolic state to maximize myocardial uptake of the fatty acid analog. This typically includes a period of fasting to shift myocardial metabolism towards fatty acid utilization.[1][2][3] Failure to do so can result in low myocardial uptake and consequently a poor signal against background noise.
Q2: I'm observing high background noise in my images. What's a quick checklist of potential causes?
A2: High background noise can stem from several factors. Here's a quick troubleshooting checklist:
-
Inadequate Patient Preparation: Ensure proper fasting protocols have been followed.[1][2][3]
-
Suboptimal Radiotracer Purity: Verify the radiochemical purity of your ¹²³I-IPPA. Free iodine can contribute to background signal.[4]
-
Incorrect Imaging Window: Confirm that the energy window of your gamma camera is correctly centered on the 159 keV photopeak of Iodine-123.
-
Scatter Events: Significant Compton scatter can degrade image quality. Ensure appropriate scatter correction methods are in use.[5][6]
-
Acquisition Time: Insufficient acquisition time per projection can lead to noisy images due to low count statistics.[7][8]
Q3: My reconstructed images appear blurry or lack sharp detail. What should I investigate first?
A3: Blurry images, or poor spatial resolution, can often be traced back to patient motion during the scan.[9][10] It is crucial to ensure the patient is comfortable and can remain still throughout the acquisition period.[9] Additionally, review your reconstruction parameters. Overly aggressive smoothing filters applied during post-processing can also lead to a loss of detail.[11][12]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving more complex issues related to low signal-to-noise ratio in IPPA SPECT.
Issue: Low Myocardial Uptake of ¹²³I-IPPA
A weak signal from the target organ (myocardium) is a primary contributor to a low SNR. This guide will walk you through optimizing the biological and technical factors influencing tracer uptake.
Causality: ¹²³I-IPPA is a fatty acid analog, and its uptake by cardiomyocytes is dependent on the metabolic state of the heart.[13][14][15] Under normal fasting conditions, the heart primarily utilizes fatty acids for energy, leading to high IPPA uptake.[15] Conversely, in a glucose-fed state, myocardial fatty acid uptake is suppressed.
Troubleshooting Protocol:
-
Verify Subject Preparation:
-
Fasting: For human studies, a minimum of 6-12 hours of fasting is typically required.[1][2] For preclinical animal studies, the fasting duration should be optimized based on the species' metabolism.
-
Medication Review: Certain medications can interfere with cardiac metabolism. For instance, beta-blockers and calcium channel antagonists may need to be withheld for a specific period before the scan, as advised by a physician.[1]
-
Caffeine and Nicotine: Instruct subjects to avoid caffeine and nicotine for at least 12-24 hours prior to the study, as they can alter cardiovascular physiology.[1][3]
-
-
Assess Radiopharmaceutical Quality:
-
Radiochemical Purity: Perform quality control on the ¹²³I-IPPA preparation to ensure high radiochemical purity. Free ¹²³I will not be taken up by the myocardium and will contribute to background noise. A purity of >95% is generally recommended.
-
Stability: Confirm the in-vitro stability of your ¹²³I-IPPA solution. Degradation can lead to the release of free iodine.[4]
-
-
Optimize Injection and Imaging Timing:
-
Uptake Phase: Administer the tracer and allow for an adequate uptake period. Myocardial uptake of IPPA is rapid, typically peaking within the first 5-10 minutes post-injection.[4]
-
Imaging Commencement: Start the SPECT acquisition shortly after the peak uptake phase to maximize the signal from the myocardium.[16]
-
Data Summary Table: Impact of Preparation on Myocardial Uptake
| Preparation State | Expected Myocardial ¹²³I-IPPA Uptake | Expected Signal-to-Noise Ratio |
| Fasted (12 hours) | High | Optimal |
| Non-Fasted | Low to Moderate | Suboptimal |
| Caffeine Intake | Variable (potential for altered perfusion) | Potentially Confounded |
Issue: Excessive Noise in Raw Projection Data
Even with good myocardial uptake, the final reconstructed image quality can be poor if the raw data acquired by the gamma camera is noisy. This section focuses on optimizing data acquisition parameters.
Causality: Noise in SPECT imaging is primarily due to the statistical nature of radioactive decay (Poisson noise). Low photon counts result in higher statistical noise and a lower SNR.[17] The choice of collimator and acquisition parameters directly impacts the number of photons detected.
Troubleshooting Protocol:
-
Collimator Selection:
-
Trade-off between Resolution and Sensitivity: The choice of collimator is a critical balance between spatial resolution and sensitivity (the efficiency of photon detection).[18][19][20]
-
Low-Energy High-Resolution (LEHR) Collimators: For the 159 keV photons of ¹²³I, LEHR collimators are commonly used to provide good spatial resolution.[5][21] However, they have lower sensitivity compared to general-purpose collimators.
-
Low-Energy All-Purpose (LEAP) or General-Purpose (LEGP) Collimators: These offer higher sensitivity at the cost of some spatial resolution.[6][21] If your primary issue is low counts, consider if a LEAP/LEGP collimator is a viable option for your specific research question.
-
-
Acquisition Time Optimization:
-
Time per Projection: Increasing the acquisition time per projection (view) will increase the number of counts and improve the SNR.[7][8]
-
Total Scan Time: Be mindful of the total scan time to minimize the risk of patient motion artifacts.[9][10] A balance must be struck between acquiring sufficient counts and the subject's ability to remain still.
-
-
Energy Window Settings:
-
Photopeak Centering: Ensure the energy window is precisely centered on the 159 keV photopeak of ¹²³I.
-
Window Width: A typical window width is 15-20%. A narrower window can reduce scatter but will also reduce the number of detected primary photons, potentially increasing noise. An optimized window width should be determined for your specific system.[5]
-
Experimental Workflow for Parameter Optimization:
Caption: Workflow for optimizing SPECT acquisition parameters using a phantom.
Section 3: Advanced Image Processing and Reconstruction
Post-acquisition processing plays a crucial role in managing noise and enhancing the final image quality.
Issue: Persistent Noise After Reconstruction
If your raw data is optimized but the final images are still noisy, the reconstruction algorithm and filtering methods are the next areas to investigate.
Causality: Image reconstruction is the process of converting the 2D projection data into a 3D image. Different algorithms handle noise in distinct ways.[12][22][23]
Troubleshooting Protocol:
-
Reconstruction Algorithm Selection:
-
Filtered Back-Projection (FBP): This is a fast and simple analytical method but is known to amplify noise, especially at high frequencies.[11][12][23]
-
Iterative Reconstruction (IR): Algorithms like Ordered Subsets Expectation Maximization (OSEM) are generally preferred for SPECT as they can model the physics of photon detection and the statistical nature of noise more accurately, leading to images with lower noise and fewer artifacts compared to FBP.[11][22][23][24] Increasing the number of iterations can improve resolution but may also increase noise.[17][25]
-
-
Post-Reconstruction Filtering:
-
Purpose: Filters are applied to the reconstructed images to smooth out noise.[11]
-
Common Filters: The Butterworth filter is commonly used in nuclear medicine. It's important to select the appropriate critical frequency and order to suppress noise without excessively blurring the image and losing important details.[5]
-
Caution: Over-filtering is a common mistake that can artificially reduce noise at the expense of true signal, potentially obscuring small defects.
-
-
Scatter and Attenuation Correction:
-
Scatter Correction: Uncorrected scatter photons contribute to a loss of contrast and an increase in background noise.[6] Ensure that a validated scatter correction method (e.g., dual-energy window or effective scatter source estimation) is implemented.[5]
-
Attenuation Correction: Photons originating from deeper within the subject are more likely to be attenuated (absorbed or scattered) than those from the surface.[26][27] Attenuation correction, often performed using a CT scan from a hybrid SPECT/CT system, is crucial for accurate quantification and can help reduce artifacts that may be mistaken for noise or perfusion defects.[26][28]
-
Logical Relationship of Reconstruction Components:
Caption: Key components of the SPECT image reconstruction process.
Issue: Artifacts from Extracardiac Activity
High tracer uptake in adjacent organs, such as the liver or gut, can create artifacts that degrade the quality of the myocardial image.[28]
Causality: ¹²³I-IPPA, like other fatty acids, can be taken up by the liver.[28] This high extracardiac activity can lead to "shine-through" artifacts or streaks in the reconstructed images, particularly with FBP algorithms.
Troubleshooting Protocol:
-
Delayed Imaging: If hepatic uptake is problematic, consider delayed imaging. The clearance of ¹²³I-IPPA from the liver is generally faster than from the myocardium, so waiting for a period (e.g., 30-60 minutes) after the initial uptake phase may improve the heart-to-liver ratio.
-
Background Subtraction Techniques:
-
Interpolative Methods: Various algorithms exist for estimating and subtracting the background activity surrounding the myocardium.[29][30] These should be used with caution as they can sometimes introduce their own artifacts.[30]
-
Masking: Some modern processing software allows for the creation of a mask around the myocardium on unsmoothed images before applying smoothing filters. This can help to mitigate the influence of nearby hot spots.[31]
-
-
Iterative Reconstruction: As mentioned previously, iterative reconstruction algorithms are generally less susceptible to streak artifacts from hot sources compared to FBP.[31]
References
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Iterative SPECT Reconstruction Using Matched Filtering for Improved Image Quality. (2025). ResearchGate. [Link]
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I123 MIBG Cardiac Scan. (n.d.). UW Medicine. [Link]
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Ay, M. R., & Sarkar, S. (2016). Development and Evaluation of Image Reconstruction Algorithms for a Novel Desktop SPECT System. PubMed Central. [Link]
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He, Z., & Thorn, S. L. (2005). Optimized acquisition and processing protocols for I-123 cardiac SPECT imaging. Journal of Nuclear Cardiology. [Link]
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Zaidi, H. (2006). Filtering in SPECT Image Reconstruction. PubMed Central. [Link]
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Myocardial Perfusion SPECT Periprocedural Care: Patient Preparation. (2021). Medscape. [Link]
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Bruyant, P. P. (2002). Analytic and Iterative Reconstruction Algorithms in SPECT. Journal of Nuclear Medicine. [Link]
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Šámal, M. (n.d.). SPECT reconstruction. Charles University Prague. [Link]
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Tilkemeier, P. L. (2023). Nuclear Medicine SPECT Scan Cardiovascular Assessment, Protocols, and Interpretation. StatPearls. [Link]
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Cardiac SPECT: The Ultimate Guide to This Amazing Test. (n.d.). Liv Hospital. [Link]
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Beijst, C., et al. (2016). Simultaneous fluoroscopic and nuclear imaging: impact of collimator choice on nuclear image quality. Medical Physics. [Link]
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The Effect of Parallel-hole Collimator Material on Image and Functional Parameters in SPECT Imaging: A SIMIND Monte Carlo Study. (2018). PubMed Central. [Link]
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Investigation of Collimator Influential Parameter on SPECT Image Quality: a Monte Carlo Study. (2014). PubMed Central. [Link]
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Investigation of Different Factors Affecting the Quality of SPECT Images: A Simulation Study. (2017). Medical Journal of The Islamic Republic of Iran. [Link]
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Beekman, F. J., & van der Have, F. (2016). Review of SPECT collimator selection, optimization, and fabrication for clinical and preclinical imaging. Medical Physics. [Link]
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DePuey, E. G. (2012). Optimizing radiation dose and imaging time with conventional myocardial perfusion SPECT: Technical aspects. Journal of Nuclear Cardiology. [Link]
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Seo, Y. S., et al. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). OSTI.gov. [Link]
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Martin-Comin, J., et al. (1989). Methods of Background Subtraction in Myocardial Perfusion Imaging With thallium-201: A Comparative Study in the Presence of an Artefact. Nuclear Medicine Communications. [Link]
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Kropp, J., et al. (1994). Semi-quantitative analysis of SPECT with the iodinated fatty acid 15-(ortho-123I-phenyl)-pentadecanoic acid. European Journal of Nuclear Medicine. [Link]
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Nuclear Medicine Patient Preparation and Instructions. (n.d.). John Muir Health. [Link]
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DeGrado, T. R., et al. (1991). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. Molecular and Cellular Biochemistry. [Link]
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Hansen, C. L., et al. (1995). Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. American Heart Journal. [Link]
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A Novel Method to Suppress the Effect of Subdiaphragmatic Activity in 99mTc Myocardial Perfusion SPECT and Evaluation of Its Usefulness Using a Myocardial Phantom. (2015). PubMed Central. [Link]
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[123I]-β-Methyl iodophenyl-pentadecanoic acid. (2008). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Mair, C., et al. (2021). Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT. EJNMMI Physics. [Link]
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Bos, L. J., et al. (1995). Background subtraction from time-intensity curves in videodensitometry: a pitfall in flow assessment using contrast echocardiography. Ultrasound in Medicine & Biology. [Link]
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A Review on SPECT Myocardial Perfusion Imaging Attenuation Correction Using Deep Learning. (2023). MDPI. [Link]
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Recognizing and preventing artifacts with SPECT and PET imaging. (2021). Radiology Key. [Link]
-
Single Photon Emission Computed Tomography (SPECT) Myocardial Perfusion Imaging Guidelines: Instrumentation, Acquisition, Processing, and Interpretation. (2018). ResearchGate. [Link]
-
Step by Step Reading of a Cardiac SPECT: Optimizing the Value of AC. (2020). YouTube. [Link]
-
Brown, R. K. J., et al. (2011). Interpretation of SPECT/CT Myocardial Perfusion Images: Common Artifacts and Quality Control Techniques. RadioGraphics. [Link]
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Myocardial perfusion scintigraphy dosimetry: optimal use of SPECT and SPECT/CT technologies in stress-first imaging protocol. (2016). Springer. [Link]
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Walsh, S., et al. (2019). Patient-specific SPECT imaging protocols to standardize image noise. Journal of Nuclear Cardiology. [Link]
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Shiri, I., et al. (2022). Deep learning with noise-to-noise training for denoising in SPECT myocardial perfusion imaging. Scientific Reports. [Link]
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Shiri, I., et al. (2021). Deep learning–based denoising of low-dose SPECT myocardial perfusion images: quantitative assessment and clinical performance. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
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Technical Support Center: Troubleshooting Low Myocardial Uptake of 15-(4-Iodophenyl)pentadecanoic acid (IPPA)
This guide is intended for researchers, scientists, and drug development professionals utilizing 15-(4-Iodophenyl)pentadecanoic acid (IPPA) for myocardial metabolic imaging. Here, we provide a comprehensive, question-and-answer-based resource to troubleshoot common and complex issues leading to low myocardial uptake of IPPA during your experiments.
Introduction to IPPA in Myocardial Imaging
This compound (IPPA) is a radiolabeled fatty acid analog designed for the scintigraphic evaluation of myocardial fatty acid metabolism. The degree of its uptake and retention within the heart muscle serves as a crucial indicator of myocardial viability and metabolic integrity. While reduced IPPA uptake can signify underlying pathology, it can also stem from various technical, physiological, and methodological variables. This support center will guide you in systematically identifying the root cause of suboptimal IPPA uptake in your studies.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues that can compromise IPPA myocardial uptake.
Q1: Could the age and storage of my radiolabeled IPPA be a factor in low uptake?
A1: Yes, the stability of your radiolabeled IPPA is critical. Over time, the radioiodine can detach from the fatty acid molecule (deiodination), resulting in free radioiodide in the solution. The myocardium does not actively take up free iodide, leading to a misleadingly low cardiac signal and potentially high background.
-
Best Practice: Always verify the radiochemical purity of your [¹²³I]IPPA or [¹³¹I]IPPA preparation before administration, particularly if it has been stored. A radiochemical purity exceeding 99% is ideal.[1] Thin-layer chromatography (TLC) is a standard method for this quality control step. The use of a site-specifically radiolabeled triglyceride can also enhance stability for long-term storage.[2][3]
Q2: How does the animal's diet and fasting state impact IPPA uptake?
A2: The nutritional state of your animal model is one of the most significant variables. The heart is metabolically flexible and switches its primary energy source based on substrate availability.
-
Fasted State: After a period of fasting, blood glucose and insulin levels are low, while circulating free fatty acids (FFAs) are elevated. This metabolic environment promotes the heart to prioritize fatty acid β-oxidation for energy, thereby increasing the uptake of IPPA.[4]
-
Fed State: In a fed state, particularly after a carbohydrate-rich meal, elevated insulin levels suppress the release of FFAs and enhance glucose utilization by the heart.[5] This metabolic shift significantly diminishes the uptake of IPPA and other fatty acid tracers.
-
Experimental Protocol: To ensure a metabolic state that favors fatty acid uptake, it is crucial to fast your animals before the experiment. For rodents, a fasting period of 12 hours is a common practice.[6] However, prolonged fasting (e.g., 72 hours) can alter insulin signaling, so consistency is key.[7]
Q3: I'm seeing high liver uptake and low heart uptake. What could be the cause?
A3: This pattern often points to a problem with the IPPA formulation. IPPA is a lipophilic molecule and requires binding to albumin to be soluble and transported in the bloodstream, mimicking the natural transport of fatty acids.
-
Improper Formulation: If IPPA is not adequately complexed with albumin, it can form aggregates or micelles in the circulation. These larger particles are rapidly cleared by the reticulo-endothelial system, with the liver being the primary site of clearance. This "trapping" in the liver prevents the tracer from reaching the myocardium in sufficient quantities.
-
Recommendation: Ensure your IPPA is correctly formulated with bovine serum albumin (BSA) or the animal's own serum albumin. The solution should be clear and free of any precipitates before injection.
Part 2: In-Depth Troubleshooting Guide
For more persistent or complex issues of low myocardial IPPA uptake, a more systematic approach is required.
Scenario: Consistently Low Heart-to-Background Signal Across Experiments
If you have addressed the common issues in the FAQ section and still observe poor cardiac uptake, consider the following biological and technical factors.
Underlying disease models and pharmacological agents can fundamentally alter cardiac metabolism.
-
Myocardial Ischemia and Hypoxia: Reduced blood flow (ischemia) or oxygen levels (hypoxia) forces cardiomyocytes to shift from aerobic fatty acid oxidation to anaerobic glycolysis for ATP production.[8] While the initial uptake of IPPA is largely dependent on blood flow, its retention is impaired because it cannot be efficiently metabolized, leading to a faster washout from the heart.[9][10] In cases of severe ischemia or infarction, both perfusion and IPPA uptake will be reduced.[11]
-
Cardiomyopathy: In conditions like dilated cardiomyopathy, myocardial fatty acid metabolism can be heterogeneous and globally reduced.[12] Studies have shown that in failing hearts, there can be a shift away from fatty acid metabolism.[13]
-
Diabetes Mellitus: Chronic diabetes can lead to mitochondrial dysfunction and a subsequent decrease in the myocardial uptake of branched-chain fatty acids like BMIPP, a derivative of IPPA.[14]
-
Pharmacological Influences: Be aware of any medications or substances administered to your animal model that could interfere with fatty acid metabolism. For example, inhibitors of carnitine palmitoyltransferase I (CPT-I) will directly block the entry of long-chain fatty acids into the mitochondria for oxidation, significantly reducing IPPA retention.[15]
Caption: A systematic workflow to diagnose biological causes of low IPPA uptake.
If biological factors are unlikely to be the cause, scrutinize your experimental procedures.
-
Injection Technique: A successful intravenous injection is paramount. An extravasated injection (subcutaneous or intramuscular) will result in slow and incomplete absorption of the tracer, preventing the necessary first-pass extraction by the myocardium.
-
Albumin-IPPA Formulation Protocol:
-
Prepare a solution of BSA in sterile saline (e.g., 5% w/v).
-
The radiolabeled IPPA, often in an ethanol solution, should be added dropwise to the BSA solution while gently vortexing.
-
Incubate the mixture for 10-15 minutes at room temperature or 37°C to ensure complete binding.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness.
-
-
Imaging Time Points: IPPA kinetics involve an initial uptake phase followed by a clearance phase as the tracer is metabolized.[16] Imaging too late after injection will result in a lower perceived uptake.
-
Early Imaging (2-10 minutes post-injection): Primarily reflects myocardial perfusion and initial uptake. At 2 minutes post-injection, a high cardiac uptake of around 4.4% of the injected dose per gram has been observed in rats.[16]
-
Late Imaging (30-60 minutes post-injection): Reflects the retention of the tracer and is more indicative of metabolic trapping and oxidation.
-
This table provides reference values for IPPA distribution in healthy, fasted rodents shortly after injection. Significant deviations can help pinpoint the issue.
| Organ | Expected Uptake (% Injected Dose/gram) | Potential Reasons for Low Cardiac Signal |
| Heart | ~6-9% at 2 min[17] | Metabolic shift, ischemia, poor formulation, incorrect injection |
| Liver | Moderate to High | Normal clearance; excessively high uptake may indicate micelle formation |
| Blood | Low (rapid clearance) | High residual activity suggests poor myocardial extraction or formulation issues |
| Lungs | Low | High uptake can be a sign of tracer precipitation in capillaries |
| Kidneys | Moderate | Route of excretion for metabolites |
Part 3: The Mechanistic Pathway of IPPA Uptake and Metabolism
A thorough understanding of the biological processes governing IPPA uptake is essential for effective troubleshooting.
Steps in Myocardial IPPA Utilization
The journey of an IPPA molecule from the injection site to its metabolic fate within a cardiomyocyte involves several critical steps. A bottleneck at any of these stages will result in a reduced signal.
-
Vascular Transport: IPPA binds to albumin in the bloodstream, which transports it to the heart.
-
Endothelial Translocation: The IPPA-albumin complex crosses the capillary endothelium to enter the interstitial space.
-
Sarcolemmal Uptake: IPPA dissociates from albumin and is transported across the cardiomyocyte membrane by fatty acid transporters such as CD36 and fatty acid transport proteins (FATPs).
-
Cytosolic Activation: Inside the cell, IPPA is esterified by Acyl-CoA synthetase to form IPPA-CoA. This conversion "traps" the molecule within the cytosol.
-
Mitochondrial Entry and Metabolism: IPPA-CoA is transported into the mitochondria via the carnitine palmitoyltransferase (CPT) system. The terminal phenyl group on IPPA inhibits complete β-oxidation, leading to its metabolic trapping within the mitochondria, which allows for imaging of its retention.[18]
Caption: The pathway of IPPA from the bloodstream into the cardiomyocyte mitochondria.
By understanding this pathway, you can formulate more precise hypotheses for low uptake. For instance, a competitive inhibitor could be affecting the CD36/FATP transporters, or a disease model might have impaired Acyl-CoA synthetase activity, leading to reduced trapping of IPPA.
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Mori, Y., et al. (1991). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. Journal of Nuclear Medicine, 32(5), 1015-1022. [Link]
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Reske, S. N., et al. (1985). Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. European Journal of Nuclear Medicine, 10(5-6), 228-234. [Link]
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Goodman, M. M., et al. (1993). Site-Specific/Stable Radioiodination of 1,2-Pal-3-IPPA: An Agent for the Potential Clinical Evaluation of Pancreatic Insufficiency. Journal of Nuclear Medicine, 34(6), 946-952. [Link]
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Reske, S. N., et al. (1986). Effect of Myocardial Perfusion and Metabolic Interventions on Cardiac Kinetics of Phenylpentadecanoic Acid (IPPA) I 123. European Journal of Nuclear Medicine, 11(8), 289-295. [Link]
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Seko, Y., et al. (1998). Myocardial uptake of iodine-125-labeled 15-(p-iodophenyl)-3-(R,S)-methyl pentadecanoic acid is decreased in chronic diabetic rats with changes in subcellular distribution. Japanese Circulation Journal, 62(5), 364-370. [Link]
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Knapp, F. F. Jr., et al. (2018). Radioiodination methods for preparing IPPA. ResearchGate. [Link]
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Goodman, M. M., et al. (1993). Site-specific/stable Radioiodination of 1,2-Pal-3-IPPA: An Agent for the Potential Clinical Evaluation of Pancreatic Insufficiency by Urine Analysis. Journal of Nuclear Medicine, 34(6), 946-952. [Link]
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Nishimura, T., et al. (2001). Fatty acid imaging with 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid in acute coronary syndrome. Journal of Nuclear Medicine, 42(8), 1193-1199. [Link]
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Coppens, A., et al. (1988). Intramyocardial fate of 15-p-iodophenyl-beta-methylpentadecanoic acid (IMPPA): is it a good tracer of fatty acid myocardial uptake? International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology, 15(3), 339-344. [Link]
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Voth, E., et al. (1988). Abnormal Myocardial Fatty Acid Metabolism in Dilated Cardiomyopathy Detected by iodine-123 Phenylpentadecanoic Acid and Tomographic Imaging. Circulation, 78(5), 1245-1254. [Link]
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Divakaran, S. (2019). Seeking Clarity: Insights from a Highly Effective Preparation Protocol for Suppressing Myocardial Glucose Uptake for PET Imaging of Cardiac Inflammation. Journal of Nuclear Cardiology, 27(3), 963-965. [Link]
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Wallhaus, T. R., et al. (2000). 14-(R,S)-[18F]Fluoro-6-Thia-Heptadecanoic Acid and [18F]FDG in Patients with Congestive Heart Failure. Journal of Nuclear Medicine, 41(10), 1621-1628. [Link]
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Banerjee, S., et al. (2019). Synthesis and biodistribution studies of 99m Tc labeled fatty acid derivatives prepared via "Click approach" for potential use in cardiac imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 62(1), 36-46. [Link]
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Kim, S., et al. (2020). Series of myocardial FDG uptake requiring considerations of myocardial abnormalities in FDG-PET/CT. Nuclear Medicine and Molecular Imaging, 54(1), 19-29. [Link]
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Lee, S., et al. (2021). Evaluation of Clinical Variables Affecting Myocardial Glucose Uptake in Cardiac FDG PET. Journal of Clinical Medicine, 10(16), 3656. [Link]
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Caldwell, J. H., et al. (1990). Iodophenylpentadecanoic acid-myocardial blood flow relationship during maximal exercise with coronary occlusion. Journal of Nuclear Medicine, 31(1), 89-94. [Link]
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Iozzo, P. (2022). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Diabetes, 71(12), 2445-2457. [Link]
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Taegtmeyer, H., et al. (2013). Tracing Cardiac Metabolism in vivo: One Substrate at a Time. Journal of Nuclear Cardiology, 20(4), 624-640. [Link]
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Ghaleb, I. A., et al. (2021). [nat/44Sc(pypa)]−: Thermodynamic Stability, Radiolabeling, and Biodistribution of a Prostate-Specific-Membrane-Antigen-Targeting Conjugate. Molecules, 26(11), 3145. [Link]
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Knuuti, M. J., et al. (1992). Factors affecting myocardial 2-[F-18]fluoro-2-deoxy-D-glucose uptake in positron emission tomography studies of normal humans. European Journal of Nuclear Medicine, 19(11), 935-943. [Link]
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de Groot, M. J., & van der Wall, E. E. (2009). Radionuclide Imaging of Myocardial Metabolism. Current Cardiology Reviews, 5(3), 179-187. [Link]
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Lopaschuk, G. D., & Stanley, P. E. (2022). Unravelling the Interplay between Cardiac Metabolism and Heart Regeneration. International Journal of Molecular Sciences, 23(19), 11623. [Link]
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Allman, B. R., et al. (2023). Fasting Protocols Do Not Improve Intestinal Architecture and Immune Parameters in C57BL/6 Male Mice Fed a High Fat Diet. Nutrients, 15(4), 983. [Link]
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Hsieh, Y. C., et al. (2022). How to Interpret Changes in Myocardial Uptake in Serial 99mTc-Pyrophosphate Scans in a Patient – A Case Report. Journal of Medical Sciences, 42(3), 143-147. [Link]
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Che-Mohd-Zin, N. F. I., et al. (2022). Studying the Relationship of Intermittent Fasting and β-Amyloid in Animal Model of Alzheimer's Disease: A Scoping Review. Nutrients, 14(19), 4128. [Link]
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Texas Tech University. (n.d.). IACUC - Institutional Animal Care and Use Committee™. Texas Tech University. [Link]
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Loffler, D., et al. (2024). Factors Associated with Myocardial Uptake on Oncologic Somatostatin PET Investigations and Differentiation from Myocardial Uptake of Acute Myocarditis. Journal of Nuclear Medicine, 65(8), 1262-1268. [Link]
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Abbott Road Animal Hospital. (n.d.). Fasting Instructions. Abbott Road Animal Hospital. [Link]
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Saad, M. J., et al. (1997). Effect of fasting on insulin signaling in the aorta of intact rats. Brazilian Journal of Medical and Biological Research, 30(7), 883-888. [Link]
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- 14. Myocardial uptake of iodine-125-labeled 15-(p-iodophenyl)-3-(R,S)-methyl pentadecanoic acid is decreased in chronic diabetic rats with changes in subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biodistribution studies of 99m Tc labeled fatty acid derivatives prepared via "Click approach" for potential use in cardiac imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intramyocardial fate of 15-p-iodophenyl-beta-methylpentadecanoic acid (IMPPA): is it a good tracer of fatty acid myocardial uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for 123I-IPPA Preparations
Welcome to the comprehensive technical support guide for ensuring the quality and integrity of your ¹²³I-IPPA (15-(p-iodophenyl)pentadecanoic acid) preparations. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical quality control (QC) procedures essential for reliable and reproducible experimental outcomes. Here, we combine established scientific principles with practical, field-tested insights to address common challenges and answer frequently asked questions.
Introduction to ¹²³I-IPPA Quality Control
¹²³I-IPPA is a radioiodinated fatty acid analog used in nuclear medicine for myocardial metabolic imaging.[1][2][3][4][5] The efficacy and safety of this radiopharmaceutical are critically dependent on its quality. Therefore, stringent QC procedures are mandatory to ensure that each preparation meets the required standards for identity, purity, and safety before administration.[6][7][8] This guide will walk you through the essential QC tests, provide step-by-step troubleshooting for common issues, and offer clear answers to frequently asked questions.
Core Quality Control Parameters
A robust QC program for ¹²³I-IPPA preparations must evaluate several key parameters. These tests are designed to confirm the identity and purity of the radiopharmaceutical and ensure its safety for use.[8][9]
| Parameter | Purpose | Typical Acceptance Criteria | Recommended Method(s) |
| Appearance | To ensure the solution is clear, colorless, and free of particulate matter. | Clear, colorless solution, free from visible particles | Visual Inspection |
| pH | To ensure the pH is within a physiologically acceptable range. | Typically between 4.5 and 7.5 | pH meter or validated pH strips |
| Radionuclidic Purity | To identify and quantify any contaminating radionuclides. | ≥ 99.9% Iodine-123 | Gamma Ray Spectrometry |
| Radiochemical Purity (RCP) | To determine the percentage of radioactivity present as ¹²³I-IPPA. | ≥ 95% | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) |
| Sterility | To ensure the absence of viable microbial contamination. | Must be sterile | Membrane Filtration or Direct Inoculation |
| Bacterial Endotoxins (Pyrogens) | To ensure the absence of fever-inducing substances. | Refer to USP/Ph. Eur. limits | Limulus Amebocyte Lysate (LAL) Test or Monocyte Activation Test (MAT) |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the preparation and quality control of ¹²³I-IPPA, providing potential causes and actionable solutions.
Issue 1: Low Radiochemical Purity (RCP)
A low RCP value indicates the presence of radioactive impurities, such as free ¹²³I-iodide or other radiolabeled byproducts, which can compromise image quality and lead to inaccurate diagnostic information.[9][10]
Potential Causes & Corrective Actions:
-
Suboptimal Radiolabeling Conditions:
-
Incorrect pH: The pH of the reaction mixture is critical for the efficiency of the radioiodination reaction.
-
Solution: Verify the pH of all reagents and the final reaction mixture. Adjust as necessary according to the validated protocol.
-
-
Inadequate Precursor Concentration: Insufficient amounts of the IPPA precursor will lead to incomplete labeling.
-
Solution: Ensure the precursor is accurately weighed and fully dissolved.
-
-
Ineffective Oxidizing Agent: The oxidizing agent may be degraded or used at an incorrect concentration.
-
Solution: Use a fresh, properly stored oxidizing agent and verify its concentration.
-
-
-
Presence of Reducing Agents: Contaminants that act as reducing agents can interfere with the radioiodination process.
-
Solution: Use high-purity reagents and ensure all glassware is scrupulously clean.
-
-
Radiolysis: The breakdown of ¹²³I-IPPA due to radiation can increase over time.
-
Solution: Perform QC testing and use the preparation as soon as possible after synthesis. Consider the use of radical scavengers if validated for your process.
-
-
Analytical Method Issues: The problem may lie with the RCP measurement technique itself.
-
Solution: Refer to the troubleshooting sections for and .
-
Issue 2: Inaccurate TLC Results for Radiochemical Purity
Thin-Layer Chromatography (TLC) is a common method for determining RCP due to its speed and simplicity.[11][12][13] However, various factors can lead to erroneous results.
Potential Causes & Corrective Actions:
-
Incorrect Mobile Phase Preparation: The composition of the mobile phase is crucial for achieving proper separation of ¹²³I-IPPA from impurities like free ¹²³I-iodide.
-
Solution: Prepare the mobile phase fresh daily and ensure accurate measurement of all components.
-
-
Improper Spotting Technique: Applying too large a spot or damaging the stationary phase can lead to band broadening and poor separation.
-
Solution: Apply a small, concentrated spot of the sample using a micropipette.[14] Allow the spot to dry completely before developing the plate.
-
-
Contamination of the TLC Plate: Any contamination on the plate can interfere with the separation.
-
Solution: Handle TLC plates only by the edges and store them in a clean, dry environment.
-
-
Insufficient Solvent Front Migration: Allowing the solvent to migrate an insufficient distance up the plate will result in poor separation.
-
Solution: Allow the solvent front to travel at least 10-15 cm for adequate separation.
-
Issue 3: HPLC Chromatography Problems
High-Performance Liquid Chromatography (HPLC) provides a more sensitive and quantitative analysis of radiochemical purity.[15][16][17][18] Common issues include problems with peak shape, retention time, and resolution.
Potential Causes & Corrective Actions:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.
-
Solution: Ensure the sample is dissolved in the mobile phase. Adjust the pH of the mobile phase to suppress ionization of silanol groups.[16] Use a column with high-purity silica.
-
-
Variable Retention Times:
-
Loss of Resolution:
-
Cause: Column contamination or degradation.
-
Solution: Use a guard column to protect the analytical column from contaminants.[19] Flush the column with a strong solvent to remove strongly retained compounds. If resolution does not improve, the column may need to be replaced.
-
Issue 4: Failure of Sterility or Endotoxin Testing
Ensuring the sterility and apyrogenicity of injectable radiopharmaceuticals is a critical safety requirement.[7][20][21][22]
Potential Causes & Corrective Actions:
-
Contamination During Preparation:
-
Cause: Non-aseptic technique during compounding or handling of the product.
-
Solution: All manipulations must be performed in a validated aseptic environment (e.g., a laminar flow hood or isolator) by trained personnel using sterile equipment and supplies.
-
-
Contaminated Reagents:
-
Cause: Use of non-sterile or contaminated starting materials.
-
Solution: Ensure all reagents are of pharmaceutical grade and are handled aseptically.
-
-
Ineffective Sterilization:
-
Cause: Improper validation or execution of the sterilization process (e.g., membrane filtration).
-
Solution: Validate the integrity of the sterilizing filter before and after use.
-
-
Endotoxin Contamination:
-
Cause: Contamination from glassware, stoppers, or reagents. Endotoxins are lipopolysaccharides from the cell walls of Gram-negative bacteria.
-
Solution: Use pyrogen-free (depyrogenated) glassware and supplies. Test all incoming raw materials for endotoxin levels.
-
Experimental Workflow & Diagrams
Workflow for ¹²³I-IPPA Quality Control
The following diagram illustrates a typical workflow for the quality control of a newly prepared batch of ¹²³I-IPPA.
Caption: Quality Control Workflow for ¹²³I-IPPA Preparations.
Troubleshooting Logic for Low Radiochemical Purity
This diagram outlines the logical steps to follow when troubleshooting a low RCP result.
Caption: Troubleshooting Logic for Low Radiochemical Purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common radiochemical impurities in ¹²³I-IPPA preparations?
The most common radiochemical impurity is free ¹²³I-iodide. This can result from an incomplete labeling reaction or from the subsequent deiodination of the ¹²³I-IPPA molecule. Other potential impurities could include other radioiodinated species formed during the synthesis.
Q2: Why is radionuclidic purity important for ¹²³I-IPPA?
Radionuclidic purity is crucial because contaminating radionuclides can degrade image quality and increase the radiation dose to the patient without providing any diagnostic benefit.[23] For Iodine-123, common radionuclidic impurities can include Iodine-124 and Iodine-125, which have longer half-lives and different emission energies.[23]
Q3: Can I release a batch of ¹²³I-IPPA before the sterility test results are available?
Due to the short half-life of Iodine-123 (approximately 13.2 hours), it is common practice in radiopharmacy to release short-lived radiopharmaceuticals before the completion of the 14-day sterility test.[7][20] This "at-risk" release is permissible under regulations like 21 CFR 211.165(a), provided that the sterility test is initiated and completed, and the process is performed under validated aseptic conditions.[20]
Q4: How often should I perform stability testing on my ¹²³I-IPPA preparations?
Due to its short half-life, long-term stability testing is not applicable in the same way as for non-radioactive drugs. However, the stability of the preparation should be evaluated over its intended shelf-life (e.g., up to 12 or 24 hours post-synthesis). This typically involves testing the radiochemical purity at various time points after preparation to ensure it remains within specification.[24] A study on ¹²³I-IPPA showed it to be quite stable in vitro for at least one hour.[1]
Q5: What is the difference between pyrogen testing and bacterial endotoxin testing?
Pyrogens are any substances that can cause a fever. Bacterial endotoxins, which are components of the outer membrane of Gram-negative bacteria, are the most common type of pyrogen found in pharmaceutical preparations. The Limulus Amebocyte Lysate (LAL) test is specific for bacterial endotoxins. Other methods, like the Monocyte Activation Test (MAT), can detect both endotoxin and non-endotoxin pyrogens.
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FDA. 1240.4122 Sterility and Pyrogen Requirements of Injectable Drug Products. [Link]
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ResearchGate. (PDF) Rapid Miniaturized Chromatographic Quality Control Procedures for Iodinated Radiopharmaceuticals. [Link]
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PubMed. Assessment of myocardial viability using 123I-labeled iodophenylpentadecanoic acid at sustained low flow or after acute infarction and reperfusion. [Link]
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NIH. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. [Link]
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Scribd. Pyrogen Testing in Sterile Products. [Link]
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European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]
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PubMed. 123I-IPPA SPECT for the prediction of enhanced left ventricular function after coronary bypass graft surgery. Multicenter IPPA Viability Trial Investigators. 123I-iodophenylpentadecanoic acid. [Link]
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PubMed. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis. [Link]
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European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia Reference Standards. [Link]
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Pharmaceutical Outsourcing. Stability Testing Operations. [Link]
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Validation & Comparative
A Technical Guide to the Validation of 15-(4-Iodophenyl)pentadecanoic Acid as a Palmitic Acid Analog for Metabolic Research
This guide provides a comprehensive framework for the validation of 15-(4-Iodophenyl)pentadecanoic acid (15-IP) as a functional analog of palmitic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies required to substantiate its utility in tracing fatty acid uptake and metabolism. We will objectively compare its performance with other relevant fatty acid analogs, supported by experimental data and protocols, to empower informed decisions in your research endeavors.
The Critical Role of Fatty Acid Analogs in Metabolic Research
Long-chain fatty acids (LCFAs) are pivotal molecules in cellular physiology, serving as primary energy substrates, essential components of cellular membranes, and signaling molecules.[1] Palmitic acid, a saturated 16-carbon fatty acid, is the most abundant saturated fatty acid in the human body and a central player in cellular energy metabolism. Dysregulation of fatty acid metabolism is a hallmark of numerous pathologies, including cardiovascular diseases, type 2 diabetes, and certain cancers.[2]
To unravel the intricate dynamics of fatty acid transport and metabolism, researchers rely on modified fatty acid analogs. These probes, which mimic the behavior of their natural counterparts, are often tagged with radioisotopes or fluorescent markers, enabling their visualization and quantification within biological systems. This compound (15-IP), a terminally iodinated 15-carbon fatty acid, has emerged as a valuable tool, particularly in the field of cardiac imaging, due to its structural similarity to palmitic acid.[3] The iodine atom allows for radiolabeling, typically with Iodine-123 (¹²³I), for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT).[4]
This guide will walk you through the essential validation steps to confirm that 15-IP faithfully represents the biological activity of palmitic acid in your experimental models.
Core Validation Principles: A Multi-faceted Approach
The validation of any fatty acid analog hinges on demonstrating its comparable biological behavior to the natural fatty acid it is intended to mimic. For 15-IP to be considered a reliable palmitic acid analog, it must exhibit similar characteristics in cellular uptake, metabolic processing, and overall biodistribution. The following sections outline the key experimental pillars for a robust validation process.
Diagram: Experimental Validation Workflow for 15-IP
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Correlation of 15-(4-Iodophenyl)pentadecanoic acid uptake with gene expression of fatty acid transporters
An In-Depth Technical Guide to Correlating 15-(4-Iodophenyl)pentadecanoic Acid (IPPA) Uptake with Gene Expression of Fatty Acid Transporters
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the intricate relationship between cellular uptake of the fatty acid analog this compound (IPPA) and the expression of key fatty acid transporter genes. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental design, ensuring a robust and self-validating approach to generate high-integrity, publishable data.
Conceptual Framework: Why Correlate IPPA Uptake with Transporter Expression?
Long-chain fatty acids (LCFAs) are fundamental molecules for energy metabolism, cell structure, and signaling.[1] Their transport across the plasma membrane is not a simple passive diffusion process but is facilitated by a cohort of specialized proteins. Dysregulation of this transport is implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions like cardiac lipotoxicity and hepatic steatosis.[1][2][3]
IPPA is a synthetic, radiolabeled long-chain fatty acid analog.[4] Its structure mimics natural fatty acids like palmitate, allowing it to be recognized and processed by the cell's fatty acid utilization machinery.[4][5] The iodine radioisotope (commonly ¹²³I or ¹²⁵I) provides a detectable signal, making IPPA an excellent tracer for quantifying fatty acid uptake and metabolism, particularly in cardiac imaging.[5][6][7][8][9][10][11]
The central hypothesis of this guide is that the rate of IPPA uptake into a cell is directly proportional to the abundance of fatty acid transporter proteins on its surface and within its cytoplasm. The expression level of the genes encoding these proteins serves as a quantifiable proxy for their abundance. By correlating these two variables—IPPA uptake (a functional outcome) and gene expression (a molecular determinant)—we can elucidate the specific roles of different transporters in fatty acid handling under various physiological or pathological conditions.
The key protein families governing this process are:
-
CD36 (Fatty Acid Translocase/FAT): A versatile scavenger receptor that is a primary facilitator of high-affinity LCFA uptake in tissues with high fatty acid metabolism, such as the heart, skeletal muscle, and adipose tissue.[2][12][13][14][15]
-
Fatty Acid Transport Proteins (FATPs/SLC27A family): A family of six transmembrane proteins (FATP1-6) that enhance fatty acid uptake.[3][16] Many FATPs also possess acyl-CoA synthetase activity, which is thought to "trap" incoming fatty acids by converting them to fatty acyl-CoAs, thereby maintaining a favorable concentration gradient for further uptake in a process known as vectorial acylation.[1][17][18]
-
Fatty Acid Binding Proteins (FABPs): A family of abundant, small intracellular proteins that bind LCFAs in the cytoplasm.[19][20] They are crucial for solubilizing fatty acids, trafficking them to organelles like the mitochondria and endoplasmic reticulum, and preventing cellular toxicity from elevated levels of free fatty acids.[19][21][22][23]
The Mechanistic Pathway of Fatty Acid Uptake
The diagram below illustrates the hypothesized roles of these transporters in mediating the flux of IPPA from the extracellular space to its intracellular destinations.
Caption: Cellular uptake and trafficking of IPPA mediated by key transporter families.
Integrated Experimental Workflow
A successful study requires a tightly integrated workflow that connects the cellular phenotype (IPPA uptake) with its underlying molecular regulation (gene expression). The following workflow provides a robust structure for this investigation.
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A Comparative Guide to Radioiodinated Fatty Acid Analogs for Myocardial Metabolism Imaging: The Ascendancy of Terminal Iodophenyl-Substituted Tracers
In the landscape of nuclear cardiology, the non-invasive assessment of myocardial fatty acid metabolism provides a critical window into cardiac health and disease.[1][2] Fatty acids are the predominant energy source for the heart in the fasted state, and alterations in their utilization are early indicators of myocardial ischemia and other cardiomyopathies.[3][4] This guide offers a comprehensive comparison of two classes of radioiodinated fatty acid analogs: terminal iodophenyl-substituted fatty acids and omega-iodoalkyl analogs. Through an examination of their biochemical properties, supported by experimental data, we will elucidate the clear advantages offered by the terminal iodophenyl structure in providing stable and clinically meaningful metabolic information.
The Fundamental Challenge: Probing Fatty Acid Oxidation without Tracer Degradation
The core principle behind using fatty acid analogs for cardiac imaging is to trace their uptake and metabolic fate within cardiomyocytes.[5] Early attempts utilized straight-chain fatty acids with a radioiodine atom at the terminal (omega) position. While these omega-iodoalkyl analogs are readily taken up by the myocardium, they are also susceptible to rapid metabolism via β-oxidation.[6][7] This process cleaves two-carbon units from the fatty acid chain, leading to the swift release of free radioiodide into the bloodstream.[7] This rapid deiodination presents a significant challenge for imaging, as the released iodide contributes to high background noise and diminishes the quality and quantitative accuracy of the resulting images.[8]
The Innovation of the Terminal Iodophenyl Group: Enhanced Stability and Metabolic Trapping
To overcome the inherent instability of omega-iodoalkyl analogs, terminal iodophenyl-substituted fatty acids were developed.[7][9] A prime example of this class is 15-(p-iodophenyl)pentadecanoic acid (IPPA).[10] The key innovation is the attachment of the radioiodine to a terminal phenyl ring. This chemical modification provides a significant advantage: the carbon-iodine bond on the aromatic ring is much more stable and resistant to cleavage during metabolic processes compared to the aliphatic carbon-iodine bond in omega-iodoalkyl analogs.[7]
This enhanced stability ensures that the radioisotope remains associated with the fatty acid analog as it is processed by the cardiomyocyte, providing a more accurate representation of myocardial fatty acid metabolism.[7]
While IPPA itself is more stable against deiodination, it still undergoes β-oxidation.[11] However, the introduction of a methyl branch on the fatty acid chain, as seen in derivatives like 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), further refines the tracer's properties.[9][12] This methyl group sterically hinders the enzymes involved in β-oxidation, significantly slowing down the metabolic breakdown of the fatty acid analog.[13][14][15]
This inhibition of β-oxidation leads to a phenomenon known as "metabolic trapping," where the radiolabeled fatty acid analog is taken up by the cardiomyocyte but is not rapidly metabolized and cleared.[5][16] The prolonged retention of the tracer within the myocardium allows for a longer imaging window, which is highly compatible with Single Photon Emission Computed Tomography (SPECT) imaging systems.[9] This extended retention time translates to higher quality images with improved signal-to-noise ratios.
The following diagram illustrates the conceptual difference in the metabolic pathways of omega-iodoalkyl and terminal iodophenyl-substituted fatty acids.
Caption: Comparative metabolic pathways of fatty acid analogs.
Experimental Evidence: A Head-to-Head Comparison
The superior performance of terminal iodophenyl-substituted fatty acids is well-documented in preclinical and clinical studies. Biodistribution studies in animal models consistently demonstrate higher heart-to-blood and heart-to-lung ratios for iodophenyl-substituted analogs compared to their omega-iodoalkyl counterparts.
| Parameter | Omega-Iodoalkyl Analogs | Terminal Iodophenyl-Substituted Analogs (e.g., IPPA, BMIPP) | Reference |
| In Vivo Stability | Prone to rapid deiodination | High stability, resistant to deiodination | [7][8] |
| Myocardial Retention | Rapid washout | Prolonged retention (especially with methyl branching) | [12][13][14] |
| Image Quality | Often compromised by high background from free iodide | High-contrast images with better signal-to-noise ratio | [9] |
| Suitability for SPECT | Limited due to rapid clearance | Ideal due to prolonged retention allowing for longer acquisition times | [9] |
One study directly comparing a methyl-branched omega-iodoalkyl fatty acid with its straight-chain counterpart showed that while methyl-branching did improve retention, the terminal iodophenyl structure remains the gold standard for stability.[17] Studies with BMIPP have shown its utility in identifying viable myocardium and assessing metabolic abnormalities in various cardiac conditions, including ischemic heart disease and diabetic cardiomyopathy.[9][18][19]
Experimental Protocols
The synthesis of terminal p-iodophenyl-substituted fatty acids can be achieved through various established methods. A general approach involves the synthesis of a long-chain fatty acid with a terminal phenyl group, followed by radioiodination.
Step-by-Step Methodology:
-
Synthesis of the Precursor: A common route involves the coupling of a long-chain ω-bromo fatty acid ester with a suitable phenyl derivative, often through a Grignard reaction or a palladium-catalyzed cross-coupling reaction.
-
Purification of the Precursor: The resulting phenyl-substituted fatty acid ester is purified using column chromatography.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid.
-
Radioiodination: The terminal phenyl group is then radioiodinated. A convenient method for this is the solid-phase radioiodination technique using ammonium sulfate, which offers high yields and regioselectivity.[20]
-
Final Purification: The final radioiodinated product is purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity.
To compare the in vivo behavior of a terminal iodophenyl-substituted fatty acid with an omega-iodoalkyl analog, a biodistribution study in rats can be performed.
Step-by-Step Methodology:
-
Animal Preparation: Fasted male Sprague-Dawley rats are used for the study.
-
Tracer Administration: A known activity of the radioiodinated fatty acid analog (either the iodophenyl or iodoalkyl version) is injected intravenously via the tail vein.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 5, 30, and 60 minutes).
-
Tissue Harvesting: Key organs and tissues, including the heart, blood, liver, lungs, and muscle, are excised, weighed, and their radioactivity is counted using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. Heart-to-blood and heart-to-lung ratios are then determined to assess the tracer's localization and clearance characteristics.
The following diagram outlines the workflow for a comparative biodistribution study.
Caption: Workflow for a comparative biodistribution study.
Conclusion: A Clear Advantage for Myocardial Imaging
References
- Imaging of cardiac metabolism using radiolabelled glucose, fatty acids and acet
- Synthesis and evaluation of radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched f
- Synthesis and evaluation of radioiodinated terminal para-iodophenyl-substituted .alpha.- and .beta.
- Imaging of Myocardial Fatty Acid Oxid
- Radionuclide Imaging of Myocardial Metabolism.
- Design, Synthesis, and Evaluation of Omega-Iodovinyl- And Omega-Iodoalkyl-Substituted Methyl-Branched Long-Chain F
- Synthesis and evaluation of radioiodinated terminal para-iodophenyl-substituted .alpha.- and .beta.
- Cardiac metabolic imaging: current imaging modalities and future perspectives. Journal of Applied Physiology.
- The role of f
- Trapping and metabolism of radioiodinated PHIPA 3-10 in the r
- Synthesis and evaluation of radioiodinated terminal para-iodophenyl-substituted .alpha.- and .beta.-methyl-branched fatty acids. Journal of Medicinal Chemistry.
- Fatty acids for myocardial imaging. PubMed.
- Myocardial uptake of iodine-125-labeled 15-(p-iodophenyl)-3-(R,S)-methyl pentadecanoic acid is decreased in chronic diabetic rats with changes in subcellular distribution. PubMed.
- Experimental Basis of Metabolic Imaging of the Myocardium With Radioiodinated Aromatic Free F
- Design, synthesis, and evaluation of omega-iodovinyl- and omega-iodoalkyl-substituted methyl-branched long-chain f
- Assessment of myocardial fatty acid metabolism in atrioventricular synchronous pacing: analysis of iodine 123-labeled beta-methyl iodophenyl pentadecanoic acid SPECT. PubMed.
- Radioiodinated Fatty Acids for Myocardial Imagine: Effects on Chain Length. PubMed.
- Myocardial uptake of an iodinated branched fatty acid analog, assessed by SPECT, may detect metabolic derangement of the myocardium in diabetic patients with coronary heart disease. PubMed.
- The Role of Fatty Acids in Cardiac Imaging. Journal of Nuclear Medicine.
- Radiopharmaceutical tracers for cardiac imaging. PubMed Central.
- Pharmacokinetics of radioiodinated fatty acid myocardial imaging agents in animal models and human studies. PubMed.
- Myocardial Metabolic Imaging in the Clinical Setting. European Cardiology Review.
- iodovinyl- and .omega.
- Intramyocardial fate of 15-p-iodophenyl-beta-methylpentadecanoic acid (IMPPA)
- Metabolic trapping. Wikipedia.
- Beta oxid
- Evaluation of the metabolism in rat hearts of two new radioiodinated 3-methyl-branched fatty acid myocardial imaging agents. PubMed.
- Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes.
- Oxidation Of Fatty Acids - Metabolism Of F
- Biochemistry, Fatty Acid Oxid
- Assessment of myocardial viability by dynamic tomographic iodine 123 iodophenylpentadecanoic acid imaging: comparison with rest-redistribution thallium 201 imaging. PubMed.
- 6.
- Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism. PubMed.
- Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. PubMed.
- Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). OSTI.GOV.
- Biotechnological production of omega-3 fatty acids: current st
- Synthesis of alkyl-branched fatty acids.
- Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS One.
- β-Methyl-15-p-iodophenylpentadecanoic acid metabolism and kinetics in the isolated r
- Synthesis of alkyl‐branched f
- omega-Iodophenyl fatty acids: a convenient method of radioiodin
- Altered biodistribution and incidental findings on myocardial perfusion imaging. PubMed.
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Safety Operating Guide
Navigating the Disposal of 15-(4-Iodophenyl)pentadecanoic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 15-(4-Iodophenyl)pentadecanoic acid are paramount. This guide provides a comprehensive, step-by-step framework for the safe disposal of this iodinated fatty acid, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound is a solid, crystalline substance.[2] The primary hazard associated with this compound stems from its classification as a halogenated organic compound.[1] Such compounds are recognized for their potential toxicity and persistence in the environment, necessitating their management as hazardous waste.[1]
Key Physicochemical and Toxicological Data Summary:
| Property | Value/Information | Source |
| Physical State | Crystalline Solid | [2] |
| Melting Point | 94-95°C | [3] |
| Boiling Point | 498.7°C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [2] |
| Primary Hazard | Classified as a halogenated organic compound, considered hazardous waste. | [1] |
| Toxicity | Should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes. | [2] |
The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds, which are often prohibited from land disposal without prior treatment.[4][5][6]
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. The following PPE is mandatory to minimize exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: While not always required for handling small quantities of a solid, a NIOSH-approved respirator should be available in case of aerosolization or if working with larger quantities.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the previous section.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[7] Avoid generating dust.
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol) and absorbent pads.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Proper Disposal Workflow
The disposal of this compound must follow a strict protocol to ensure compliance with local, state, and federal regulations.[8] As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[1]
Step-by-Step Disposal Protocol:
-
Waste Classification: Classify this compound and any materials contaminated with it as "halogenated organic hazardous waste."
-
Waste Segregation: It is crucial to keep this waste stream separate from non-halogenated organic waste.[1] This is because halogenated waste requires specific and often more costly disposal methods, such as high-temperature incineration.[9]
-
Containerization:
-
Place solid waste directly into a clearly labeled, sealed, and chemically resistant container.
-
For solutions, use a labeled, sealed, and appropriate solvent-resistant waste bottle.
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Collection and Final Disposal: Your institution's EHS department will arrange for the collection and transport of the hazardous waste to a licensed treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[9]
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The Importance of Institutional EHS Consultation
This guide provides a robust framework for the proper disposal of this compound. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and will have established procedures for the collection and disposal of hazardous waste.[10]
By adhering to these protocols, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste, thereby upholding the highest standards of scientific integrity and environmental protection.
References
- 15-(4-iodophenyl)-3-methylpentadecanoic acid | 116754-87-1 - ChemicalBook. (n.d.).
- Proper Disposal of 1-Iodo-2-methyloct-1-ene: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Iodine Disposal For Businesses - Collect and Recycle. (n.d.).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
- This compound | CAS#:80479-93-2 | Chemsrc. (n.d.).
- Iodine - Hazardous Substance Fact Sheet. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
- Iodine Waste Recycling Program | Mitsui Plastics, Inc. (n.d.).
- Safety Data Sheet. (2019, March 23).
- Pentadecanoic acid - Santa Cruz Biotechnology. (n.d.).
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, July 14).
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations - Westlaw. (n.d.).
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - Law.Cornell.Edu. (n.d.).
- IODINE | Occupational Safety and Health Administration - OSHA. (n.d.).
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Personal protective equipment for handling 15-(4-Iodophenyl)pentadecanoic acid
Comprehensive Safety Guide: Handling 15-(4-Iodophenyl)pentadecanoic Acid
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling this compound (IPPA). As a long-chain fatty acid analogue used in metabolic research, particularly in its radioiodinated forms for myocardial imaging studies, understanding its handling requirements is paramount to ensuring laboratory safety and data integrity.[1][2][3] This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to build confidence and expertise in your laboratory operations.
Core Hazard Assessment and Risk Analysis
This compound is a solid, typically a white powder, with a melting point around 94-95ºC.[4][5] While the parent molecule, pentadecanoic acid, exhibits low acute toxicity, the introduction of the iodophenyl group necessitates a higher level of precaution.[6][7] The primary risks are associated with the iodine component, which can be harmful if inhaled or comes into contact with skin.[8]
A critical distinction must be made between the non-radioactive ("cold") compound and its radiolabeled isotopologues (e.g., containing ¹²³I or ¹²⁵I). The operational and PPE requirements escalate significantly when working with radioactive materials due to the additional radiological hazard.
| Property | Information |
| Chemical Name | This compound |
| Synonym(s) | IPPA, 15-(p-Iodophenyl)pentadecanoic acid |
| CAS Number | 80479-93-2[4] |
| Molecular Formula | C₂₁H₃₃IO₂ |
| Physical State | White Powder / Solid[5] |
| Primary Hazards | Harmful in contact with skin and if inhaled (as dust).[8] Potential for volatility of radioiodine, especially in acidic solutions.[9] |
| Radioactive Hazard | If radiolabeled (e.g., with ¹²³I, ¹²⁵I), presents an additional radiological risk requiring specialized handling and monitoring.[9][10] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the form of IPPA being handled. The following table outlines the minimum required PPE for both non-radioactive and radioactive work. Adherence to these protocols is mandatory to mitigate chemical and radiological exposure risks.
| Protection Type | Standard Handling (Non-Radioactive IPPA) | Radiolabeled Handling (e.g., ¹²⁵I-IPPA) | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields. | Chemical safety goggles and a full-face shield. | Safety glasses protect against minor dust exposure. Goggles and a face shield are required for radioactive work to provide a complete seal and protect the entire face from potential splashes of radioactive solutions.[11][12] |
| Hand | Single pair of chemical-resistant nitrile gloves. | Double pair of chemical-resistant nitrile gloves. | Nitrile gloves offer protection against chemical contact.[11] Double-gloving is a critical practice in radionuclide handling; the outer glove can be removed immediately if contaminated, minimizing risk to the inner glove and skin.[9] |
| Body | Full-length laboratory coat. | Full-length laboratory coat and disposable, chemical-resistant coveralls or gown. | A lab coat is standard for chemical protection. An additional disposable layer is essential for radioactive work to prevent contamination of personal clothing, which would then become a source of exposure.[10][13] |
| Respiratory | Not required if handled in a certified chemical fume hood. | Not required if handled in a certified fume hood approved for radionuclide use. | All handling of IPPA, particularly in its powdered form or when in solution, must occur within a fume hood to control vapor and aerosol exposure.[10][14] For iodination procedures, hoods with activated carbon filters are recommended.[10] |
| Footwear | Closed-toe shoes. | Closed-toe shoes and disposable shoe covers. | Shoe covers prevent the spread of radioactive contamination outside of the designated work area.[10] |
Step-by-Step Safe Handling Workflow
A disciplined, sequential workflow is the foundation of laboratory safety. The following procedure integrates PPE use with operational steps to create a self-validating system of protection.
Caption: Sequential workflow for safely handling this compound.
-
Preparation and Pre-Handling Checks
-
Verify that the chemical fume hood has a current certification and is functioning correctly. Ideal airflow is >100 linear feet per minute (lfm).[9]
-
Cover the work surface within the hood with absorbent, plastic-backed paper to contain any potential spills.[10]
-
Assemble all necessary equipment: glassware, reagents, spill kit, and clearly labeled waste containers (one for non-radioactive chemical waste, and separate, shielded containers for radioactive solid and liquid waste if applicable).[14]
-
-
Donning PPE
-
Follow a sequential process: first, put on inner gloves. Then, don the lab coat and any additional protective gowns. Add shoe covers if required. Finally, put on eye/face protection and the outer pair of gloves.
-
-
Handling the Compound
-
Perform all manipulations of solid or dissolved IPPA inside the fume hood.[14]
-
When weighing the solid powder, use gentle motions to avoid creating airborne dust.
-
If working with radioiodinated IPPA, use a closed system with septum-sealed vials and syringes whenever possible to minimize the release of volatile radioiodine.[9]
-
Maintain neutral or basic pH for solutions containing radioiodine, as low pH enhances its volatility.[9]
-
-
Post-Handling and Decontamination
-
Upon completion of the work, decontaminate all non-disposable equipment and surfaces.
-
For radioiodinated waste, rinse disposable items like syringes with a small amount of sodium thiosulfate solution to reduce volatility before placing them in the designated solid radioactive waste container.[9]
-
-
Waste Disposal
-
Strictly segregate waste. Non-radioactive IPPA waste should be disposed of as hazardous chemical waste.
-
Radioactive waste must be placed in appropriately labeled and shielded containers according to your institution's Radiation Safety Service guidelines.[9][10] Never mix radioactive and non-radioactive chemical waste.
-
-
Doffing PPE
-
This process is critical to prevent contamination. Remove PPE in the reverse order it was put on: remove outer gloves first (peeling them away from the body). Remove disposable gowns/shoe covers. Remove face shield/goggles. Remove the lab coat. Finally, remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water after all PPE has been removed.[10]
-
Emergency Procedures
Spill Management
-
Non-Radioactive Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, scoop up any solid material.
-
Use a spill kit absorbent to clean the area. Treat all cleanup materials as hazardous waste.
-
-
Radioactive Spill:
-
Notify everyone in the area and your institution's Radiation Safety Officer immediately.
-
Place absorbent material over the spill to prevent it from spreading.[10]
-
Sprinkle baking soda or sodium thiosulfate over iodine spills to help neutralize them.[8][10]
-
Do not attempt to clean the spill yourself unless you are specifically trained in radioactive spill cleanup. Await instructions from Radiation Safety personnel.[14]
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][14] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.[15]
References
-
University of Illinois Chicago Environmental Health and Safety. (n.d.). Radionuclide Lab Rules. Retrieved from [Link]
-
CLEAPSS Science. (2022). Student safety sheets 56 Iodine. Retrieved from [Link]
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Duke SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:80479-93-2. Retrieved from [Link]
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Iodine Solution - Safety Data Sheet. (n.d.). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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FAT FINGER. (2023). Personal Protective Equipment (PPE) in the Oil and Gas Sector. Retrieved from [Link]
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Agilent Technologies, Inc. (2019). Safety Data Sheet - Pentadecanoic Acid. Retrieved from [Link]
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HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). [123I]-β-Methyl iodophenyl-pentadecanoic acid - Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
PubMed. (n.d.). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. Retrieved from [Link]
-
PubMed. (2000). Impaired Myocardial Accumulation of 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic Acid in a Patient With Hypertrophic Cardiomyopathy and Exercise-Induced Ischemia Due to Vasospasm. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
